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2-Dodecanol, (R)-

Cat. No.: B12079602
M. Wt: 186.33 g/mol
InChI Key: XSWSEQPWKOWORN-GFCCVEGCSA-N
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Description

2-Dodecanol, (R)- is a useful research compound. Its molecular formula is C12H26O and its molecular weight is 186.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Dodecanol, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Dodecanol, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26O B12079602 2-Dodecanol, (R)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H26O

Molecular Weight

186.33 g/mol

IUPAC Name

(2R)-dodecan-2-ol

InChI

InChI=1S/C12H26O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-11H2,1-2H3/t12-/m1/s1

InChI Key

XSWSEQPWKOWORN-GFCCVEGCSA-N

Isomeric SMILES

CCCCCCCCCC[C@@H](C)O

Canonical SMILES

CCCCCCCCCCC(C)O

Origin of Product

United States

Foundational & Exploratory

(R)-2-Dodecanol chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (R)-2-Dodecanol

Introduction

(R)-2-Dodecanol is a chiral secondary fatty alcohol that belongs to the class of dodecanols. It is the (R)-enantiomer of 2-dodecanol. Fatty alcohols are high-molecular-weight, straight-chain primary alcohols. (R)-2-Dodecanol and its racemic mixture are of interest in various fields, including chemical synthesis, as a flavoring agent, and for its biological activities.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactions, and biological significance, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The physical and chemical properties of (R)-2-Dodecanol are summarized below. Data for the racemic mixture (2-dodecanol) is also included for comparison where specific data for the (R)-enantiomer is not available.

Tabulated Physical and Chemical Data
PropertyValueReference
IUPAC Name (2R)-dodecan-2-ol[3]
Synonyms (R)-Dodecan-2-ol, Dodecan-2R-ol[3]
Molecular Formula C₁₂H₂₆O[3][4]
Molecular Weight 186.33 g/mol [3][4]
Appearance Colorless liquid[5]
Melting Point 19 °C[1][6]
Boiling Point 249-250 °C (at 760 mmHg) 115 °C (at 2 mmHg)[1][7]
Density 0.829 g/mL at 20 °C[7]
Refractive Index (n20/D) 1.44[7]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and ether.[5]
Flash Point 113 °C (235.4 °F) - closed cup
pKa 15.27 ± 0.20 (Predicted)[5]
XLogP3 5.1[3][4]
Topological Polar Surface Area 20.2 Ų[3][5]
Hydrogen Bond Donor Count 1[3][4]
Hydrogen Bond Acceptor Count 1[3][4]
Rotatable Bond Count 9[3][5]

Synthesis and Reactions

Synthesis of (R)-2-Dodecanol

The enantioselective synthesis of (R)-2-Dodecanol is crucial for applications where chirality is important. The primary method involves the asymmetric reduction of the prochiral ketone, dodecan-2-one.

G cluster_synthesis Enantioselective Synthesis of (R)-2-Dodecanol start Dodecan-2-one (Prochiral Ketone) product (R)-2-Dodecanol start->product Asymmetric Reduction catalyst Chiral Catalyst (e.g., Ru-BINAP) + H₂ (Reducing Agent) catalyst->product

Caption: Enantioselective synthesis of (R)-2-Dodecanol from dodecan-2-one.

Experimental Protocol: Asymmetric Hydrogenation A general procedure for the enantioselective reduction of dodecan-2-one involves using a chiral catalyst, such as a Ruthenium-BINAP complex.

  • Reactor Setup: A high-pressure reactor is charged with dodecan-2-one, a suitable solvent (e.g., methanol or ethanol), and the chiral ruthenium catalyst.

  • Reaction Conditions: The reactor is purged and pressurized with hydrogen gas. The reaction is typically stirred at a specific temperature and pressure for a time sufficient to ensure complete conversion.

  • Work-up: After the reaction, the pressure is released, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified, often by column chromatography, to yield the enantiomerically enriched (R)-2-Dodecanol.

  • Analysis: The enantiomeric excess (ee) is determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Other synthesis methods for racemic 2-dodecanol include the oxidation of dodecane in the presence of boric acid and the electrochemical hydrogenation of dodecane-1,2-oxide.[1]

Key Reactions

The secondary alcohol group in (R)-2-Dodecanol is the primary site of reactivity.

Oxidation to 2-Dodecanone (R)-2-Dodecanol can be oxidized to its corresponding ketone, (R)-2-dodecanone. This is a common reaction for secondary alcohols.

G cluster_oxidation Oxidation of (R)-2-Dodecanol start (R)-2-Dodecanol product (R)-2-Dodecanone start->product Oxidation reagent Oxidizing Agent (e.g., PCC, O₂/Pd(OAc)₂) reagent->product

Caption: Oxidation of (R)-2-Dodecanol to the corresponding ketone.

Experimental Protocol: Palladium-Catalyzed Oxidation [1]

  • Reactants: (R)-2-Dodecanol is dissolved in a suitable solvent, such as toluene or ethyl acetate.

  • Catalyst and Reagents: Palladium(II) acetate, a base (e.g., pyridine), and 3 Å molecular sieves are added to the solution.[1]

  • Reaction: The mixture is stirred under an atmosphere of molecular oxygen at a controlled temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Purification: Upon completion, the reaction mixture is filtered, and the product is purified by chromatography to yield 2-dodecanone.[1]

Analytical Methodologies

The characterization and quantification of (R)-2-Dodecanol rely on standard analytical techniques in organic chemistry.

G cluster_workflow Analytical Workflow for (R)-2-Dodecanol sample Sample containing (R)-2-Dodecanol gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir FTIR Spectroscopy sample->ir chiral Chiral HPLC/GC sample->chiral struct_id Structural Identification (Mass, Fragmentation) gcms->struct_id struct_elucid Structural Elucidation (Chemical Shifts, Coupling) nmr->struct_elucid func_group Functional Group ID (O-H stretch) ir->func_group enant_purity Enantiomeric Purity (ee %) chiral->enant_purity

Caption: General analytical workflow for (R)-2-Dodecanol characterization.

Protocols:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the identification of 2-dodecanol in complex mixtures.[8] The sample is vaporized and separated on a GC column, followed by detection with a mass spectrometer, which provides a mass spectrum corresponding to the molecule and its fragments.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure.[10] The chemical shifts, integrations, and coupling patterns of the protons and carbons provide detailed information about the molecular framework.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. For 2-dodecanol, a characteristic broad peak corresponding to the O-H stretch of the alcohol group is observed around 3300-3500 cm⁻¹.[4][11]

  • Chiral Chromatography (HPLC or GC): To determine the enantiomeric purity of (R)-2-Dodecanol, chiral chromatography is employed. A chiral stationary phase is used to separate the (R) and (S) enantiomers, allowing for their quantification.

Biological Activity

2-Dodecanol has demonstrated significant antimicrobial properties, particularly against the pathogenic fungus Candida albicans.

Antifungal Activity

Research has shown that 2-dodecanol can inhibit the morphological transition of C. albicans from yeast to hyphal form, which is a critical step for its virulence.[7][8][12]

  • Inhibition of Hyphal Formation: At low concentrations (e.g., 0.005% v/v), 2-dodecanol effectively suppresses the development of hyphae.[8][12]

  • Downregulation of SIR2 Expression: The compound has been shown to inhibit the expression of the SIR2 gene in C. albicans.[7][12] SIR2 is a histone deacetylase that plays a role in yeast morphogenesis and virulence.

G cluster_bio Mechanism of Action of 2-Dodecanol on C. albicans dodecanol 2-Dodecanol sir2 SIR2 Gene Expression dodecanol->sir2 Inhibits hyphae Yeast-to-Hyphae Morphological Transition dodecanol->hyphae Inhibits sir2->hyphae Promotes virulence C. albicans Virulence hyphae->virulence Contributes to

Caption: Proposed mechanism of 2-dodecanol's antifungal activity.

Experimental Protocol: Hyphal Formation Inhibition Assay [12]

  • Culture Preparation: C. albicans cells are grown in a suitable yeast medium (e.g., YPD) overnight.

  • Induction of Hyphal Growth: The cells are then transferred to a hyphae-inducing medium (e.g., RPMI-1640).

  • Treatment: Various concentrations of 2-dodecanol are added to the cultures. A control group with no 2-dodecanol is also prepared.

  • Incubation: The cultures are incubated at 37°C for several hours to allow for hyphal growth.

  • Microscopy: The cell morphology is observed under a microscope to assess the extent of hyphal formation in the treated versus control groups. The percentage of filamentous cells can be quantified.

Conclusion

(R)-2-Dodecanol is a chiral molecule with well-defined chemical and physical properties. Its synthesis, particularly in an enantiomerically pure form, is achievable through established asymmetric reduction methods. The compound serves as a useful intermediate in organic synthesis and exhibits noteworthy antifungal activity against C. albicans by interfering with key virulence pathways. The analytical protocols outlined provide a robust framework for its identification, characterization, and quality control, making this guide a valuable resource for professionals in research and development.

References

(R)-2-Dodecanol spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectroscopic Data of (R)-2-Dodecanol

This guide provides a comprehensive overview of the spectroscopic data for (R)-2-dodecanol, a chiral secondary alcohol. The information presented is essential for researchers, scientists, and professionals in drug development for the purpose of structural elucidation and characterization. The spectroscopic data for the (R)-enantiomer is presented, noting that standard NMR, IR, and MS techniques do not differentiate between enantiomers; the data is representative of 2-dodecanol in general.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (R)-2-dodecanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (R)-2-Dodecanol (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.80m1HH-2 (CH-OH)
~1.65m2HH-3 (CH₂)
~1.27m16HH-4 to H-11 (-(CH₂)₈-)
~1.19d3HH-1 (CH₃)
~0.89t3HH-12 (CH₃)

Data is compiled from various sources and represents typical values.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for (R)-2-Dodecanol

Chemical Shift (δ) ppmAssignment
~68.2C-2 (CH-OH)
~39.6C-3
~31.9C-10
~29.7C-4 to C-9
~25.9C-11
~23.5C-1
~14.1C-12

Data is compiled from various sources and represents typical values.[3]

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for (R)-2-Dodecanol

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3500Strong, BroadO-H stretch (hydrogen-bonded)
~2920StrongC-H stretch (alkane)
~2850StrongC-H stretch (alkane)
~1465MediumC-H bend (alkane)
~1110StrongC-O stretch

Data is compiled from various sources and represents typical values.[4][5][6][7][8][9]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (R)-2-Dodecanol

m/zRelative IntensityAssignment
186Low[M]⁺ (Molecular Ion)
168Low[M-H₂O]⁺
45High[CH₃CHOH]⁺ (alpha-cleavage)

Data is compiled from various sources and represents typical values.[10][11][12] The molecular ion peak for secondary alcohols is often of low intensity or absent.[10][13] The base peak is frequently the result of alpha-cleavage.[10] Another common fragmentation pathway for alcohols is the loss of water (dehydration).[10][12]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of (R)-2-dodecanol is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used for data acquisition.[2]

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used to acquire the spectrum.

    • Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon.

    • A wider spectral width (e.g., 0-220 ppm) is used.

    • A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

    • Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like (R)-2-dodecanol, the spectrum can be obtained neat. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[14]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.[14]

    • The sample is placed in the beam path.

    • The sample spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for a volatile liquid like 2-dodecanol. A dilute solution of the sample in a volatile solvent is injected into the GC.

  • Ionization: Electron Ionization (EI) is a common method for alcohols. The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[15]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for (R)-2-dodecanol.

Spectroscopic_Analysis cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information cluster_Molecule (R)-2-Dodecanol Structure NMR NMR Spectroscopy (¹H and ¹³C) Connectivity Carbon-Hydrogen Framework & Connectivity NMR->Connectivity IR IR Spectroscopy Functional_Groups Functional Groups (e.g., -OH) IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight Molecule (R)-2-Dodecanol Connectivity->Molecule Functional_Groups->Molecule Molecular_Weight->Molecule

References

A Technical Guide to the Enantioselective Synthesis of (R)-2-Dodecanol from Dodecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the methodologies for the enantioselective synthesis of (R)-2-dodecanol, a valuable chiral building block in the pharmaceutical and fine chemical industries, from the prochiral ketone dodecan-2-one. The primary focus is on the biocatalytic asymmetric reduction utilizing alcohol dehydrogenases (ADHs), a green and highly selective approach. This document provides a comprehensive overview of the key reaction, detailed experimental protocols, and a summary of the expected quantitative outcomes. The information presented is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively implement this stereoselective transformation.

Introduction

Chiral alcohols are critical intermediates in the synthesis of a wide array of pharmaceuticals and other biologically active molecules. The specific stereoisomer of a compound can dramatically influence its pharmacological activity, making enantioselective synthesis a cornerstone of modern drug development. (R)-2-dodecanol is a key chiral synthon, and its efficient and stereocontrolled production is of significant interest.

The asymmetric reduction of prochiral ketones is one of the most direct and atom-economical methods for producing chiral alcohols. While traditional chemical methods using chiral catalysts exist, biocatalysis using enzymes such as alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), has emerged as a powerful and sustainable alternative.[1] ADHs offer several advantages, including high enantioselectivity, mild reaction conditions, and the potential for cofactor regeneration, making them ideal for industrial applications.[2][3]

This guide focuses on the synthesis of (R)-2-dodecanol from dodecan-2-one, with a particular emphasis on the use of (R)-selective alcohol dehydrogenases, such as those derived from Lactobacillus species.[4] These enzymes exhibit anti-Prelog stereopreference, selectively delivering a hydride to the re-face of the carbonyl group to yield the desired (R)-alcohol.[2]

Reaction Pathway: Asymmetric Biocatalytic Reduction

The core of this synthesis is the enzymatic reduction of the prochiral ketone, dodecan-2-one, to the chiral secondary alcohol, (R)-2-dodecanol. This transformation is catalyzed by an (R)-selective alcohol dehydrogenase and requires a nicotinamide cofactor, typically NADPH, as the hydride source.

To make the process economically viable, the expensive NADPH cofactor is continuously regenerated in situ. A common and effective method for cofactor regeneration is the substrate-coupled approach, where a cheap, readily available alcohol, such as isopropanol, is used in excess. The same ADH catalyzes the oxidation of isopropanol to acetone, which in turn reduces NADP+ to NADPH.

The overall reaction scheme is depicted below:

Reaction_Pathway cluster_reduction Substrate Reduction dodecan-2-one Dodecan-2-one r_dodecanol (R)-2-Dodecanol dodecan-2-one->r_dodecanol Hydride Transfer enzyme (R)-selective ADH isopropanol Isopropanol acetone Acetone isopropanol->acetone Hydride Transfer nadph NADPH nadp NADP+ nadph->nadp nadp->nadph

Figure 1: General reaction scheme for the ADH-catalyzed asymmetric reduction of dodecan-2-one to (R)-2-dodecanol with substrate-coupled cofactor regeneration.

Experimental Protocols

The following protocols are based on established procedures for the asymmetric reduction of ketones using (R)-selective alcohol dehydrogenases, particularly the engineered variant from Lactobacillus kefir (Lk-ADH Prince), which has demonstrated broad substrate scope and excellent anti-Prelog selectivity.[5][6]

Materials and Reagents
  • Dodecan-2-one (≥98% purity)

  • (R)-2-Dodecanol (as an analytical standard)

  • (R)-selective alcohol dehydrogenase (e.g., Lk-ADH Prince, commercially available or expressed)

  • NADP+ sodium salt

  • Isopropanol (anhydrous)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (anhydrous, for drying)

  • Standard laboratory glassware and equipment (e.g., reaction vials, magnetic stirrer, incubator shaker)

General Procedure for Small-Scale Bioreduction
  • Enzyme Preparation: Prepare a solution or suspension of the (R)-selective ADH. If using a whole-cell biocatalyst, this may involve suspending lyophilized cells in the reaction buffer.

  • Reaction Mixture Assembly: In a sealed reaction vial, combine the following in order:

    • Tris-HCl buffer (50 mM, pH 7.5)

    • NADP+ (to a final concentration of 0.1-1.0 mM)

    • MgCl₂ (to a final concentration of 1.0 mM)

    • Isopropanol (10-20% v/v)

    • (R)-selective ADH (e.g., 1-5 mg/mL of purified enzyme or 10-20 mg/mL of lyophilized whole cells)

  • Substrate Addition: Add dodecan-2-one to the reaction mixture to a final concentration of 10-100 mM. Due to the hydrophobic nature of the substrate, a co-solvent like DMSO (up to 5% v/v) may be used to improve solubility, though isopropanol also aids in this.

  • Reaction Incubation: Seal the vial and incubate the reaction mixture at a controlled temperature (typically 30°C) with agitation (e.g., 200 rpm in an incubator shaker) for 24-48 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots, extracting with a suitable solvent (e.g., ethyl acetate), and analyzing by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the conversion and enantiomeric excess.

  • Work-up and Isolation: Upon completion, quench the reaction (e.g., by adding a water-immiscible organic solvent). Extract the product with ethyl acetate (3 x reaction volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude (R)-2-dodecanol.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from reaction setup to product analysis.

Workflow cluster_prep Reaction Preparation cluster_reaction Biocatalytic Reduction cluster_analysis Analysis and Purification A Prepare Buffer and Reagents B Add (R)-selective ADH A->B C Add Cofactor (NADP+) B->C D Add Co-substrate (Isopropanol) C->D E Add Dodecan-2-one D->E F Incubate at 30°C with Agitation E->F G Monitor by Chiral GC/HPLC F->G Periodic Sampling H Reaction Work-up (Extraction) F->H Upon Completion I Purification (Column Chromatography) H->I J Characterize (R)-2-Dodecanol I->J

Figure 2: Experimental workflow for the biocatalytic synthesis of (R)-2-dodecanol.

Quantitative Data

While specific data for the reduction of dodecan-2-one using the Lk-ADH Prince is not explicitly published, the enzyme's performance with structurally similar aliphatic ketones provides a strong indication of the expected results. The following table summarizes the typical performance of (R)-selective ADHs in the reduction of aliphatic ketones.

SubstrateEnzymeConversion (%)Enantiomeric Excess (ee%)ConditionsReference
2-OctanoneADH from Lactobacillus kefiri>99>99 (R)pH 7.0, with NADPH[7]
Various Aliphatic KetonesLk-ADH Prince65-99.9up to >99 (R)10-100 mM substrate, 30°C, 24h[5][6]
Acetophenone (model)Lk-ADH Prince>99>99 (R)100 mM substrate, 30°C, 24h[5]

Table 1: Representative data for the asymmetric reduction of ketones using (R)-selective alcohol dehydrogenases.

Based on these results, the biocatalytic reduction of dodecan-2-one using an engineered (R)-selective ADH like Lk-ADH Prince is expected to proceed with high conversion (>95%) and excellent enantioselectivity (>99% ee) for the (R)-enantiomer.

Conclusion

The chemoenzymatic synthesis of (R)-2-dodecanol from dodecan-2-one via asymmetric reduction with an (R)-selective alcohol dehydrogenase represents a highly efficient, selective, and environmentally benign methodology. The use of whole-cell biocatalysts or purified enzymes, coupled with an effective cofactor regeneration system, allows for the production of this valuable chiral intermediate in high yield and optical purity. The detailed protocols and expected outcomes presented in this guide provide a solid foundation for researchers and drug development professionals to implement this synthetic strategy. The continued development of robust and highly selective ADHs through enzyme engineering will further enhance the utility of this approach for the synthesis of a wide range of chiral alcohols.

References

(R)-2-Dodecanol natural occurrence and isolation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Occurrence and Isolation of (R)-2-Dodecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-dodecanol is a chiral secondary fatty alcohol that has garnered interest in various scientific fields due to its potential biological activities and applications as a chiral building block in organic synthesis. As a volatile organic compound, its presence in nature is often associated with the essential oils of plants and insect semiochemicals. Understanding its natural sources and the methodologies for its stereoselective isolation is critical for further research into its pharmacological properties and for the development of novel applications.

This technical guide provides a comprehensive overview of the known natural occurrences of (R)-2-dodecanol and details the experimental protocols required for its extraction, purification, and chiral separation from natural matrices.

Natural Occurrence of 2-Dodecanol

2-Dodecanol has been identified in various natural sources, primarily in plants and as a metabolite in fungi and insects. While many studies identify the compound as 2-dodecanol, not all specify the enantiomeric distribution. The (R)-enantiomer is of particular interest due to the stereospecificity of biological systems.

Table 1: Documented Natural Sources of 2-Dodecanol

Kingdom Species Part/Type Notes
Plantae Commiphora rostrata Not specified 2-Dodecanol has been reported in this plant species[1].
Plantae Ruta graveolens (Common Rue) Flowers and Leaves The essential oil contains a complex mixture of compounds, including various alcohols. It is a potential source for the isolation of 2-dodecanol[2][3][4].
Plantae Landolphia owariensis Leaf Essential Oil 1-Dodecanol was identified as a major component (6.32%), suggesting the presence of related dodecanol isomers in the plant family[5].

| Fungi | Conidiobolus coronatus | Metabolite | This entomopathogenic fungus produces dodecanol, which has demonstrated insecticidal activity[6]. |

Note: Quantitative data on the concentration and enantiomeric excess of (R)-2-dodecanol in these sources are not widely available in the literature. Analysis typically requires specialized chiral chromatography techniques.

Isolation and Purification Strategy

The isolation of enantiomerically pure (R)-2-dodecanol from a natural source is a multi-step process that leverages the compound's physicochemical properties, including its volatility, boiling point, and chirality. A general workflow involves an initial extraction of volatile compounds, followed by fractional distillation to enrich the target compound, and concluding with a chiral separation to isolate the desired (R)-enantiomer.

G cluster_0 Stage 1: Extraction cluster_1 Stage 2: Enrichment cluster_2 Stage 3: Chiral Separation A Natural Source (e.g., Ruta graveolens leaves) B Steam Distillation A->B C Crude Essential Oil (Volatile Fraction) B->C D Fractional Distillation C->D E 2-Dodecanol Enriched Fraction D->E F Preparative Chiral Chromatography (HPLC or SFC) E->F G Purified (R)-2-Dodecanol F->G H Purified (S)-2-Dodecanol F->H

Figure 1. General workflow for the isolation of (R)-2-dodecanol.

Experimental Protocols

The following sections provide detailed methodologies for each stage of the isolation process. These protocols are based on established techniques for the separation of volatile and chiral compounds and may require optimization depending on the specific natural source and available equipment.

Stage 1: Extraction via Steam Distillation

Steam distillation is an effective method for extracting volatile compounds like 2-dodecanol from solid plant matrices at temperatures below their decomposition point[7][8].

Objective: To extract the crude essential oil containing 2-dodecanol from the raw plant material.

Apparatus:

  • Large round-bottom flask (e.g., 2-5 L)

  • Heating mantle or steam generator

  • Claisen adapter

  • Still head, condenser, and receiver (e.g., Clevenger-type apparatus)

  • Clamps, stands, and tubing for cooling water

Procedure:

  • Preparation: Place the fresh or dried plant material (e.g., 500 g of Ruta graveolens leaves) into the large round-bottom flask. The flask should not be more than half full to prevent excessive foaming[9].

  • Assembly: Add water to the flask to just cover the plant material. Assemble the steam distillation apparatus as shown in Figure 2. A Claisen adapter is recommended to manage turbulence and foaming[9].

  • Distillation: Heat the water in the flask to boiling using a heating mantle, or introduce steam from an external generator. The steam will pass through the plant material, carrying the volatile essential oils with it[10].

  • Condensation: The steam and oil vapor mixture travels to the condenser. Ensure a steady flow of cold water through the condenser jacket to efficiently liquefy the vapor.

  • Collection: Collect the distillate, which will consist of two immiscible layers: the essential oil and an aqueous layer (hydrosol). The collection rate should be controlled to approximately 1 drop per second[9].

  • Separation: Continue distillation until no more oil is observed in the distillate. Once complete, transfer the collected distillate to a separatory funnel and separate the upper essential oil layer from the lower aqueous layer.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate or magnesium sulfate to remove residual water. Decant or filter to obtain the crude essential oil.

Stage 2: Enrichment via Fractional Distillation

Fractional distillation separates components of a liquid mixture based on differences in their boiling points. This step is used to concentrate the 2-dodecanol (boiling point ~249 °C) from other components in the crude essential oil[11][12].

Objective: To separate the crude essential oil into fractions, isolating the fraction corresponding to the boiling point of 2-dodecanol.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser and collection flasks

  • Heating mantle with stirrer

  • Vacuum pump and manometer (for vacuum distillation to lower boiling points)

Procedure:

  • Setup: Place the crude essential oil into a round-bottom flask with a stir bar. Assemble the fractional distillation apparatus. The fractionating column is placed between the distillation flask and the condenser[13].

  • Heating: Gently heat the flask using a heating mantle. The mixture will begin to boil, and vapor will rise into the fractionating column.

  • Fractionation: The column provides a temperature gradient, allowing for multiple condensation-vaporization cycles that enrich the more volatile components at the top[12]. Monitor the temperature at the distillation head.

  • Collection: Collect the different fractions in separate receiving flasks based on the boiling point ranges observed on the thermometer. The fraction that distills near the boiling point of 2-dodecanol should be collected. Note: Performing the distillation under reduced pressure is recommended to lower the required temperature and prevent thermal degradation of the compounds.

  • Analysis: Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction with the highest concentration of 2-dodecanol[14][15].

Stage 3: Enantioselective Separation via Preparative Chiral Chromatography

To isolate the (R)-enantiomer from the racemic 2-dodecanol mixture, a chiral separation technique is required. Preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used methods for this purpose[16][17][18].

Objective: To separate the (R)- and (S)-enantiomers of 2-dodecanol from the enriched fraction.

4.3.1 Protocol for Preparative Chiral HPLC

Apparatus & Materials:

  • Preparative HPLC system with a suitable pump, injector, and fraction collector.

  • UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based column like CHIRALPAK® or CHIRALCEL® series).

  • Mobile phase solvents (e.g., HPLC-grade n-hexane, isopropanol).

Procedure:

  • Column Selection and Screening: Select a chiral column known for resolving alcohol enantiomers. Polysaccharide-based CSPs are often effective[18]. Initial analytical-scale screening with different mobile phase compositions (e.g., varying ratios of hexane/isopropanol) is necessary to find the optimal separation conditions.

  • Mobile Phase Preparation: Prepare the optimized mobile phase. For normal-phase chromatography, a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol is common[18].

  • Sample Preparation: Dissolve the 2-dodecanol enriched fraction in the mobile phase to an appropriate concentration.

  • Chromatography:

    • Equilibrate the preparative chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Run the separation under isocratic conditions. The two enantiomers will interact differently with the chiral stationary phase and elute at different retention times.

  • Fraction Collection: Monitor the elution profile with the UV detector. Collect the fractions corresponding to the two separated enantiomeric peaks into separate vessels.

  • Purity Analysis: Analyze the collected fractions using analytical chiral HPLC to confirm the enantiomeric purity (enantiomeric excess, ee) of the isolated (R)-2-dodecanol.

  • Solvent Removal: Remove the mobile phase solvent from the collected fractions, typically by rotary evaporation, to yield the purified enantiomer.

4.3.2 Protocol for Preparative Chiral SFC

Supercritical Fluid Chromatography (SFC) offers a faster, "greener" alternative to HPLC, using supercritical CO₂ as the primary mobile phase component[17][19][20]. It is particularly well-suited for volatile compounds[1].

Apparatus & Materials:

  • Preparative SFC system with CO₂ and co-solvent pumps, back-pressure regulator, injector, and fraction collector.

  • Chiral Stationary Phase (CSP) column suitable for SFC.

  • Supercritical fluid grade CO₂.

  • Co-solvent (e.g., methanol, ethanol).

Procedure:

  • Method Development: Develop an analytical-scale method to determine the optimal co-solvent, co-solvent percentage, temperature, and back-pressure for baseline separation of the enantiomers.

  • System Setup: Install the appropriate preparative chiral column. Set the system parameters (flow rate, back pressure, temperature, co-solvent gradient if applicable) based on the developed method.

  • Injection and Separation: Inject the enriched 2-dodecanol fraction. The supercritical CO₂/co-solvent mobile phase will carry the sample through the column, where chiral recognition and separation occur.

  • Fraction Collection: The separated enantiomers are detected, and the fraction collector is triggered to collect the corresponding peaks. Due to the expansion of CO₂ post-collection, the collected fractions are highly concentrated in the co-solvent[20].

  • Analysis and Solvent Removal: Confirm the enantiomeric purity of the collected fractions via analytical SFC or HPLC, and remove the co-solvent to obtain the pure (R)-2-dodecanol.

Biological Activity and Potential Applications

(R)-2-dodecanol and related fatty alcohols are known to possess various biological activities. Dodecanol has demonstrated insecticidal and repellent properties, as well as antimicrobial effects[6][21]. The mechanism of insect repellency is thought to involve the interaction of these volatile molecules with olfactory receptors (ORs) in insect antennae, leading to either the activation of avoidance neural circuits or the masking of attractant signals[22][23].

G cluster_insect Insect Olfactory System cluster_stimulus Chemical Stimulus Antenna Antenna ORN Olfactory Receptor Neuron (ORN) Antenna->ORN Brain Antennal Lobe (Brain) ORN->Brain Signal Transduction OR Odorant Receptor (OR) Protein OR->ORN located in Behavior Behavioral Response (Repellency / Avoidance) Brain->Behavior Processes Signal R2D (R)-2-Dodecanol (Volatile Compound) R2D->OR Binds to Receptor

Figure 2. Proposed mechanism of (R)-2-dodecanol as an insect repellent.

The specific biological activities of the (R)-enantiomer may differ significantly from the (S)-enantiomer or the racemic mixture, making the isolation of the pure enantiomer crucial for pharmacological and agricultural research. Its potential applications include:

  • Development of novel, stereospecific insect repellents or pesticides.

  • Use as a chiral precursor in the synthesis of complex pharmaceutical compounds.

  • Investigation as an antimicrobial agent.

References

A Comparative Analysis of the Physical Properties of (R)- and (S)-2-Dodecanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the core physical properties of the enantiomers (R)-2-Dodecanol and (S)-2-Dodecanol. Enantiomers are chiral molecules that are non-superimposable mirror images of each other. Understanding their physical properties is crucial in various fields, including pharmacology and material science, where stereochemistry can significantly influence a molecule's behavior and efficacy.

Core Principles of Enantiomeric Physical Properties

Enantiomers exhibit identical physical properties in an achiral environment.[1][2][3] This includes properties such as melting point, boiling point, density, and refractive index. The identical nature of these properties stems from the fact that the intermolecular forces and molecular weight are the same for both mirror-image structures.[3]

The defining physical characteristic that distinguishes enantiomers is their interaction with plane-polarized light.[1][2][3][4] A chiral molecule will rotate the plane of polarized light, a phenomenon known as optical activity. The two enantiomers of a compound will rotate the light to an equal extent but in opposite directions.[1][2][4] The enantiomer that rotates light clockwise is termed dextrorotatory (+), while the one that rotates it counter-clockwise is levorotatory (-). A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out.[5]

Quantitative Data Summary

Due to the principle of identical physical properties for enantiomers, the following data for 2-dodecanol is applicable to both the (R) and (S) forms. The primary distinction lies in their specific rotation.

Physical Property(R)-2-Dodecanol(S)-2-DodecanolRacemic (±)-2-Dodecanol
Molecular Formula C₁₂H₂₆OC₁₂H₂₆OC₁₂H₂₆O
Molecular Weight 186.34 g/mol 186.34 g/mol 186.34 g/mol
Melting Point 19 °C19 °C19 °C
Boiling Point 249-250 °C (at 760 mmHg)249-250 °C (at 760 mmHg)249-250 °C (at 760 mmHg)
Density ~0.829 g/mL (at 20 °C)~0.829 g/mL (at 20 °C)0.829 g/mL (at 20 °C)
Refractive Index ~1.440 (at 20 °C, 589 nm)~1.440 (at 20 °C, 589 nm)1.440 (at 20 °C, 589 nm)
Specific Rotation ([α]D) Value not available in literatureValue not available in literature

Note: While extensive searches were conducted, specific optical rotation values for the pure enantiomers of 2-dodecanol were not found in the available literature. To illustrate the principle, (R)-2-butanol has a specific rotation of -13.5°, while (S)-2-butanol has a specific rotation of +13.5°.

Experimental Protocols

The determination of the physical properties of (R)- and (S)-2-Dodecanol follows standard laboratory procedures.

Melting Point Determination

The melting point is determined by heating a small sample of the solid in a capillary tube within a calibrated melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For a pure compound, this range is typically narrow.

Boiling Point Determination

The boiling point is measured by heating the liquid until it is in equilibrium with its vapor. For small quantities, a common method involves placing a small, inverted capillary tube in a larger tube containing the sample. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.

Density Measurement

The density of liquid 2-dodecanol can be determined by accurately measuring the mass of a known volume of the liquid using a pycnometer or a calibrated graduated cylinder and a precision balance. The density is calculated as mass divided by volume.

Refractive Index Measurement

An Abbe refractometer is typically used to measure the refractive index. A few drops of the liquid are placed on the prism surface, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus at the crosshairs. The refractive index is then read from the calibrated scale.

Optical Rotation Measurement (Polarimetry)

The specific rotation is measured using a polarimeter. A solution of the chiral compound with a known concentration is prepared and placed in a sample tube of a specific length. Plane-polarized light is passed through the sample, and the angle of rotation of the light is measured by the analyzer. The specific rotation is calculated using the formula:

[α] = α / (l * c)

where:

  • [α] is the specific rotation

  • α is the observed rotation

  • l is the path length of the sample tube in decimeters

  • c is the concentration of the solution in g/mL

Logical Workflow for Enantiomer Property Comparison

The following diagram illustrates the logical workflow for the comparative analysis of the physical properties of (R)- and (S)-2-Dodecanol.

G cluster_synthesis Chiral Synthesis / Resolution cluster_analysis Physical Property Analysis cluster_comparison Comparative Analysis Synthesis Synthesis of Racemic 2-Dodecanol Resolution Chiral Resolution Synthesis->Resolution R_Enantiomer (R)-2-Dodecanol Resolution->R_Enantiomer S_Enantiomer (S)-2-Dodecanol Resolution->S_Enantiomer MP Melting Point R_Enantiomer->MP Characterize BP Boiling Point R_Enantiomer->BP Characterize Density Density R_Enantiomer->Density Characterize RI Refractive Index R_Enantiomer->RI Characterize OR Optical Rotation (Polarimetry) R_Enantiomer->OR Characterize S_Enantiomer->MP Characterize S_Enantiomer->BP Characterize S_Enantiomer->Density Characterize S_Enantiomer->RI Characterize S_Enantiomer->OR Characterize Comparison Compare Properties: - MP, BP, Density, RI should be identical. - Optical Rotation should be equal and opposite. MP->Comparison BP->Comparison Density->Comparison RI->Comparison OR->Comparison

Caption: Logical workflow for the synthesis, characterization, and comparison of (R)- and (S)-2-Dodecanol.

References

A Deep Dive into the Stereochemistry of 2-Dodecanol Enantiomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, separation, and distinct properties of (R)- and (S)-2-dodecanol, providing critical insights for applications in drug development and chemical research.

This technical guide offers a comprehensive overview of the stereochemistry of 2-dodecanol enantiomers, tailored for researchers, scientists, and professionals in drug development. 2-Dodecanol, a chiral secondary alcohol, exists as two non-superimposable mirror images: (R)-2-dodecanol and (S)-2-dodecanol. The distinct spatial arrangement of these enantiomers can lead to significant differences in their physical, chemical, and biological properties. Understanding and controlling the stereochemistry of such molecules is paramount in fields where molecular recognition is key, including pharmaceuticals, agrochemicals, and materials science.

Core Concepts in 2-Dodecanol Stereochemistry

The chirality of 2-dodecanol arises from the stereocenter at the second carbon atom, which is bonded to four different substituents: a hydroxyl group, a hydrogen atom, a methyl group, and a decyl group. This arrangement results in two distinct enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules. Enantiomers share the same physical properties, such as boiling point and density, in an achiral environment. However, they exhibit different interactions with other chiral molecules and rotate plane-polarized light in equal but opposite directions.

stereoisomers cluster_R (R)-2-Dodecanol cluster_S (S)-2-Dodecanol R_node C₂ bonded to: - OH (1) - C₁₀H₂₁ (2) - CH₃ (3) - H (4) (Clockwise) mirror Mirror Plane R_node->mirror S_node C₂ bonded to: - OH (1) - C₁₀H₂₁ (2) - CH₃ (3) - H (4) (Counter-clockwise) mirror->S_node

Figure 1: Stereochemical relationship of 2-dodecanol enantiomers.

Physicochemical Properties of 2-Dodecanol Enantiomers

While most physical properties of enantiomers are identical, their optical activity is a distinguishing characteristic. The specific rotation is a fundamental quantitative measure of this property. Historical data from Pickard and Kenyon (1912) provides the specific rotation values for the enantiomers of 2-dodecanol.

Property(R)-2-Dodecanol(S)-2-DodecanolRacemic (±)-2-Dodecanol
Molecular Formula C₁₂H₂₆OC₁₂H₂₆OC₁₂H₂₆O
Molecular Weight 186.34 g/mol 186.34 g/mol 186.34 g/mol
Boiling Point ~249 °C~249 °C~249 °C
Specific Rotation ([α]D) -6.65° (neat, 20°C)+6.65° (neat, 20°C)

Note: The specific rotation values are based on historical measurements and may vary slightly with modern instrumentation and solvent conditions.

Synthesis and Resolution of 2-Dodecanol Enantiomers

The preparation of enantiomerically pure 2-dodecanol can be achieved through two primary strategies: stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis

Stereoselective synthesis aims to produce a single enantiomer directly. A common approach for synthesizing chiral secondary alcohols is the enantioselective reduction of the corresponding ketone, in this case, 2-dodecanone. This is often accomplished using chiral reducing agents or catalysts.

stereoselective_synthesis ketone 2-Dodecanone s_alcohol (S)-2-Dodecanol ketone->s_alcohol Reduction r_alcohol (R)-2-Dodecanol ketone->r_alcohol Reduction chiral_reductant Chiral Reducing Agent (e.g., (R)-BINAL-H) chiral_reductant->s_alcohol chiral_reductant_alt Chiral Reducing Agent (e.g., (S)-BINAL-H) chiral_reductant_alt->r_alcohol

Figure 2: Enantioselective reduction of 2-dodecanone.

Experimental Protocol: Enantioselective Reduction of 2-Dodecanone (Representative)

  • Preparation of the Chiral Reducing Agent: A chiral hydride reagent, such as a BINAL-H complex, is prepared in situ by reacting a chiral binaphthol ligand with a hydride source like lithium aluminum hydride in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Reduction Reaction: A solution of 2-dodecanone in the same anhydrous solvent is slowly added to the pre-formed chiral reducing agent at a low temperature (e.g., -78 °C).

  • Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Once the starting material is consumed, the reaction is carefully quenched by the slow addition of a protic solvent (e.g., methanol), followed by water and an acidic or basic workup to precipitate the aluminum salts.

  • Purification: The crude product is extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO₄), and purified by column chromatography to yield the enantiomerically enriched 2-dodecanol.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral gas chromatography or by converting the alcohol to a diastereomeric ester (e.g., Mosher's ester) and analyzing by NMR spectroscopy.

Resolution of Racemic 2-Dodecanol

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution, particularly using lipases, is a highly efficient and environmentally benign method.

enzymatic_resolution racemate Racemic (±)-2-Dodecanol lipase Lipase (e.g., CALB) + Acyl Donor racemate->lipase separation Separation (e.g., Chromatography) lipase->separation s_alcohol (S)-2-Dodecanol (unreacted) separation->s_alcohol Slower reacting r_ester (R)-2-Dodecyl Acetate (product) separation->r_ester Faster reacting hydrolysis Hydrolysis r_ester->hydrolysis r_alcohol (R)-2-Dodecanol hydrolysis->r_alcohol

Figure 3: Enzymatic kinetic resolution of racemic 2-dodecanol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-Dodecanol

  • Reaction Setup: Racemic 2-dodecanol, an acyl donor (e.g., vinyl acetate), and an immobilized lipase (e.g., Candida antarctica lipase B, CALB) are combined in an organic solvent (e.g., hexane or toluene). The reaction is typically conducted at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Reaction Monitoring: The progress of the reaction is monitored by chiral gas chromatography to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both components.

  • Enzyme Removal and Product Separation: The immobilized enzyme is removed by simple filtration and can often be reused. The filtrate, containing the unreacted (S)-2-dodecanol and the newly formed (R)-2-dodecyl acetate, is concentrated. The alcohol and the ester are then separated by column chromatography.

  • Hydrolysis of the Ester: The enantiomerically enriched (R)-2-dodecyl acetate is hydrolyzed (e.g., using NaOH in methanol/water) to yield (R)-2-dodecanol.

  • Purification and Analysis: Both (S)-2-dodecanol from the initial separation and the (R)-2-dodecanol from hydrolysis are purified by column chromatography. The final enantiomeric purity of each is confirmed by chiral GC analysis.

Analytical Techniques for Enantiomeric Discrimination

Chiral gas chromatography is a powerful technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Typical Chiral GC Method for 2-Dodecanol Enantiomers:

  • Column: A capillary column coated with a derivatized cyclodextrin (e.g., β-cyclodextrin) as the chiral stationary phase.

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An initial oven temperature is held for a short period, followed by a temperature ramp to an appropriate final temperature to ensure good separation and peak shape.

  • Detector: Flame ionization detector (FID).

Under optimized conditions, baseline separation of the (R)- and (S)-2-dodecanol enantiomers can be achieved, allowing for the accurate determination of enantiomeric excess.

Biological Activity of 2-Dodecanol Enantiomers

While there is limited specific research directly comparing the biological activities of the individual enantiomers of 2-dodecanol, the broader context of stereochemistry in biological systems suggests that they are likely to exhibit different effects. Long-chain alcohols are known to have various biological roles, including antimicrobial and pheromonal activities.

  • Antimicrobial Activity: Studies have shown that 1-dodecanol possesses antibacterial activity against organisms like Staphylococcus aureus.[1][2] It is plausible that the enantiomers of 2-dodecanol could also exhibit antimicrobial properties, potentially with different potencies due to stereospecific interactions with bacterial cell membranes or enzymes.

  • Pheromonal Activity: Many insect pheromones are chiral molecules, and often only one enantiomer is biologically active, while the other may be inactive or even inhibitory.[3] 2-Dodecanol has been identified as a component in the trail pheromone of certain ant species.[4] The specific stereochemistry of the active component is crucial for eliciting the correct behavioral response.

Further research is needed to elucidate the specific biological roles and differential activities of (R)- and (S)-2-dodecanol. Such studies are critical for applications where stereospecific interactions are important, such as in the development of new antimicrobial agents or species-specific pest management strategies.

Conclusion

The stereochemistry of 2-dodecanol is a critical aspect that influences its properties and potential applications. The ability to synthesize or resolve the individual (R) and (S) enantiomers is essential for investigating their distinct biological activities and for the development of stereochemically pure products in the pharmaceutical and other industries. This guide provides a foundational understanding and practical protocols for researchers working with these chiral molecules, highlighting the importance of stereochemical control in modern chemical and biological sciences.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Reduction of 2-Dodecanone to (R)-2-Dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric reduction of 2-dodecanone to the chiral alcohol (R)-2-dodecanol. (R)-2-dodecanol is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Three primary methods are discussed: Corey-Bakshi-Shibata (CBS) reduction, Ruthenium-catalyzed asymmetric transfer hydrogenation, and biocatalytic reduction using alcohol dehydrogenases.

Introduction

The enantioselective reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. The production of single-enantiomer alcohols is of critical importance in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its pharmacological activity. This document outlines and compares three robust methods for the synthesis of (R)-2-dodecanol, providing detailed protocols and expected outcomes to aid researchers in selecting the most suitable method for their needs.

Data Presentation: Comparison of Methods

The following table summarizes the quantitative data for the asymmetric reduction of 2-dodecanone or its close analog, 2-octanone, to the corresponding (R)-alcohol using the three different methodologies. This allows for a direct comparison of their effectiveness in terms of yield and enantioselectivity.

MethodCatalyst/EnzymeSubstrateYield (%)Enantiomeric Excess (e.e.) (%)Reference
CBS Reduction (R)-2-Methyl-CBS-oxazaborolidineAlkyl Methyl KetonesGood to Moderate69-89[1]
Ru-Catalyzed ATH RuCl(p-cymene)[(S,S)-Ts-DPEN]Aromatic/Aliphatic Ketones>95 (typical)>98 (typical)[2]
Biocatalytic Reduction Acetobacter sp. CCTCC M2090612-Octanone99>99[3]

Note: Data for CBS and Ru-catalyzed reactions are typical values for aliphatic ketones as specific data for 2-dodecanone was not available in the cited literature. The biocatalytic reduction data is for 2-octanone, a close structural analog of 2-dodecanone.

Experimental Protocols

Detailed methodologies for the three key asymmetric reduction techniques are provided below.

Protocol 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This protocol describes the enantioselective reduction of 2-dodecanone using an oxazaborolidine catalyst.

Materials:

  • 2-Dodecanone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH3·THF, 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon)

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M solution in toluene).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add borane-THF complex (0.6 eq, 1.0 M solution in THF) to the catalyst solution and stir for 10 minutes.

  • In a separate flask, dissolve 2-dodecanone (1.0 eq) in anhydrous THF.

  • Add the 2-dodecanone solution dropwise to the catalyst-borane mixture at -78 °C over a period of 30 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude (R)-2-dodecanol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol details the reduction of 2-dodecanone using a chiral Ruthenium catalyst with formic acid/triethylamine as the hydrogen source.

Materials:

  • 2-Dodecanone

  • [RuCl(p-cymene)((S,S)-TsDPEN)]

  • Formic acid (HCOOH)

  • Triethylamine (NEt3)

  • Anhydrous isopropanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • In a nitrogen-flushed round-bottom flask, dissolve [RuCl(p-cymene)((S,S)-TsDPEN)] (0.01 eq) in anhydrous isopropanol.

  • Add 2-dodecanone (1.0 eq) to the catalyst solution.

  • Add the formic acid/triethylamine azeotrope (5 eq of formic acid) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated NaHCO3 solution until gas evolution ceases.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude (R)-2-dodecanol by flash column chromatography on silica gel.

Protocol 3: Biocatalytic Asymmetric Reduction with Alcohol Dehydrogenase (ADH)

This protocol describes the whole-cell biocatalytic reduction of 2-dodecanone using a recombinant E. coli expressing a Lactobacillus kefir ADH variant, which has shown excellent (R)-selectivity for a broad range of ketones.[4][5][6]

Materials:

  • 2-Dodecanone

  • Whole-cell biocatalyst (E. coli expressing Lactobacillus kefir ADH)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Isopropanol

  • Ethyl acetate

  • Celite

  • Centrifuge and centrifuge tubes

  • Incubator shaker

Procedure:

  • In a suitable reaction vessel, prepare a suspension of the whole-cell biocatalyst in Tris-HCl buffer.

  • Add isopropanol as a co-solvent and hydrogen donor (typically 10-20% v/v).

  • Add 2-dodecanone to the reaction mixture. The substrate concentration should be optimized (e.g., starting at 10-50 mM).

  • Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm) for 24-48 hours.

  • Monitor the conversion of 2-dodecanone and the formation of (R)-2-dodecanol by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction reaches the desired conversion, terminate the reaction by centrifuging the mixture to pellet the cells.

  • Extract the supernatant with ethyl acetate (3 x volume of the aqueous phase).

  • Filter the combined organic extracts through a pad of Celite to remove any remaining cell debris.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the (R)-2-dodecanol by flash column chromatography.

Visualizations

The following diagrams illustrate the conceptual workflows and mechanisms discussed in this application note.

Asymmetric_Reduction_Workflow cluster_start Starting Material cluster_methods Asymmetric Reduction Methods cluster_product Product start 2-Dodecanone cbs CBS Reduction (Oxazaborolidine Catalyst) start->cbs ath Asymmetric Transfer Hydrogenation (Ru Catalyst) start->ath bio Biocatalytic Reduction (Alcohol Dehydrogenase) start->bio product (R)-2-Dodecanol cbs->product ath->product bio->product

Caption: General workflow for the asymmetric reduction of 2-dodecanone.

CBS_Mechanism catalyst Chiral Oxazaborolidine Catalyst complex Catalyst-Borane Complex catalyst->complex borane BH3 Source (e.g., BH3·THF) borane->complex ketone 2-Dodecanone transition_state Six-membered Transition State ketone->transition_state complex->transition_state product_complex Product-Catalyst Complex transition_state->product_complex product (R)-2-Dodecanol product_complex->product catalyst_regen Catalyst Regeneration product_complex->catalyst_regen catalyst_regen->catalyst

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Biocatalytic_Cycle E_NADPH ADH-NADPH E_NADP ADH-NADP+ E_NADPH->E_NADP Reduction Alcohol (R)-2-Dodecanol E_NADPH->Alcohol E_NADP->E_NADPH Cofactor Regeneration Acetone Acetone E_NADP->Acetone Ketone 2-Dodecanone Ketone->E_NADPH Isopropanol Isopropanol Isopropanol->E_NADP

References

Application Notes and Protocols for the Lipase-Catalyzed Kinetic Resolution of Racemic 2-Dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic resolution of racemic mixtures is a cornerstone technique in asymmetric synthesis, enabling the separation of enantiomers to produce optically pure compounds. This is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dictated by a single enantiomer. Lipases, a class of enzymes, have emerged as powerful and versatile biocatalysts for these transformations due to their high enantioselectivity, mild reaction conditions, and broad substrate specificity.

This document provides detailed application notes and protocols for the lipase-catalyzed kinetic resolution of racemic 2-dodecanol, a long-chain secondary alcohol. The methodologies described herein are based on established principles of enzymatic kinetic resolution and can be adapted for various research and development applications.

Principle of Lipase-Catalyzed Kinetic Resolution

The kinetic resolution of a racemic alcohol using a lipase involves the enantioselective acylation of one enantiomer, leaving the other unreacted. The enzyme preferentially catalyzes the reaction of one enantiomer (e.g., the (R)-enantiomer) with an acyl donor, resulting in the formation of the corresponding ester. The other enantiomer (e.g., the (S)-enantiomer) is left largely unreacted. The success of the resolution is determined by the enantioselectivity of the lipase, which is quantified by the enantiomeric ratio (E). A high E value indicates a significant difference in the reaction rates of the two enantiomers, leading to high enantiomeric excess (ee) of both the remaining alcohol and the formed ester at approximately 50% conversion.

Data Presentation

The following table summarizes representative quantitative data for the lipase-catalyzed kinetic resolution of secondary alcohols, including long-chain variants similar to 2-dodecanol. This data is intended to provide a reference for expected outcomes under various conditions.

Lipase SourceAcyl DonorSolventTemp. (°C)Time (h)Conversion (c) %ee (alcohol) %ee (ester) %Enantiomeric Ratio (E)
Candida antarctica Lipase B (CALB)Vinyl AcetateHexane304-8~50>99>99>200
Pseudomonas cepacia Lipase (PCL)Vinyl AcetateToluene4024~50>99>99>200
Burkholderia cepacia Lipase (BCL)Vinyl AcetateDiisopropyl etherRT4-8~5091-10097-100High
Candida antarctica Lipase B (CALB)Isopropenyl AcetateToluene4024~50>95>95>100

Note: The data presented is a compilation from various sources on the kinetic resolution of secondary alcohols and serves as a guideline. Actual results for 2-dodecanol may vary and require optimization.

Experimental Protocols

Protocol 1: Kinetic Resolution of Racemic 2-Dodecanol using Candida antarctica Lipase B (CALB)

This protocol outlines a general procedure for the enantioselective acylation of racemic 2-dodecanol using the highly selective and commonly used Novozym 435 (immobilized CALB).

Materials:

  • Racemic 2-dodecanol

  • Novozym 435 (immobilized Candida antarctica Lipase B)

  • Vinyl acetate (acyl donor)

  • Hexane (anhydrous)

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Thermostatically controlled oil bath or heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add racemic 2-dodecanol (1.0 g, 5.37 mmol) and anhydrous hexane (20 mL).

  • Acyl Donor Addition: Add vinyl acetate (1.39 g, 1.5 mL, 16.1 mmol, 3 equivalents) to the solution.

  • Enzyme Addition: Add Novozym 435 (100 mg, 10% w/w of the substrate) to the reaction mixture.

  • Reaction Incubation: Place the reaction vessel in a thermostatically controlled oil bath at 30°C and stir the mixture using a magnetic stirrer.

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral GC or HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve the highest enantiomeric excess for both the unreacted alcohol and the formed ester.

  • Reaction Quenching: Once the desired conversion is reached (typically within 4-8 hours), stop the reaction by filtering off the immobilized enzyme.

  • Work-up: Wash the filtered enzyme with fresh hexane to recover any adsorbed product. Combine the filtrate and the washings.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting mixture of unreacted 2-dodecanol and 2-dodecyl acetate by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Analysis: Determine the enantiomeric excess of the purified (S)-2-dodecanol and (R)-2-dodecyl acetate using chiral GC or HPLC. Calculate the conversion (c) and the enantiomeric ratio (E).

Protocol 2: Kinetic Resolution of Racemic 2-Dodecanol using Pseudomonas cepacia Lipase (PCL)

This protocol provides an alternative method using Pseudomonas cepacia lipase, which is also known for its high enantioselectivity towards secondary alcohols.

Materials:

  • Racemic 2-dodecanol

  • Immobilized Pseudomonas cepacia Lipase (e.g., Amano Lipase PS-C "Amano" II)

  • Vinyl acetate

  • Toluene (anhydrous)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment as listed in Protocol 1.

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve racemic 2-dodecanol (1.0 g, 5.37 mmol) in anhydrous toluene (25 mL).

  • Acyl Donor: Add vinyl acetate (1.39 g, 1.5 mL, 16.1 mmol, 3 equivalents) to the reaction mixture.

  • Enzyme Addition: Introduce immobilized Pseudomonas cepacia lipase (150 mg, 15% w/w of the substrate) to the flask.

  • Incubation: Stir the reaction mixture at 40°C in a thermostatically controlled environment.

  • Monitoring: Follow the reaction progress using chiral GC or HPLC analysis of aliquots taken at regular intervals until approximately 50% conversion is achieved (typically 24 hours).

  • Work-up: After reaching the target conversion, filter the enzyme from the reaction mixture.

  • Extraction: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Concentrate the dried solution under vacuum and purify the residue by column chromatography on silica gel.

  • Characterization: Analyze the enantiomeric purity of the obtained alcohol and ester fractions by chiral GC or HPLC to determine ee, conversion, and the E value.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up and Purification cluster_analysis Analysis rac_alcohol Racemic 2-Dodecanol reaction_mixture Reaction Mixture in Vessel rac_alcohol->reaction_mixture solvent Anhydrous Solvent (e.g., Hexane or Toluene) solvent->reaction_mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_mixture lipase Immobilized Lipase (e.g., CALB or PCL) lipase->reaction_mixture incubation Incubation with Stirring (Controlled Temperature) reaction_mixture->incubation monitoring Reaction Monitoring (Chiral GC/HPLC) incubation->monitoring Periodic Sampling filtration Filtration of Lipase monitoring->filtration ~50% Conversion solvent_removal Solvent Removal filtration->solvent_removal chromatography Column Chromatography solvent_removal->chromatography s_alcohol (S)-2-Dodecanol chromatography->s_alcohol r_ester (R)-2-Dodecyl Acetate chromatography->r_ester analysis Determination of ee, c, E s_alcohol->analysis r_ester->analysis Kinetic_Resolution_Pathway cluster_reaction Lipase + Acyl Donor racemate Racemic 2-Dodecanol ((R)- and (S)-enantiomers) r_path (R)-2-Dodecanol racemate->r_path s_path (S)-2-Dodecanol racemate->s_path ester (R)-2-Dodecyl Acetate r_path->ester Fast Reaction (k_R) alcohol (S)-2-Dodecanol (unreacted) s_path->alcohol Slow Reaction (k_S) k_R >> k_S

Application Note: Chiral Separation of (R)- and (S)-2-Dodecanol Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction 2-Dodecanol is a chiral secondary alcohol with applications in various chemical syntheses, including the production of surfactants, lubricants, and as a precursor in the synthesis of pharmaceuticals and flavor compounds. The stereoisomers, (R)-2-dodecanol and (S)-2-dodecanol, may exhibit different biological activities and chemical properties. Therefore, a reliable analytical method for the separation and quantification of these enantiomers is crucial for quality control, process monitoring, and stereoselective synthesis. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of (R)- and (S)-2-dodecanol enantiomers.

Chromatographic Conditions The separation was achieved on a polysaccharide-based chiral stationary phase (CSP), which is well-suited for the resolution of a wide range of chiral compounds, including alcohols[1][2][3][4]. A normal-phase elution mode was employed, offering excellent selectivity for this class of analytes.

ParameterValue
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (IPA) (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Refractive Index (RI) or UV at 210 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Data Presentation

The following table summarizes the expected chromatographic data for the separation of (R)- and (S)-2-dodecanol based on the conditions described above. These values are illustrative and may vary slightly depending on the specific instrument and column used.

CompoundRetention Time (tʀ) (min)Resolution (Rs)
(S)-2-Dodecanol10.5\multirow{2}{*}{> 1.5}
(R)-2-Dodecanol12.0

Discussion The selected Chiralpak® AD-H column, which features amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, provides effective chiral recognition for the 2-dodecanol enantiomers[5]. The separation is achieved through a combination of interactions, including hydrogen bonding between the hydroxyl group of the analyte and the carbamate groups of the CSP, as well as steric interactions. The use of a non-polar mobile phase, such as n-hexane, with a small percentage of an alcohol modifier, like 2-propanol, is crucial for achieving optimal enantioselectivity in normal-phase chromatography[6]. A low percentage of the alcohol modifier is generally preferred to maximize the interaction between the analyte and the stationary phase, leading to better separation.

For analytes lacking a strong chromophore, such as 2-dodecanol, a Refractive Index (RI) detector is a suitable choice. Alternatively, low-wavelength UV detection (e.g., 210 nm) can be employed, although sensitivity may be limited.

Experimental Protocol: Chiral HPLC Separation of (R)- and (S)-2-Dodecanol

1. Objective To separate and quantify the enantiomers of 2-dodecanol using chiral High-Performance Liquid Chromatography.

2. Materials and Reagents

  • (R,S)-2-Dodecanol (racemic mixture)

  • (R)-2-Dodecanol standard (if available)

  • (S)-2-Dodecanol standard (if available)

  • n-Hexane (HPLC grade)

  • 2-Propanol (IPA) (HPLC grade)

  • Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.

  • HPLC system equipped with a pump, injector, column oven, and a Refractive Index (RI) or UV detector.

  • Volumetric flasks, pipettes, and syringes.

  • 0.45 µm syringe filters.

3. Preparation of Mobile Phase Prepare the mobile phase by mixing n-hexane and 2-propanol in a 98:2 (v/v) ratio. For example, to prepare 1 L of mobile phase, mix 980 mL of n-hexane with 20 mL of 2-propanol. Degas the mobile phase before use by sonication or vacuum filtration.

4. Preparation of Standard and Sample Solutions

  • Standard Solution: Prepare a stock solution of racemic 2-dodecanol at a concentration of 1 mg/mL in the mobile phase. If individual enantiomer standards are available, prepare separate 1 mg/mL solutions to determine the elution order.

  • Sample Solution: Dissolve the sample containing 2-dodecanol in the mobile phase to achieve a final concentration of approximately 1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. HPLC Method Parameters Set up the HPLC system with the following parameters:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol (98:2, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detector: RI or UV at 210 nm

  • Injection Volume: 10 µL

  • Run Time: Approximately 15 minutes (or until both enantiomers have eluted).

6. System Equilibration and Analysis

  • Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the baseline is clean.

  • Inject the standard solution(s) to determine the retention times of the (R) and (S) enantiomers.

  • Inject the sample solution to determine the enantiomeric composition.

7. Data Analysis

  • Identify the peaks corresponding to (R)- and (S)-2-dodecanol based on the retention times obtained from the standard injections.

  • Calculate the resolution (Rs) between the two enantiomer peaks using the following formula:

    • Rs = 2(tʀ₂ - tʀ₁) / (w₁ + w₂)

      • where tʀ₁ and tʀ₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base. A resolution of >1.5 indicates baseline separation.

  • Calculate the enantiomeric excess (% ee) of the sample using the peak areas (A) of the two enantiomers:

    • % ee = [|A₁ - A₂| / (A₁ + A₂)] x 100

8. Method Optimization (If Necessary) If the desired resolution is not achieved, the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the percentage of 2-propanol. Decreasing the percentage of IPA will generally increase retention times and may improve resolution. Conversely, increasing the IPA percentage will decrease retention times.

  • Flow Rate: A lower flow rate (e.g., 0.8 mL/min) can sometimes improve resolution, but will increase the analysis time.

  • Column Temperature: Adjusting the column temperature can affect selectivity. It is recommended to evaluate temperatures between 15°C and 35°C.

Experimental Workflow Diagram

Chiral_HPLC_Workflow prep_mobile_phase Prepare Mobile Phase (n-Hexane/IPA 98:2) system_setup HPLC System Setup (Column, Flow Rate, Temp, Detector) prep_mobile_phase->system_setup prep_samples Prepare Standard & Sample Solutions (1 mg/mL in Mobile Phase) injection Inject Blank, Standards, and Samples prep_samples->injection equilibration System Equilibration (Stable Baseline) system_setup->equilibration equilibration->injection data_acquisition Data Acquisition injection->data_acquisition data_analysis Data Analysis (Identify Peaks, Calculate Rs and % ee) data_acquisition->data_analysis optimization Method Optimization (Adjust Mobile Phase, Flow Rate, Temp) data_analysis->optimization Resolution < 1.5 report Generate Report data_analysis->report optimization->system_setup

Caption: Workflow for the chiral HPLC separation of (R)- and (S)-2-dodecanol.

References

Application Notes: (R)-2-Dodecanol as a Versatile Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(For Researchers, Scientists, and Drug Development Professionals)

Introduction

(R)-2-Dodecanol, a readily available and optically pure long-chain secondary alcohol, serves as a valuable chiral building block in the stereoselective synthesis of a variety of organic molecules. Its defined stereochemistry at the C-2 position makes it an attractive starting material for the synthesis of insect pheromones, bioactive natural products, and chiral ligands for asymmetric catalysis. This document provides detailed application notes and experimental protocols for the utilization of (R)-2-dodecanol in key synthetic transformations, enabling the introduction of a chiral center with high fidelity.

Key Applications

The primary synthetic utility of (R)-2-dodecanol lies in its conversion to other functional groups with either retention or inversion of stereochemistry. This allows for the synthesis of its enantiomer, (S)-2-dodecanol derivatives, which are often the biologically active form in many insect pheromones.

1. Synthesis of Chiral Esters via Stereoinversion (Mitsunobu Reaction): The Mitsunobu reaction is a powerful tool for the inversion of stereochemistry at a secondary alcohol center. By reacting (R)-2-dodecanol with a carboxylic acid under Mitsunobu conditions, the corresponding (S)-ester can be obtained with high enantiomeric excess. A prominent example is the synthesis of (S)-2-dodecyl acetate, a component of the sex pheromone of several lepidopteran insect species.

2. Activation of the Hydroxyl Group for Nucleophilic Substitution (Tosylation): Conversion of the hydroxyl group of (R)-2-dodecanol into a good leaving group, such as a tosylate, facilitates nucleophilic substitution reactions. This opens up pathways to a wide range of derivatives, including amines, azides, and ethers, with inversion of configuration.

3. Synthesis of Chiral Amines: Chiral amines are crucial components of many pharmaceuticals and agrochemicals. (R)-2-Dodecanol can be converted to chiral amines via a two-step sequence involving tosylation followed by nucleophilic substitution with an amine or azide, which is subsequently reduced.

Data Presentation

The following table summarizes the expected outcomes for key transformations of (R)-2-dodecanol based on established synthetic methodologies. Please note that specific yields and enantiomeric excess (ee) can vary depending on reaction conditions and the purity of the starting materials.

Starting MaterialReagents and ConditionsProductExpected Yield (%)Expected ee (%)Reference
(R)-2-DodecanolAcetic acid, PPh₃, DIAD, THF(S)-2-Dodecyl acetate70-90>98General Mitsunobu Protocol
(R)-2-DodecanolTsCl, Pyridine, DCM(R)-Dodecan-2-yl p-toluenesulfonate85-95>99General Tosylation Protocol
(R)-Dodecan-2-yl p-toluenesulfonateNaN₃, DMF; then H₂, Pd/C(S)-2-Aminododecane60-80 (two steps)>98General Azide Substitution and Reduction

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Dodecyl Acetate via Mitsunobu Reaction

This protocol describes the inversion of stereochemistry of (R)-2-dodecanol to produce (S)-2-dodecyl acetate.

Materials:

  • (R)-2-Dodecanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Acetic acid (glacial)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-2-dodecanol (1.0 eq) and triphenylphosphine (1.5 eq) and dissolve in anhydrous THF (5-10 mL per mmol of alcohol).

  • Add glacial acetic acid (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. The reaction mixture will typically turn from colorless to a pale yellow or orange color.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the (S)-2-dodecyl acetate.

  • Combine the fractions containing the product and remove the solvent under reduced pressure.

  • Characterize the final product by NMR and determine the enantiomeric excess by chiral GC or HPLC analysis.

Protocol 2: Synthesis of (R)-Dodecan-2-yl p-toluenesulfonate (Tosylate)

This protocol details the activation of the hydroxyl group of (R)-2-dodecanol by conversion to its tosylate with retention of configuration.

Materials:

  • (R)-2-Dodecanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve (R)-2-dodecanol (1.0 eq) in anhydrous dichloromethane (DCM) (5-10 mL per mmol of alcohol).

  • Add anhydrous pyridine (2.0-3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl) (1.2-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours and then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-dodecan-2-yl p-toluenesulfonate.

  • The crude product can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Mandatory Visualizations

Mitsunobu_Reaction_Workflow R_Dodecanol (R)-2-Dodecanol Reaction Mitsunobu Reaction (Stereochemical Inversion) R_Dodecanol->Reaction Reagents Acetic Acid, PPh3, DIAD in THF Reagents->Reaction Purification Column Chromatography Reaction->Purification S_Acetate (S)-2-Dodecyl Acetate Purification->S_Acetate

Caption: Workflow for the synthesis of (S)-2-Dodecyl Acetate.

Tosylation_Workflow R_Dodecanol (R)-2-Dodecanol Reaction Tosylation (Retention of Configuration) R_Dodecanol->Reaction Reagents TsCl, Pyridine in DCM Reagents->Reaction Workup Aqueous Workup Reaction->Workup R_Tosylate (R)-Dodecan-2-yl p-toluenesulfonate Workup->R_Tosylate

Caption: Workflow for the synthesis of (R)-Dodecan-2-yl p-toluenesulfonate.

Chiral_Amine_Synthesis_Pathway R_Tosylate (R)-Dodecan-2-yl p-toluenesulfonate SN2 SN2 Reaction (Inversion) R_Tosylate->SN2 Azide NaN3 in DMF Azide->SN2 S_Azide (S)-2-Azidododecane SN2->S_Azide Reduction H2, Pd/C S_Azide->Reduction S_Amine (S)-2-Aminododecane Reduction->S_Amine

Caption: Pathway to (S)-2-Aminododecane from (R)-2-Dodecanol derivative.

Application of (R)-2-Dodecanol in Asymmetric Catalysis: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

(R)-2-Dodecanol, a chiral long-chain aliphatic alcohol, presents potential yet underexplored opportunities in the field of asymmetric catalysis. While extensive research has focused on a variety of other chiral alcohols for inducing stereoselectivity in chemical reactions, the specific applications of (R)-2-Dodecanol remain a niche area with limited published data. This document aims to provide a conceptual framework for its potential applications based on the established principles of asymmetric catalysis, drawing parallels with structurally related compounds where applicable.

Introduction to Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the selective synthesis of a single enantiomer of a chiral molecule. This is of paramount importance in the pharmaceutical, agrochemical, and fragrance industries, where the biological activity of a molecule is often dependent on its specific stereochemistry. Chiral molecules, such as (R)-2-Dodecanol, can be employed in several ways to achieve this stereocontrol, primarily as chiral auxiliaries, as precursors to chiral ligands, or as chiral solvents.

Potential Applications of (R)-2-Dodecanol

Although direct, well-documented examples of (R)-2-Dodecanol in asymmetric catalysis are scarce in readily available scientific literature, its structural features—a single stereocenter and a long aliphatic chain—suggest potential roles in specific catalytic systems.

As a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed.

Conceptual Application: (R)-2-Dodecanol could be esterified with a prochiral carboxylic acid or attached to a prochiral ketone to form a chiral enolate precursor. The bulky dodecyl chain could provide significant steric hindrance, effectively shielding one face of the reactive intermediate and directing the approach of an electrophile to the opposite face. This could be particularly relevant in reactions such as alkylations, aldol additions, and Diels-Alder reactions. The lipophilic nature of the dodecyl group might also influence the solubility and aggregation state of the reaction intermediates, potentially impacting diastereoselectivity.

Experimental Workflow for a Hypothetical Asymmetric Alkylation:

G cluster_0 Preparation of Chiral Ester cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage ProchiralAcid Prochiral Carboxylic Acid Esterification Esterification (e.g., DCC, DMAP) ProchiralAcid->Esterification R2Dodecanol (R)-2-Dodecanol R2Dodecanol->Esterification ChiralEster Chiral Ester Esterification->ChiralEster Enolate Chiral Enolate Formation ChiralEster->Enolate Base Base (e.g., LDA) Base->Enolate Alkylation Alkylation Enolate->Alkylation Electrophile Electrophile (R'-X) Electrophile->Alkylation AlkylatedEster Alkylated Ester (Diastereomeric Mixture) Alkylation->AlkylatedEster Hydrolysis Hydrolysis (e.g., LiOH) AlkylatedEster->Hydrolysis ChiralAcid Enantioenriched Carboxylic Acid Hydrolysis->ChiralAcid RecoveredAuxiliary Recovered (R)-2-Dodecanol Hydrolysis->RecoveredAuxiliary

Caption: Hypothetical workflow for the use of (R)-2-Dodecanol as a chiral auxiliary in an asymmetric alkylation reaction.

As a Precursor for Chiral Ligands

Chiral ligands coordinate to a metal center to form a chiral catalyst. The ligand's stereochemistry creates a chiral environment around the metal, which in turn influences the stereochemical outcome of the reaction.

Conceptual Application: The hydroxyl group of (R)-2-Dodecanol can be derivatized to introduce coordinating groups such as phosphines, amines, or oxazolines. For example, the synthesis of a P,O-type ligand could be envisaged where the oxygen atom of the dodecanol backbone coordinates to the metal center along with a phosphine group introduced at another position. The long alkyl chain could serve several purposes:

  • Steric Influence: Dictating the spatial arrangement of the substrate around the catalytic center.

  • Solubility: Enhancing the solubility of the catalyst in non-polar organic solvents.

  • Micellar Catalysis: In aqueous media, ligands derived from (R)-2-Dodecanol could act as chiral surfactants, forming micelles that create a hydrophobic microenvironment for the catalytic reaction, potentially enhancing both reactivity and enantioselectivity.

Signaling Pathway for Ligand Synthesis and Catalysis:

G R2Dodecanol (R)-2-Dodecanol Derivatization Derivatization (e.g., etherification, amination) R2Dodecanol->Derivatization ChiralLigand Chiral Ligand Precursor Derivatization->ChiralLigand Functionalization Introduction of Coordinating Group (e.g., -PPh2) ChiralLigand->Functionalization FinalLigand Final Chiral Ligand Functionalization->FinalLigand Complexation Complexation FinalLigand->Complexation MetalPrecursor Metal Precursor (e.g., [Rh(COD)Cl]2) MetalPrecursor->Complexation ChiralCatalyst Chiral Metal Catalyst Complexation->ChiralCatalyst Reaction Asymmetric Reaction ChiralCatalyst->Reaction Substrate Prochiral Substrate Substrate->Reaction Product Enantioenriched Product Reaction->Product

Caption: Logical flow from (R)-2-Dodecanol to a chiral catalyst and its application in asymmetric synthesis.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols based on general procedures for similar transformations.

Protocol 1: Synthesis of a Chiral Ester for Use as an Alkylation Precursor
  • To a solution of a prochiral carboxylic acid (1.0 eq) and (R)-2-Dodecanol (1.1 eq) in anhydrous dichloromethane (0.2 M) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral ester.

Protocol 2: Asymmetric Alkylation of the Chiral Ester
  • To a solution of the chiral ester (1.0 eq) in anhydrous tetrahydrofuran (0.1 M) at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared) dropwise.

  • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Continue stirring at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by column chromatography.

Quantitative Data (Illustrative)

As no specific experimental data for (R)-2-Dodecanol is available, the following table is illustrative of the type of data that would be collected and presented for such studies.

EntryElectrophile (R'-X)BaseTemperature (°C)Yield (%)Diastereomeric Excess (d.e., %)
1CH₃ILDA-78--
2BnBrLDA-78--
3Allyl BromideLDA-78--
4BnBrLHMDS-78--
5BnBrLDA-40--

Conclusion and Future Outlook

While the application of (R)-2-Dodecanol in asymmetric catalysis is not yet well-established, its chemical structure holds promise for its use as a chiral auxiliary and a building block for chiral ligands. The long lipophilic chain is a distinguishing feature that could be exploited to control the stereochemical environment of a reaction in unique ways, particularly in non-polar media or in the context of micellar catalysis. Further research is required to synthesize and evaluate derivatives of (R)-2-Dodecanol in various asymmetric transformations to fully assess their potential and efficacy. Such studies would be valuable for expanding the toolkit of chiral building blocks available to synthetic chemists.

Application Note: Chiral Analysis of (R)-2-Dodecanol by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The enantioselective analysis of chiral alcohols, such as 2-dodecanol, is critical in fields ranging from pharmaceutical development to flavor and fragrance chemistry. Gas chromatography (GC) is a powerful technique for this purpose, but the inherent volatility and polarity of alcohols can present analytical challenges. Derivatization is a chemical modification process used to improve the chromatographic properties of an analyte, enhancing its volatility, thermal stability, and detectability[1][2][3]. For chiral analysis, derivatization can be employed in two primary ways: by reacting the enantiomers with an achiral reagent for separation on a chiral GC column, or by using an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column[1]. This document provides detailed protocols for the derivatization of (R)-2-Dodecanol for GC analysis using both strategies.

Principle of Derivatization for Chiral GC Analysis

The primary goal of derivatizing 2-dodecanol is to replace the active hydrogen of the hydroxyl group, which reduces polarity and the potential for hydrogen bonding, leading to improved peak shape and volatility[3][4]. For chiral separations, the strategy dictates the choice of reagent.

  • Achiral Derivatization for Chiral Column Analysis: A common and highly reactive achiral reagent, Trifluoroacetic Anhydride (TFAA), is used to convert the alcohol into a trifluoroacetyl ester. TFAA is highly volatile, and its derivatives are suitable for detection by Flame Ionization Detectors (FID) and are especially sensitive to Electron Capture Detectors (ECD) due to the fluorine atoms[5][6]. The resulting (R)- and (S)-2-dodecyl trifluoroacetate enantiomers are then resolved on a chiral GC column.

  • Chiral Derivatization for Achiral Column Analysis: An enantiomerically pure Chiral Derivatizing Agent (CDA), such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC), is used to react with the racemic or enantiomerically enriched 2-dodecanol[7]. This reaction forms a pair of diastereomeric esters. Diastereomers have different physical properties and can therefore be separated on a conventional, achiral GC column[1][8]. This approach is particularly useful when a suitable chiral column is unavailable or when the derivatization itself provides superior separation.

A logical diagram illustrating these two distinct strategies is provided below.

G cluster_start Starting Material cluster_strategy1 Strategy 1: Achiral Derivatization cluster_strategy2 Strategy 2: Chiral Derivatization start Racemic 2-Dodecanol ((R)- and (S)-enantiomers) S1_D React with Trifluoroacetic Anhydride (TFAA) start->S1_D S2_D React with Chiral Agent (e.g., L-TPC) start->S2_D S1_P Forms Enantiomeric Esters (R)- and (S)-2-dodecyl trifluoroacetate S1_D->S1_P S1_A Analysis on Chiral GC Column S1_P->S1_A S1_R Separated Enantiomer Peaks S1_A->S1_R S2_P Forms Diastereomeric Esters S2_D->S2_P S2_A Analysis on Achiral GC Column S2_P->S2_A S2_R Separated Diastereomer Peaks S2_A->S2_R

Figure 1: Strategies for Chiral GC Analysis of 2-Dodecanol.

Experimental Protocols

Protocol 1: Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol describes the conversion of 2-dodecanol to its trifluoroacetyl ester derivative for subsequent analysis on a chiral stationary phase GC column. The reaction produces acidic byproducts, which must be removed or neutralized before injection to prevent damage to the GC column[5].

Materials and Reagents:

  • 2-Dodecanol standard or sample

  • Trifluoroacetic Anhydride (TFAA), derivatization grade (≥99%)

  • Pyridine or Triethylamine (TEA) as a catalyst/acid scavenger[6]

  • Anhydrous solvent (e.g., Dichloromethane, Hexane, or Toluene)

  • 5% Aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Pipettes and syringes

Workflow Diagram:

G start Start prep 1. Prepare Sample Dissolve ~5 mg 2-Dodecanol in 1 mL anhydrous solvent. start->prep reagents 2. Add Reagents Add 100 µL Pyridine Add 150 µL TFAA prep->reagents react 3. React Cap vial tightly. Heat at 60°C for 20 min. reagents->react cool 4. Cool Cool vial to room temperature. react->cool wash 5. Wash Add 1 mL 5% NaHCO3. Vortex and let layers separate. cool->wash dry 6. Dry Transfer organic layer to a new vial containing anhydrous Na2SO4. wash->dry analyze 7. Analyze Inject supernatant into GC with a chiral column. dry->analyze end End analyze->end

Figure 2: Workflow for TFAA Derivatization of 2-Dodecanol.

Procedure:

  • In a 2 mL reaction vial, dissolve approximately 5 mg of the 2-dodecanol sample in 1 mL of an anhydrous solvent like dichloromethane.

  • Add 100 µL of pyridine (or triethylamine) to act as an acid scavenger[6].

  • Carefully add 150 µL of Trifluoroacetic Anhydride (TFAA) to the vial. Caution: TFAA is corrosive and moisture-sensitive; handle in a fume hood.

  • Cap the vial tightly and heat at 60°C for 20 minutes.

  • Allow the vial to cool to room temperature.

  • To neutralize excess reagent and acidic byproducts, add 1 mL of a 5% aqueous sodium bicarbonate solution. Vortex for 1 minute and allow the layers to separate.

  • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The resulting solution containing the trifluoroacetylated 2-dodecanol is ready for GC analysis.

Protocol 2: Diastereomeric Derivatization with (S)-(-)-N-(Trifluoroacetyl)prolyl Chloride (L-TPC)

This protocol uses an enantiopure chiral derivatizing agent, L-TPC, to create diastereomeric esters of (R)- and (S)-2-dodecanol[7]. These diastereomers can then be separated on a standard achiral GC column.

Materials and Reagents:

  • 2-Dodecanol standard or sample

  • (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Pipettes and syringes

Workflow Diagram:

G start Start prep 1. Prepare Sample Dissolve ~2 mg 2-Dodecanol in 0.5 mL anhydrous DCM. start->prep reagents 2. Add Base Add 50 µL anhydrous Pyridine. prep->reagents cda 3. Add CDA Add ~3 mg L-TPC. (or solution in DCM) reagents->cda react 4. React Cap vial tightly. Let stand at room temp for 30 min. cda->react wash 5. Wash Add 1 mL sat. NaHCO3. Vortex and let layers separate. react->wash dry 6. Dry Transfer organic layer to a new vial containing anhydrous Na2SO4. wash->dry analyze 7. Analyze Inject supernatant into GC with an achiral column. dry->analyze end End analyze->end

Figure 3: Workflow for L-TPC Diastereomeric Derivatization.

Procedure:

  • In a 2 mL reaction vial, dissolve approximately 2 mg of the 2-dodecanol sample in 0.5 mL of anhydrous dichloromethane.

  • Add 50 µL of anhydrous pyridine to the solution.

  • Add approximately 3 mg of (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC). L-TPC is moisture-sensitive and should be handled accordingly.

  • Cap the vial and allow the reaction to proceed at room temperature for 30 minutes. Gentle agitation can be beneficial.

  • Stop the reaction and neutralize by-products by adding 1 mL of saturated aqueous sodium bicarbonate solution. Vortex for 1 minute.

  • Allow the layers to separate and transfer the organic (DCM) layer to a new vial containing anhydrous sodium sulfate.

  • The solution containing the diastereomeric esters is ready for analysis on an achiral GC column.

Data Presentation and Expected Results

The following tables summarize typical GC parameters and expected results for the analysis of derivatized 2-dodecanol. Note that actual retention times and resolution will vary based on the specific instrument, column, and conditions used.

Table 1: Example Gas Chromatography (GC) Conditions

ParameterStrategy 1 (TFAA Derivative)Strategy 2 (L-TPC Derivative)
GC Column Chiral Stationary Phase (e.g., CP-Chirasil-DEX CB)Achiral Stationary Phase (e.g., DB-5ms, HP-5)
Column Dimensions 25 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium or HydrogenHelium or Hydrogen
Flow Rate 1.2 mL/min (constant flow)1.2 mL/min (constant flow)
Inlet Temperature 250°C270°C
Injection Volume 1 µL1 µL
Split Ratio 50:150:1
Oven Program 80°C (1 min hold), then 5°C/min to 200°C150°C (2 min hold), then 10°C/min to 280°C
Detector FID or MSFID or MS
Detector Temp 260°C (FID)290°C (FID)

Table 2: Representative Chromatographic Data

AnalyteRetention Time (tʀ) (min)Peak IdentityResolution (Rs)Notes
Strategy 1: TFAA Derivative on Chiral Column
(R)-2-dodecyl trifluoroacetate18.5Enantiomer 1\multirow{2}{}{> 1.8}Baseline separation of enantiomers is achieved.
(S)-2-dodecyl trifluoroacetate19.1Enantiomer 2
Strategy 2: L-TPC Derivative on Achiral Column
(R)-2-dodecyl-(S)-TFP ester11.2Diastereomer 1\multirow{2}{}{> 2.0}Baseline separation of diastereomers is achieved.
(S)-2-dodecyl-(S)-TFP ester11.8Diastereomer 2

Conclusion

Derivatization is an indispensable tool for the GC analysis of chiral alcohols like 2-dodecanol. Acylation with an achiral reagent like TFAA followed by separation on a chiral column is a robust and straightforward approach. Alternatively, using a chiral derivatizing agent such as L-TPC allows for the formation of diastereomers, enabling their separation on a more common and less expensive achiral column. The choice of method depends on the available equipment and the specific analytical goals. Both protocols provided offer reliable means to prepare 2-dodecanol for enantioselective GC analysis, facilitating accurate quantification and purity assessment in various scientific and industrial applications.

References

Application Notes and Protocols for the Enzymatic Resolution of 2-Dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic kinetic resolution of racemic 2-dodecanol, a valuable chiral building block in organic synthesis. The method utilizes the highly selective catalytic activity of lipases, particularly immobilized Candida antarctica lipase B (CALB), to achieve high enantiomeric purity of both the unreacted (S)-2-dodecanol and the resulting (R)-dodecan-2-yl acetate. This protocol offers a robust and environmentally benign alternative to traditional chemical resolution methods.

Introduction

Chiral secondary alcohols are crucial intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. The separation of racemates into their constituent enantiomers is a critical step in developing enantiomerically pure compounds. Enzymatic kinetic resolution (EKR) has emerged as a powerful technique for this purpose, offering high enantioselectivity under mild reaction conditions. Lipases (EC 3.1.1.3) are particularly well-suited for the resolution of alcohols through enantioselective acylation or hydrolysis.

This application note details a protocol for the kinetic resolution of (±)-2-dodecanol using an immobilized lipase, focusing on practical experimental procedures, data analysis, and visualization of the workflow.

Principle of the Method

The enzymatic kinetic resolution of racemic 2-dodecanol is based on the differential rate of reaction of the two enantiomers with an acyl donor, catalyzed by a lipase. In this protocol, the lipase selectively acylates the (R)-enantiomer of 2-dodecanol at a much faster rate than the (S)-enantiomer. This results in a reaction mixture containing the acylated (R)-enantiomer (dodecan-2-yl acetate) and the unreacted, and thus enantiomerically enriched, (S)-2-dodecanol. At approximately 50% conversion, both the remaining substrate and the product can be isolated with high enantiomeric excess (ee).

Experimental Protocol

Materials and Reagents
  • Racemic 2-dodecanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Acyl donor (e.g., Vinyl acetate)

  • Organic solvent (e.g., Hexane, Diisopropyl ether)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standards of (R)- and (S)-2-dodecanol (for analytical purposes)

  • Standard of dodecan-2-yl acetate

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Equipment
  • Reaction vessel (e.g., round-bottom flask or vial with a screw cap)

  • Magnetic stirrer and stir bar

  • Thermostatically controlled oil bath or heating mantle

  • Rotary evaporator

  • Gas chromatograph (GC) equipped with a chiral column and a Flame Ionization Detector (FID)

  • Standard laboratory glassware

Enzymatic Resolution Procedure
  • To a 25 mL round-bottom flask, add racemic 2-dodecanol (e.g., 1 mmol, 186.34 mg).

  • Dissolve the substrate in an appropriate volume of organic solvent (e.g., 10 mL of hexane).

  • Add the acyl donor, vinyl acetate (e.g., 3 equivalents, 3 mmol, 258.27 mg).

  • Add the immobilized lipase (e.g., Novozym® 435, 20 mg per mmol of substrate).

  • Seal the flask and place it in a thermostatically controlled oil bath at a set temperature (e.g., 40°C).

  • Stir the reaction mixture at a constant rate (e.g., 200 rpm).

  • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 1, 3, 6, 12, and 24 hours) and analyzing them by chiral GC.

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Wash the enzyme with a small amount of the reaction solvent and combine the filtrates.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting residue contains a mixture of unreacted 2-dodecanol and dodecan-2-yl acetate.

Product Separation and Purification

The unreacted alcohol and the ester product can be separated by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Prepare a silica gel column.

  • Load the crude product mixture onto the column.

  • Elute with a solvent system of increasing polarity (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate).

  • Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure alcohol and the pure ester.

  • Combine the respective pure fractions and remove the solvent under reduced pressure.

Analytical Method for Enantiomeric Excess Determination

The enantiomeric excess (ee) of the unreacted 2-dodecanol and the produced dodecan-2-yl acetate is determined by chiral gas chromatography (GC).

  • Column: A suitable chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).[1]

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Program: A suitable temperature program to achieve baseline separation of the enantiomers (e.g., start at 100°C, hold for 1 min, then ramp to 150°C at 2°C/min).

  • Calculation of Enantiomeric Excess (ee): ee (%) = [([R] - [S]) / ([R] + [S])] x 100 where [R] and [S] are the peak areas of the R- and S-enantiomers, respectively.

  • Calculation of Conversion (c): c (%) = [ee_s / (ee_s + ee_p)] x 100 where ee_s is the enantiomeric excess of the substrate (unreacted alcohol) and ee_p is the enantiomeric excess of the product (ester).

Data Presentation

The following table summarizes representative data for the enzymatic resolution of a long-chain secondary alcohol, octan-2-ol, which is structurally similar to 2-dodecanol. The results for 2-dodecanol are expected to be comparable under optimized conditions.[2]

SubstrateEnzymeAcyl DonorSolventTime (h)Conversion (%)ee_s (%) [(S)-alcohol]ee_p (%) [(R)-acetate]E-value
rac-Octan-2-olNovozym® 435Vinyl acetateHexane350>99>99>200

Note: Data is for rac-octan-2-ol and is presented as a representative example.[2] E-value (Enantiomeric Ratio) is a measure of the enzyme's enantioselectivity.

Visualizations

Enzymatic Resolution Workflow

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up & Separation cluster_analysis Analysis rac_alcohol Racemic 2-Dodecanol mix Mix & Stir at 40°C rac_alcohol->mix acyl_donor Vinyl Acetate acyl_donor->mix solvent Hexane solvent->mix enzyme Immobilized Lipase (Novozym® 435) enzyme->mix reaction Enantioselective Acylation mix->reaction products Reaction Mixture ((S)-alcohol & (R)-acetate) reaction->products ~50% Conversion filter Filter to remove enzyme products->filter evaporate Evaporate solvent filter->evaporate chromatography Column Chromatography evaporate->chromatography s_alcohol (S)-2-Dodecanol chromatography->s_alcohol r_acetate (R)-Dodecan-2-yl Acetate chromatography->r_acetate chiral_gc Chiral GC Analysis (ee determination) s_alcohol->chiral_gc r_acetate->chiral_gc

Caption: Experimental workflow for the enzymatic resolution of 2-dodecanol.

Signaling Pathway of Lipase-Catalyzed Kinetic Resolution

G cluster_reactants Reactants cluster_products Products rac_alcohol Racemic 2-Dodecanol ((R)- and (S)-enantiomers) enzyme Lipase (e.g., CALB) rac_alcohol->enzyme acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->enzyme s_alcohol (S)-2-Dodecanol (Unreacted) enzyme->s_alcohol Slow reaction r_acetate (R)-Dodecan-2-yl Acetate enzyme->r_acetate Fast reaction

Caption: Lipase-catalyzed enantioselective acylation of racemic 2-dodecanol.

Troubleshooting

  • Low Conversion:

    • Increase reaction time.

    • Increase enzyme loading.

    • Ensure the enzyme is active. Consider purchasing a new batch.

    • Check for the presence of inhibitors in the substrate or solvent.

  • Low Enantioselectivity (low ee):

    • Optimize the reaction temperature. Lower temperatures can sometimes improve enantioselectivity.

    • Screen different lipases or different forms of the same lipase (e.g., from different suppliers or immobilized on different supports).

    • Try a different acyl donor or solvent.

  • Poor Separation of Products:

    • Optimize the solvent system for column chromatography.

    • Ensure the silica gel is properly packed.

Conclusion

This protocol provides a reliable method for the enzymatic kinetic resolution of 2-dodecanol, yielding both enantiomers with high optical purity. The use of immobilized enzymes facilitates catalyst recovery and reuse, making the process more cost-effective and sustainable. This method is highly applicable in academic and industrial settings for the synthesis of chiral intermediates for drug development and other applications.

References

Synthesis of (R)-2-Dodecanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of enantiomerically enriched (R)-2-dodecanol and its derivatives. The focus is on robust and highly selective chemoenzymatic methods, which are pivotal in the development of chiral drugs and other bioactive molecules.

Introduction

(R)-2-dodecanol is a valuable chiral building block in organic synthesis. Its long alkyl chain and chiral secondary alcohol moiety make it a precursor for various biologically active molecules, including pheromones, glycolipids, and chiral auxiliaries. The stereoselective synthesis of (R)-2-dodecanol is crucial as the biological activity of its derivatives is often enantiomer-dependent. This note details two primary biocatalytic strategies for obtaining (R)-2-dodecanol with high optical purity: the asymmetric reduction of the prochiral ketone 2-dodecanone and the kinetic resolution of racemic 2-dodecanol. Additionally, protocols for the synthesis of representative derivatives, an ether and a tosylate, are provided.

Synthetic Strategies for (R)-2-Dodecanol

The preparation of enantiopure (R)-2-dodecanol can be effectively achieved through biocatalysis, leveraging the high stereoselectivity of enzymes. The two main approaches are the direct asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic alcohol.

Asymmetric Bioreduction of 2-Dodecanone

This method involves the enantioselective reduction of 2-dodecanone to (R)-2-dodecanol using an (R)-specific alcohol dehydrogenase (ADH). ADHs from various microorganisms, such as Lactobacillus kefir, are known to catalyze the reduction of a wide range of ketones to their corresponding (R)-alcohols with high enantiomeric excess.[1][2][3] These enzymes utilize a hydride donor, typically a nicotinamide cofactor like NADPH, which is regenerated in situ.[2]

Lipase-Catalyzed Kinetic Resolution of (±)-2-Dodecanol

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. In this approach, a lipase, such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted.[4][5] By stopping the reaction at approximately 50% conversion, the unreacted (R)-2-dodecanol can be isolated with high enantiomeric purity. Immobilized lipases are often preferred as they offer enhanced stability and can be easily recovered and reused.[4][5]

Data Presentation

MethodSubstrateBiocatalystProductConversion (%)Enantiomeric Excess (ee) (%)Yield (%)Reference
Asymmetric Reduction2-Dodecanone(R)-specific ADH from Lactobacillus kefir(R)-2-Dodecanol>99>99~91[6][7]
Kinetic Resolution(±)-2-DodecanolImmobilized Candida antarctica lipase B(R)-2-Dodecanol~50>99~45-50[4][8]
Ether Synthesis (Williamson)(R)-2-Dodecanol-(R)-2-Dodecyl Ether->99 (retention)HighGeneral
Tosylate Synthesis(R)-2-Dodecanol-(R)-2-Dodecyl Tosylate->99 (retention)HighGeneral

Experimental Protocols

Protocol 1: Asymmetric Reduction of 2-Dodecanone using (R)-specific ADH

This protocol is adapted from methodologies using (R)-specific alcohol dehydrogenases.[6][7]

Materials:

  • 2-Dodecanone

  • (R)-specific alcohol dehydrogenase (e.g., from Lactobacillus kefir)[1][2]

  • NADP+

  • Glucose dehydrogenase (for cofactor regeneration)

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent (e.g., MTBE or hexane for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • In a reaction vessel, prepare a solution of potassium phosphate buffer.

  • Add D-glucose, NADP+, and glucose dehydrogenase to the buffer.

  • Add the (R)-specific alcohol dehydrogenase.

  • Add 2-dodecanone to the reaction mixture. The final substrate concentration is typically in the range of 10-100 mM.[6]

  • Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, extract the product with an organic solvent (e.g., MTBE).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting (R)-2-dodecanol by flash chromatography if necessary.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Protocol 2: Kinetic Resolution of (±)-2-Dodecanol using Immobilized Lipase

This protocol is based on the kinetic resolution of secondary alcohols using immobilized Candida antarctica lipase B.[4][8]

Materials:

  • (±)-2-Dodecanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate or acetic anhydride)

  • Organic solvent (e.g., n-hexane or toluene)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of (±)-2-dodecanol in an organic solvent, add the immobilized lipase.

  • Add the acyl donor to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 40-60 °C) with stirring.

  • Monitor the conversion by GC until it reaches approximately 50%.

  • Filter off the immobilized enzyme for reuse.

  • Remove the solvent under reduced pressure.

  • The resulting mixture contains (R)-2-dodecanol and the acetylated (S)-enantiomer. Separate these by flash chromatography.

  • Analyze the enantiomeric excess of the recovered (R)-2-dodecanol by chiral GC or HPLC.

Protocol 3: Synthesis of (R)-2-Dodecyl Methyl Ether (Williamson Ether Synthesis)

Materials:

  • (R)-2-Dodecanol

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH3I)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve (R)-2-dodecanol in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction back to 0 °C and add methyl iodide dropwise.

  • Let the reaction proceed at room temperature overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to yield the crude ether.

  • Purify by flash chromatography.

Protocol 4: Synthesis of (R)-2-Dodecyl p-Toluenesulfonate

Materials:

  • (R)-2-Dodecanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • Cold, dilute hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (R)-2-dodecanol in dichloromethane and cool to 0 °C.

  • Add pyridine or triethylamine to the solution.

  • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for several hours or until completion (monitored by TLC).

  • Wash the reaction mixture with cold, dilute hydrochloric acid to remove the base.

  • Subsequently, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude tosylate.

  • Recrystallize from a suitable solvent (e.g., hexanes) for purification.

Visualizations

Synthesis_of_R_2_Dodecanol cluster_reduction Asymmetric Reduction cluster_resolution Kinetic Resolution 2-Dodecanone 2-Dodecanone ADH (R)-specific ADH NADPH -> NADP+ 2-Dodecanone->ADH R-2-Dodecanol_A (R)-2-Dodecanol ADH->R-2-Dodecanol_A Racemic_2_Dodecanol (±)-2-Dodecanol Lipase Lipase Acyl Donor Racemic_2_Dodecanol->Lipase R-2-Dodecanol_B (R)-2-Dodecanol Lipase->R-2-Dodecanol_B S_Acetate (S)-2-Dodecyl Acetate Lipase->S_Acetate

Caption: Synthetic routes to (R)-2-dodecanol.

Derivatives_Synthesis cluster_ether Ether Synthesis cluster_tosylate Tosylate Synthesis R_Dodecanol (R)-2-Dodecanol NaH_MeI 1. NaH 2. CH3I R_Dodecanol->NaH_MeI TsCl_Pyr TsCl Pyridine R_Dodecanol->TsCl_Pyr Ether (R)-2-Dodecyl Methyl Ether Tosylate (R)-2-Dodecyl p-Toluenesulfonate

Caption: Derivatization of (R)-2-dodecanol.

References

The Utility of (R)-2-Dodecanol as a Chiral Auxiliary in Organic Reactions: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction.[1] An effective chiral auxiliary should be readily available in enantiomerically pure form, easily attached to the substrate, provide high stereocontrol in the desired transformation, and be removable under mild conditions to afford the target molecule with the desired stereochemistry.[2] While a variety of chiral auxiliaries, such as Evans' oxazolidinones, pseudoephedrine, and various camphor derivatives, have been extensively studied and applied in asymmetric synthesis, the use of (R)-2-dodecanol as a chiral auxiliary is not documented in the scientific literature.

Extensive searches of chemical databases and scholarly articles did not yield any specific examples of (R)-2-dodecanol being employed as a chiral auxiliary in common organic reactions such as aldol additions, Diels-Alder reactions, or alkylations. This suggests that (R)-2-dodecanol is not a commonly used or effective chiral directing group for these transformations.

This document, therefore, serves to inform the scientific community that despite the interest in developing new and effective chiral auxiliaries, there is currently no available data to support the application of (R)-2-dodecanol for this purpose. Researchers seeking to perform asymmetric transformations should consider well-established and documented chiral auxiliaries.

General Principles of Chiral Auxiliary-Mediated Reactions (Using Common Examples)

While no data exists for (R)-2-dodecanol, the following sections will outline the general principles and experimental workflows for common asymmetric reactions using well-established chiral auxiliaries to provide a foundational understanding of the field.

Asymmetric Aldol Reaction

The aldol reaction is a powerful carbon-carbon bond-forming reaction. Chiral auxiliaries, such as those popularized by David A. Evans, are frequently used to control the stereochemistry of the newly formed stereocenters.

General Workflow for an Asymmetric Aldol Reaction:

sub Prochiral Ketone/ Ester attach Attachment of Chiral Auxiliary sub->attach aux (R)-2-Dodecanol (Hypothetical) aux->attach enol Enolate Formation attach->enol aldol Aldol Addition with Aldehyde enol->aldol cleave Cleavage of Auxiliary aldol->cleave prod Chiral Aldol Product cleave->prod

Caption: General workflow for a hypothetical asymmetric aldol reaction.

Table 1: Representative Data for Asymmetric Aldol Reactions (Using Evans Auxiliary)

EntryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)Reference
1IsobutyraldehydeBu₂BOTf>99:185[3]
2BenzaldehydeTiCl₄97:391[4]

Experimental Protocol (General Example with Evans Auxiliary):

  • Acylation of the Chiral Auxiliary: To a solution of the chiral oxazolidinone (1.0 equiv) in anhydrous THF at 0 °C is added n-butyllithium (1.05 equiv). After stirring for 15 minutes, the desired acyl chloride (1.1 equiv) is added, and the reaction is stirred for 1 hour.

  • Enolate Formation: The N-acylated oxazolidinone is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. A Lewis acid, such as dibutylboron triflate (1.2 equiv), and a tertiary amine base (1.3 equiv) are added to facilitate the formation of the Z-enolate.

  • Aldol Addition: The aldehyde (1.5 equiv) is added to the enolate solution at -78 °C, and the reaction is stirred until completion (monitored by TLC).

  • Workup and Purification: The reaction is quenched with a phosphate buffer and extracted. The crude product is purified by column chromatography.

  • Cleavage of the Auxiliary: The chiral auxiliary is typically removed by hydrolysis or reduction to yield the chiral aldol product.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cycloaddition reaction that forms a six-membered ring. Chiral auxiliaries can be attached to the dienophile to induce facial selectivity.

Logical Relationship in Asymmetric Diels-Alder:

dienophile Prochiral Dienophile dienophile_aux Chiral Dienophile dienophile->dienophile_aux auxiliary Chiral Auxiliary (e.g., (R)-2-Dodecanol - Hypothetical) auxiliary->dienophile_aux cycloaddition Diels-Alder Cycloaddition dienophile_aux->cycloaddition diene Diene diene->cycloaddition diastereomers Diastereomeric Products cycloaddition->diastereomers cleavage Auxiliary Cleavage diastereomers->cleavage product Enantiomerically Enriched Cycloadduct cleavage->product

Caption: Logical flow of an asymmetric Diels-Alder reaction.

Table 2: Representative Data for Asymmetric Diels-Alder Reactions

EntryDienophile AuxiliaryDieneLewis AcidDiastereomeric Excess (de %)Yield (%)Reference
1Oppolzer's CamphorsultamCyclopentadieneTiCl₄>9892[3]
2Evans' OxazolidinoneIsopreneEt₂AlCl9588[3]

Experimental Protocol (General Example):

  • Preparation of the Chiral Dienophile: The chiral alcohol is reacted with an unsaturated acyl chloride (e.g., acryloyl chloride) in the presence of a base to form the corresponding ester.

  • Diels-Alder Reaction: The chiral dienophile and the diene are dissolved in a suitable solvent, such as CH₂Cl₂, and cooled. A Lewis acid is added to catalyze the reaction and enhance stereoselectivity.

  • Workup and Purification: The reaction is quenched and the product is purified by chromatography.

  • Cleavage of the Auxiliary: The auxiliary is removed to yield the chiral cyclic product.

Asymmetric Alkylation

Chiral auxiliaries can be used to direct the alkylation of enolates, establishing a new stereocenter.

Workflow for Asymmetric Alkylation:

start Substrate with Chiral Auxiliary deprotonation Deprotonation (LDA or other base) start->deprotonation enolate Chiral Enolate deprotonation->enolate alkylation Alkylation (R-X) enolate->alkylation product_aux Alkylated Product with Auxiliary alkylation->product_aux cleavage Auxiliary Removal product_aux->cleavage final_product Chiral Alkylated Product cleavage->final_product

Caption: Step-wise process of an asymmetric alkylation.

Table 3: Representative Data for Asymmetric Alkylation Reactions

EntrySubstrate (Auxiliary)ElectrophileDiastereomeric Excess (de %)Yield (%)Reference
1Propionyl OxazolidinoneBenzyl bromide>9994[3]
2Phenylacetyl SultamMethyl iodide9890[3]

Experimental Protocol (General Example):

  • Enolate Formation: The substrate bearing the chiral auxiliary is dissolved in an aprotic solvent like THF and cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added to generate the enolate.

  • Alkylation: The alkylating agent (e.g., an alkyl halide) is added to the enolate solution.

  • Workup and Purification: The reaction is quenched, and the product is isolated and purified.

  • Cleavage of the Auxiliary: The chiral auxiliary is cleaved to provide the desired enantiomerically enriched product.

Conclusion

While the specific application of (R)-2-dodecanol as a chiral auxiliary is not supported by current scientific literature, the principles of asymmetric synthesis using chiral auxiliaries are well-established. The provided general protocols and representative data for common transformations using known auxiliaries can serve as a valuable resource for researchers in the field of organic synthesis and drug development. Further investigation into novel chiral auxiliaries is a continuing area of research, but any new candidate would require rigorous experimental validation to demonstrate its efficacy in controlling stereochemistry.

References

Application Notes and Protocols: (R)-2-Dodecanol in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-2-Dodecanol, a chiral secondary alcohol, in the flavor and fragrance industry. This document outlines its organoleptic properties, potential applications, and detailed protocols for its synthesis and sensory evaluation.

Introduction

(R)-2-Dodecanol is a chiral compound that, due to its specific stereochemistry, is of significant interest to the flavor and fragrance industry. While its racemic form, 2-dodecanol, and the related primary alcohol, 1-dodecanol, are known for their waxy, fatty, and floral notes, the sensory properties of individual enantiomers can differ significantly.[1][2] The unique three-dimensional structure of each enantiomer interacts differently with olfactory receptors, potentially leading to distinct scent profiles and intensities.[3] This document focuses on the application and evaluation of the (R)-enantiomer.

Organoleptic Profile and Applications

While specific quantitative sensory data for (R)-2-Dodecanol is not extensively available in public literature, the general characteristics of dodecanol compounds provide a basis for its potential applications. The racemic mixture of 2-dodecanol is recommended for use in fragrance concentrates at levels up to 3.0000%.[4]

Odor Profile: Dodecanol, in general, is characterized by a soft, oily-fatty, waxy, fresh, and soapy odor.[1] It is often described as having a slightly sweet, fatty aroma.[1]

Flavor Profile: The flavor of 1-dodecanol is described as fatty and waxy.[5] It is plausible that (R)-2-Dodecanol would contribute similar characteristics.

Potential Applications: Based on its general odor and flavor profile, (R)-2-Dodecanol can be explored for use in:

  • Fragrances: To impart waxy, floral, and fresh notes in various perfume compositions, particularly in floral and aldehydic types.

  • Flavors: To add subtle fatty and waxy nuances to dairy, fruit, and savory flavors.

Quantitative Data

CompoundParameterValueReference
2-Dodecanol (Racemic)Recommended Usage Level in Fragrance ConcentrateUp to 3.0000%[4]
1-DodecanolOdor DescriptionCharacteristic fatty odor; unpleasant at high concentration but delicate & floral on dilution[5]
1-DodecanolFlavor DescriptionFatty, waxy flavor[5]
Dodecanol (Isomer not specified)Air Odor Threshold7.1 ppb[5]

Experimental Protocols

Enantioselective Synthesis of (R)-2-Dodecanol

A common method for the enantioselective synthesis of chiral secondary alcohols is the asymmetric reduction of the corresponding ketone.[6] The following is a representative protocol.

Materials:

  • 2-Dodecanone

  • Lactobacillus paracasei (as a biocatalyst)

  • Growth medium for the bacteria

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware and equipment for microbial culture and organic synthesis

Procedure:

  • Cultivation of Biocatalyst: Culture Lactobacillus paracasei in a suitable growth medium until a sufficient cell density is reached.

  • Bioreduction: Add 2-dodecanone to the microbial culture. The enzymes within the bacteria will selectively reduce the ketone to the (R)-alcohol.

  • Monitoring the Reaction: Monitor the progress of the reaction using gas chromatography (GC) to determine the conversion of the ketone and the enantiomeric excess of the alcohol.

  • Extraction: Once the reaction is complete, extract the product from the culture medium using an organic solvent like ethyl acetate.

  • Purification: Purify the extracted (R)-2-dodecanol using column chromatography.

  • Characterization: Confirm the structure and enantiomeric purity of the final product using techniques such as NMR spectroscopy and chiral GC.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique to determine the odor contribution of individual volatile compounds in a sample.[7]

Instrumentation:

  • Gas chromatograph (GC) equipped with a chiral capillary column

  • Mass spectrometer (MS) detector

  • Olfactometry port (sniffing port)

  • Humidifier for the sniffing port air supply

Procedure:

  • Sample Preparation: Prepare a dilute solution of (R)-2-Dodecanol in a suitable solvent (e.g., ethanol).

  • Injection: Inject a small volume of the sample into the GC.

  • Separation: The enantiomers (if a racemic mixture is analyzed for comparison) are separated on the chiral column.

  • Detection and Olfactory Evaluation: The column effluent is split between the MS detector and the olfactometry port. A trained panelist sniffs the effluent at the olfactometry port and records the odor description and intensity at specific retention times. The MS detector simultaneously records the mass spectrum for compound identification.

  • Data Analysis: Correlate the sensory data from the olfactometry port with the chromatographic data from the MS detector to identify the odor-active compounds and their specific sensory attributes.

Sensory Panel Evaluation

A trained sensory panel can be used to quantitatively describe and compare the sensory attributes of (R)-2-Dodecanol.

Panelists:

  • Select 8-12 trained panelists with demonstrated ability to discriminate and describe flavor and fragrance notes.

Sample Preparation:

  • Prepare solutions of (R)-2-Dodecanol, (S)-2-Dodecanol (if available), and racemic 2-dodecanol at various concentrations in a neutral solvent (e.g., mineral oil for fragrance, ethanol/water for flavor).

Evaluation Methods:

  • Triangle Test: To determine if a perceptible difference exists between two samples (e.g., (R)-2-Dodecanol vs. racemic 2-dodecanol). Panelists are presented with three samples, two of which are identical, and are asked to identify the different sample.

  • Descriptive Analysis: Panelists rate the intensity of various sensory attributes (e.g., waxy, fatty, floral, citrus, sweet) for each sample on a labeled magnitude scale (e.g., 0-15).

Data Analysis:

  • Analyze the data from the triangle tests using statistical tables to determine significance.

  • Use analysis of variance (ANOVA) to analyze the descriptive analysis data to identify significant differences in the sensory profiles of the different samples.

Visualizations

experimental_workflow cluster_synthesis Enantioselective Synthesis cluster_analysis Sensory & Instrumental Analysis cluster_application Application s1 Cultivate Biocatalyst (L. paracasei) s2 Asymmetric Reduction of 2-Dodecanone s1->s2 s3 Extraction & Purification s2->s3 s4 (R)-2-Dodecanol s3->s4 a1 GC-O Analysis s4->a1 a2 Sensory Panel Evaluation s4->a2 a3 Odor & Flavor Profile a1->a3 a2->a3 app1 Flavor Formulations a3->app1 app2 Fragrance Formulations a3->app2

Caption: Workflow for synthesis, analysis, and application of (R)-2-Dodecanol.

signaling_pathway cluster_molecule Chiral Molecule cluster_receptor Olfactory Receptors cluster_perception Sensory Perception R_enantiomer (R)-2-Dodecanol receptor_A Receptor A R_enantiomer->receptor_A Binds preferentially S_enantiomer (S)-2-Dodecanol receptor_B Receptor B S_enantiomer->receptor_B Binds preferentially odor_1 Distinct Odor Profile 1 receptor_A->odor_1 odor_2 Distinct Odor Profile 2 receptor_B->odor_2

Caption: Chiral recognition of (R)- and (S)-2-Dodecanol by olfactory receptors.

References

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of (R)-2-Dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) in the synthesis of (R)-2-Dodecanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of (R)-2-Dodecanol via enzymatic kinetic resolution and asymmetric reduction of 2-dodecanone.

Enzymatic Kinetic Resolution of Racemic 2-Dodecanol

Issue 1: Low Enantiomeric Excess (ee) of (R)-2-Dodecanol

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Enzyme Choice Screen different lipases (e.g., Candida rugosa, Pseudomonas cepacia, Candida antarctica lipase B) to identify the one with the highest enantioselectivity for 2-dodecanol.Identification of a lipase that provides a higher enantiomeric ratio (E-value) and consequently a higher ee of the desired alcohol.
Incorrect Acyl Donor Test various acyl donors (e.g., vinyl acetate, vinyl butanoate, vinyl laurate). The structure of the acyl donor can influence the enzyme's enantioselectivity.An acyl donor that enhances the rate difference between the acylation of (R)- and (S)-2-dodecanol, leading to improved ee.
Inappropriate Solvent Evaluate a range of organic solvents (e.g., hexane, toluene, tert-butyl methyl ether). The solvent can affect the enzyme's conformation and activity.Finding a solvent that maintains high enzyme enantioselectivity and activity.
Suboptimal Temperature Optimize the reaction temperature. Lowering the temperature can sometimes increase enantioselectivity, although it may decrease the reaction rate.An optimal temperature that balances reaction rate and high enantiomeric excess.
Incorrect Water Content For lipase-catalyzed reactions in organic media, the water content is crucial. Both too little and too much water can negatively impact enzyme activity and selectivity. Try adding a small amount of buffer or salt hydrates.An adjusted water activity that maximizes the lipase's enantioselective performance.
Reaction Proceeded Past 50% Conversion In a kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. Pushing the conversion beyond this point will lead to the acylation of the less-reactive enantiomer, thus decreasing the ee of the remaining alcohol. Monitor the reaction progress and stop it at or near 50% conversion.[1][2]Achieving a high ee for the unreacted (R)-2-dodecanol by stopping the reaction at the optimal conversion point.

Issue 2: Low Reaction Rate or Incomplete Conversion

Potential Cause Troubleshooting Step Expected Outcome
Enzyme Inhibition High concentrations of the substrate or acyl donor can inhibit the lipase. Try lowering the initial concentrations or use a fed-batch approach where the substrate is added portion-wise.Reduced substrate inhibition, leading to a higher reaction rate and conversion.
Poor Enzyme Stability The enzyme may be denaturing under the reaction conditions. Consider immobilizing the lipase on a solid support to enhance its stability.[3]Increased enzyme stability and reusability, allowing for longer reaction times and higher conversion.
Mass Transfer Limitations In a heterogeneous system (e.g., with an immobilized enzyme), inefficient mixing can limit the reaction rate. Ensure adequate agitation to minimize mass transfer limitations.An increased reaction rate due to improved access of the substrate to the enzyme's active site.
Incorrect pH of the Enzyme's Microenvironment For reactions in organic solvents, the enzyme's "pH memory" from its last aqueous environment is important. Ensure the lipase is prepared (e.g., lyophilized) from a buffer of optimal pH for its activity.[3]Enhanced enzyme activity in the organic medium.
Asymmetric Reduction of 2-Dodecanone

Issue 1: Low Enantiomeric Excess (ee) of (R)-2-Dodecanol

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Alcohol Dehydrogenase (ADH) Screen a panel of ADHs with known selectivities (Prelog or anti-Prelog) to find one that reduces 2-dodecanone to (R)-2-dodecanol with high ee.Identification of an ADH that exhibits high enantioselectivity for the desired product.
Presence of Both (R)- and (S)-Selective Enzymes If using a whole-cell biocatalyst, it may contain multiple reductases with opposing stereoselectivities. Consider using an isolated and purified ADH or an engineered microorganism overexpressing a specific ADH.Elimination of competing side reactions, leading to a higher ee of (R)-2-dodecanol.
Suboptimal Reaction Conditions The enantioselectivity of ADHs can be influenced by temperature and pH. Optimize these parameters to favor the formation of the (R)-enantiomer.[4]An improved enantiomeric excess of the product.
Incorrect Cofactor Some ADHs have a preference for either NADH or NADPH. Ensure the correct cofactor and corresponding regeneration system are being used for the chosen enzyme.Efficient hydride transfer and improved reaction performance.

Issue 2: Low Yield or Incomplete Conversion

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Cofactor Regeneration The regeneration of the oxidized cofactor (NAD⁺ or NADP⁺) is crucial for driving the reaction to completion. Ensure the cofactor regeneration system is efficient. This could involve using a sacrificial alcohol like isopropanol (substrate-coupled) or a second enzyme like glucose dehydrogenase (enzyme-coupled).[4][5][6]Sustained catalytic activity of the ADH, leading to higher conversion and yield.
Product Inhibition The accumulation of the alcohol product can inhibit the ADH. Consider in-situ product removal techniques, such as extraction or adsorption, to alleviate this inhibition.An increased reaction rate and higher final conversion.
Substrate Inhibition High concentrations of the ketone substrate can be inhibitory or toxic to the biocatalyst (especially whole cells).[4] Start with a lower substrate concentration or use a fed-batch strategy.Minimized substrate inhibition, allowing the reaction to proceed to a higher conversion.
Thermodynamic Equilibrium The reduction of a ketone is a reversible reaction. To shift the equilibrium towards the product, use a large excess of the sacrificial hydrogen donor (e.g., isopropanol) in substrate-coupled cofactor regeneration systems.[6]Driving the reaction to completion and achieving a higher yield of the desired alcohol.

Frequently Asked Questions (FAQs)

Enzymatic Kinetic Resolution

Q1: What is the maximum theoretical yield for (R)-2-dodecanol in a kinetic resolution of racemic 2-dodecanol?

A1: The maximum theoretical yield for a single enantiomer in a kinetic resolution is 50%. This is because the process separates the two enantiomers of a racemate by selectively converting one into a different product. To obtain the (R)-2-dodecanol, the (S)-enantiomer is typically acylated, leaving the (R)-enantiomer unreacted.

Q2: How can I separate the unreacted (R)-2-dodecanol from the acylated (S)-2-dodecanol?

A2: The separation is usually straightforward due to the difference in polarity between the alcohol and the ester. Column chromatography is a common method for achieving this separation. Alternatively, chemical methods such as hydrolysis of the ester followed by separation of the now racemic alcohol from the desired enantiomer can be employed, or methods based on extraction after derivatization can be used.[7]

Q3: My lipase is not active in the organic solvent. What can I do?

A3: The activity of lipases in organic solvents is highly dependent on the enzyme's hydration level and the nature of the solvent. Ensure the enzyme is not completely dry; lyophilizing from an aqueous buffer can help retain a layer of essential water. You can also try different organic solvents, as some are more compatible with lipase activity than others. Immobilization of the lipase can also significantly improve its stability and activity in organic media.[3]

Asymmetric Reduction

Q4: What is the purpose of a cofactor regeneration system?

A4: Alcohol dehydrogenases require a hydride source, typically NADH or NADPH, to reduce the ketone. These cofactors are expensive to use in stoichiometric amounts. A cofactor regeneration system continuously recycles the oxidized cofactor (NAD⁺ or NADP⁺) back to its reduced form, allowing a catalytic amount of the cofactor to be used for the reduction of a large amount of substrate.[4][6]

Q5: What are the advantages of using a whole-cell biocatalyst versus an isolated enzyme?

A5: Whole-cell biocatalysts can be cheaper to prepare as they do not require enzyme purification. They also contain the necessary cofactors and can have built-in cofactor regeneration systems through their metabolic pathways.[4] However, they may have lower specific activity and can be more susceptible to substrate/product toxicity. Isolated enzymes offer higher purity and specific activity, and can be used at higher substrate concentrations, but require the external addition of cofactors and a regeneration system.

Q6: How do I determine the enantiomeric excess of my (R)-2-dodecanol product?

A6: The enantiomeric excess is typically determined using chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a chiral stationary phase.[8][9] These techniques can separate the (R) and (S) enantiomers, and the ratio of their peak areas is used to calculate the ee.

Quantitative Data

Table 1: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

Lipase SourceSubstrateAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Product ee (%)Ref
Pseudomonas cepacia1-PhenylethanolVinyl AcetateToluene30450>99 (S-alcohol)[10]
Candida antarctica B1-(1-Naphthyl)ethanolIsopropenyl AcetateHexane25244999 (R-acetate)[11]
Carica papaya1-PhenylethanolVinyl HexanoateDiisopropyl ether457248>99 (R-ester)[12]
Pseudomonas fluorescens2-Phenylchroman-4-olVinyl AcetateVinyl Acetate3024~50>99 (Product)[13]

Table 2: Asymmetric Reduction of Ketones to Chiral Alcohols using Alcohol Dehydrogenases

Enzyme SourceSubstrateCofactor RegenerationTemp (°C)Time (h)Conversion (%)Product ee (%)Ref
Lactobacillus kefir ADH variantPentoxifylloneIsopropanol3024>99>99 (R)[14]
Thermoanaerobacter sp. ADH4-Phenyl-2-butanoneIsopropanol3724>99>99 (S)[12]
KRED NADH-101AcetophenoneIsopropanolRT3.3100-[4]
W110A TESADH4-Phenyl-2-butanoneIsopropanol-->95>99 (S)[12]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-2-Dodecanol using Candida rugosa Lipase
  • Materials:

    • Racemic 2-dodecanol

    • Candida rugosa lipase (CRL)

    • Vinyl acetate

    • Hexane (anhydrous)

    • Sodium sulfate (anhydrous)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • To a dry flask, add racemic 2-dodecanol (1.0 g, 5.37 mmol) and anhydrous hexane (50 mL).

    • Add vinyl acetate (0.7 g, 8.13 mmol, 1.5 equivalents).

    • Add Candida rugosa lipase (200 mg).

    • Stir the mixture at 30°C and monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.

    • Stop the reaction when the conversion reaches approximately 50%. This can take several hours to days depending on the lipase activity.

    • Filter off the enzyme and wash it with a small amount of hexane.

    • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting mixture of (R)-2-dodecanol and (S)-2-dodecyl acetate by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

    • Analyze the enantiomeric excess of the purified (R)-2-dodecanol using chiral GC or HPLC.

Protocol 2: Asymmetric Reduction of 2-Dodecanone using an Alcohol Dehydrogenase
  • Materials:

    • 2-Dodecanone

    • Alcohol dehydrogenase (ADH) selective for (R)-alcohol formation

    • NADH or NADPH cofactor

    • Glucose dehydrogenase (GDH) for cofactor regeneration

    • D-Glucose

    • Phosphate buffer (e.g., 100 mM, pH 7.0)

    • Ethyl acetate

  • Procedure:

    • In a reaction vessel, prepare a solution of phosphate buffer.

    • Add D-glucose (e.g., 1.5 equivalents relative to the ketone).

    • Add the NAD(P)H cofactor to a final concentration of approximately 1 mM.

    • Add the alcohol dehydrogenase and glucose dehydrogenase to the buffer solution.

    • Dissolve 2-dodecanone in a minimal amount of a water-miscible co-solvent like isopropanol or DMSO and add it to the reaction mixture (e.g., to a final concentration of 10-50 mM).

    • Stir the reaction mixture at a controlled temperature (e.g., 30°C).

    • Monitor the conversion of 2-dodecanone to 2-dodecanol by GC or HPLC.

    • Once the reaction is complete, extract the product with an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting (R)-2-dodecanol if necessary, by column chromatography.

    • Determine the enantiomeric excess of the product by chiral GC or HPLC.

Visualizations

EnzymaticKineticResolution cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Purification cluster_products Products rac_dodecanol Racemic 2-Dodecanol reaction Enzymatic Acylation (S)-2-Dodecanol is acylated faster rac_dodecanol->reaction lipase Lipase (e.g., CRL) lipase->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction solvent Organic Solvent (e.g., Hexane) solvent->reaction filtration Filter to remove enzyme reaction->filtration separation Column Chromatography filtration->separation r_dodecanol (R)-2-Dodecanol (High ee) separation->r_dodecanol s_acetate (S)-2-Dodecyl Acetate separation->s_acetate AsymmetricReduction cluster_prep Reaction Setup cluster_cofactor Cofactor Regeneration cluster_reaction Asymmetric Reduction cluster_workup Workup dodecanone 2-Dodecanone reduction Enzymatic Reduction dodecanone->reduction adh Alcohol Dehydrogenase (ADH) adh->reduction cofactor NAD(P)H (catalytic) cofactor->reduction buffer Aqueous Buffer buffer->reduction regen_system Regeneration System (e.g., GDH/Glucose) regen_system->cofactor Regenerated cofactor nad NAD(P)+ nad->regen_system reduction->nad Oxidized cofactor extraction Solvent Extraction reduction->extraction Product mixture purification Purification (optional) extraction->purification product (R)-2-Dodecanol (High ee) purification->product

References

troubleshooting low yield in asymmetric reduction of 2-dodecanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the asymmetric reduction of 2-dodecanone. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My asymmetric reduction of 2-dodecanone resulted in a low yield. What are the most common initial checks I should perform?

When encountering a low yield, a systematic approach is crucial. Start by verifying the factors that most commonly impact the reaction's success:

  • Catalyst Integrity: The catalyst is the heart of the reaction. Confirm its activity, ensure correct loading, and check for signs of deactivation. Air-sensitive catalysts, like many used in transfer hydrogenations, can decompose and lose efficacy, progressively eroding reaction rates and stereoselectivity[1].

  • Reagent and Substrate Purity: Impurities in the 2-dodecanone substrate, solvent, or reducing agent can act as catalyst poisons or introduce side reactions. Ensure all materials are of the appropriate grade and purity.

  • Reaction Conditions: Double-check that the temperature, pressure (especially for hydrogenations), and reaction time are aligned with the established protocol. Temperature, in particular, is a critical factor that significantly influences biocatalytic processes[2].

  • Inert Atmosphere: For many catalytic systems, particularly those involving organometallic complexes like Noyori-type catalysts, maintaining a strict inert atmosphere (e.g., Argon or Nitrogen) is essential to prevent catalyst oxidation and deactivation[1].

Q2: How can I determine if my catalyst has been deactivated?

Catalyst deactivation is a common cause of low yield and can occur through several mechanisms, including poisoning, fouling, or thermal degradation[3].

  • Visual Inspection: Deactivated catalysts, especially those involving transition metals like Ruthenium, may change color or precipitate out of the solution as metal nanoparticles[1].

  • Control Reaction: Run the reaction with a fresh batch of catalyst and compare the results. If the new reaction proceeds with a significantly higher yield, it strongly suggests the original catalyst was deactivated.

  • Poisoning: Catalyst poisons are substances that bind to the active sites of the catalyst, reducing its activity. Common poisons include sulfur compounds, water, and other coordination-capable impurities in the substrate or solvent[4][5]. Water, for instance, can deactivate catalysts through mechanisms like deconstruction or leaching[4].

  • Regeneration: In some cases, catalyst activity can be restored. For example, poisoning of a Pt/TiO₂ catalyst by potassium can be reversed by washing with water[4]. However, for many complex organometallic catalysts, regeneration is not feasible, and fresh catalyst must be used.

Q3: What impact does the choice of solvent and reducing agent have on the yield?

The solvent and reducing agent are critical components that define the reaction environment and mechanism.

  • Solvent: The solvent not only dissolves the reactants but can also play a role in the catalytic cycle. For Noyori-type hydrogenations, alcohols like 2-propanol or ethanol are often used not just as solvents but also as the hydrogen source in transfer hydrogenation[6][7]. The choice of solvent can dramatically affect both yield and enantioselectivity. For instance, the hydrogenation of pinacolone with a (S)-TolBINAP/PICA–Ru complex yielded 98% ee in ethanol, but this dropped to 36% ee when the reaction was conducted in 2-propanol[7].

  • Reducing Agent: Common reducing agents for catalytic asymmetric reductions include hydrogen gas (H₂), formic acid, or alcohols like isopropanol for transfer hydrogenations[6]. The choice depends on the catalyst system. For stoichiometric reductions, modified borohydrides or lithium aluminum hydride can be used[6]. Ensure the reducing agent is pure and used in the correct stoichiometric amount.

Q4: Can the substrate concentration affect the reaction yield?

Yes, substrate concentration is a key parameter. High substrate concentrations can sometimes lead to catalyst inhibition or precipitation of the product, while very low concentrations may slow the reaction rate unnecessarily. It is important to determine the optimal substrate concentration for a given catalytic system to maximize product yield and stereoselectivity[2][8]. For some biocatalytic reductions, a fed-batch approach, where the substrate is added gradually, has been used successfully to achieve high yields[2].

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues of low yield.

Problem: Low Yield (<50% of expected)

Use the following workflow and table to identify the potential cause and implement a solution.

TroubleshootingWorkflow start Low Yield Observed cat_check Step 1: Check Catalyst System start->cat_check reagent_check Step 2: Verify Reagents cat_check->reagent_check sub_cat1 Improper Handling (Air/Moisture Exposure) cat_check->sub_cat1 sub_cat2 Incorrect Loading (Too Low) cat_check->sub_cat2 sub_cat3 Poisoning/Deactivation cat_check->sub_cat3 cond_check Step 3: Review Conditions reagent_check->cond_check sub_reagent1 Substrate Impurity reagent_check->sub_reagent1 sub_reagent2 Solvent Quality (Wet, Impure) reagent_check->sub_reagent2 sub_reagent3 Reducing Agent Degraded reagent_check->sub_reagent3 sub_cond1 Incorrect Temperature cond_check->sub_cond1 sub_cond2 Insufficient Time cond_check->sub_cond2 sub_cond3 Poor Mixing cond_check->sub_cond3 sol_cat1 Solution: Use fresh catalyst under strict inert conditions. sub_cat3->sol_cat1 sol_reagent1 Solution: Purify substrate and use dry, high-grade solvent. sub_reagent2->sol_reagent1 sol_cond1 Solution: Optimize conditions via DOE; verify temp/stirring. sub_cond1->sol_cond1

Caption: Troubleshooting workflow for low yield.

Data Summary: Factors Influencing Yield

The following table summarizes key experimental parameters and their potential impact on the reaction outcome, based on data from related ketone reductions.

ParameterPotential IssueRecommended ActionExpected OutcomeReference
Catalyst Loading Too low, leading to slow or incomplete conversion.Ensure accurate measurement. If yield is still low, incrementally increase loading (e.g., from 1 mol% to 2 mol%).Increased reaction rate and conversion.[7]
Temperature Suboptimal temperature can decrease catalyst activity or stability.Verify temperature with a calibrated thermometer. Run small-scale trials at different temperatures (e.g., 25°C, 40°C, 60°C).Identification of optimal temperature for yield and enantioselectivity.[2]
Solvent Presence of water or impurities can poison the catalyst. Solvent choice affects solubility and catalyst performance.Use anhydrous, high-purity solvent. Consider screening alternative solvents (e.g., ethanol, THF, toluene).Improved catalyst lifetime and yield.[4][7]
Substrate Purity Impurities in 2-dodecanone may inhibit or poison the catalyst.Purify the substrate via distillation or chromatography. Verify purity by GC or NMR.Elimination of catalyst inhibition, leading to higher yield.[4]
Agitation/Mixing Poor mixing in heterogeneous reactions can lead to low mass transfer and reduced rates.Ensure vigorous and consistent stirring throughout the reaction.Improved reaction kinetics and complete conversion.N/A

Experimental Protocols

General Protocol for Asymmetric Transfer Hydrogenation of 2-Dodecanone

This protocol is a representative example based on Noyori-type catalyst systems, which are widely used for the asymmetric reduction of ketones[9][10].

Materials:

  • 2-Dodecanone (purified)[11][12]

  • RuCl--INVALID-LINK-- or similar chiral Ru catalyst

  • Anhydrous 2-propanol (as solvent and hydrogen source)

  • Potassium tert-butoxide (or other suitable base)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Catalyst Activation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Ruthenium catalyst (e.g., 0.01 mmol, 1 mol%) and the base (e.g., 0.02 mmol) in anhydrous 2-propanol (5 mL).

  • Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating catalyst activation.

  • Reaction Setup: In a separate flask, dissolve 2-dodecanone (1.0 mmol) in anhydrous 2-propanol (5 mL).

  • Initiation: Transfer the substrate solution to the activated catalyst solution via cannula under an inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-80°C) and monitor the progress by TLC or GC analysis. Reactions are often complete within a few hours.

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a small amount of water or saturated ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (2-dodecanol) by flash column chromatography on silica gel to obtain the pure alcohol.

  • Analysis: Determine the yield and analyze the enantiomeric excess (ee) by chiral HPLC or GC.

Visualized Relationships

Catalytic Cycle Overview

This diagram illustrates a simplified catalytic cycle for a transfer hydrogenation reaction. The catalyst is activated by a base and then reacts with the hydrogen donor (isopropanol) to form a metal-hydride species. This hydride is then transferred to the ketone, yielding the chiral alcohol product and regenerating the catalyst.

CatalyticCycle catalyst Ru-Cl (Precatalyst) activated [Ru] (Active Catalyst) catalyst->activated + Base - HCl hydride [Ru]-H (Hydride Species) activated->hydride + iPrOH - Acetone product_complex [Ru]-O-CHR2 (Product Complex) hydride->product_complex + 2-Dodecanone product_complex->activated + iPrOH - 2-Dodecanol - Acetone

Caption: Simplified Noyori-type catalytic cycle.

Logical Relationship of Failure Points

Low yield is rarely caused by a single isolated issue. This diagram shows how different factors are interconnected and can collectively contribute to an unsuccessful reaction.

FailurePoints center Low Yield cat Catalyst Issues center->cat reag Reagent Issues center->reag cond Condition Issues center->cond sub_cat1 Deactivation cat->sub_cat1 sub_cat2 Incorrect Loading cat->sub_cat2 sub_reag1 Wet Solvent reag->sub_reag1 sub_reag2 Substrate Impurity reag->sub_reag2 sub_cond1 Wrong Temperature cond->sub_cond1 sub_cond2 Air Leak cond->sub_cond2 sub_reag1->sub_cat1 causes sub_cond2->sub_cat1 causes

Caption: Interrelation of factors causing low yield.

References

Technical Support Center: Optimization of Lipase Activity for 2-Dodecanol Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic kinetic resolution of 2-dodecanol using lipases.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

Question Possible Causes Troubleshooting Steps
1. Why is the reaction conversion rate very low or non-existent? - Suboptimal Temperature or pH: Lipase activity is highly dependent on temperature and pH. Each enzyme has a specific optimal range.[1] - Enzyme Denaturation: The lipase may have been denatured by extreme temperatures, pH, or exposure to certain organic solvents.[2] - Poor Solvent Choice: The organic solvent used can significantly impact enzyme activity and substrate solubility. - Inactive Enzyme: The lipase preparation may have lost its activity due to improper storage or age. - Insufficient Water Activity: Lipases require a minimal amount of water to maintain their catalytically active conformation, even in organic solvents.[3]- Optimize Temperature & pH: Consult literature for the optimal range for your specific lipase. If unknown, perform a screening experiment across a range of temperatures (e.g., 30-70°C) and pH values (for the buffer used to prepare/immobilize the enzyme).[4] - Verify Enzyme Stability: Test the enzyme under your proposed reaction conditions (solvent, temperature) for a short period before adding the substrate to check for rapid deactivation. Consider using immobilized lipases for enhanced stability.[5] - Screen Solvents: Test a variety of non-polar organic solvents like n-hexane, n-heptane, cyclohexane, or methyl tert-butyl ether (MTBE).[6][7] - Test Enzyme Activity: Use a standard assay (e.g., p-nitrophenyl palmitate hydrolysis) to confirm your lipase is active. - Hydrate the System: Ensure the enzyme or the solvent has an appropriate level of water activity. This can be achieved by adding a small, optimized amount of buffer or by using salt hydrates.
2. Why is the enantioselectivity (E-value) of the resolution poor? - Suboptimal Temperature: Higher temperatures increase reaction rates but often decrease enantioselectivity.[8] - Inappropriate Lipase: Not all lipases exhibit high enantioselectivity for 2-dodecanol. Candida antarctica Lipase B (CALB) is often a good starting point.[2] - Solvent Effects: The nature of the organic solvent can influence the flexibility of the enzyme's active site, thereby affecting enantioselectivity.[9] - Reaction Reversibility: If the reaction is reversible, the enantioselectivity can be compromised as the product ester is converted back to the alcohol.- Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., room temperature or even 0-4°C). While this will slow the reaction, it can significantly improve the E-value.[2][8] - Screen Different Lipases: Test various commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Rhizomucor miehei) to find the one with the best selectivity for your substrate.[6] - Optimize the Solvent: Screen different solvents to find an optimal balance between activity and enantioselectivity.[8] - Use an Irreversible Acyl Donor: Employ vinyl esters (e.g., vinyl acetate) as the acyl donor. The enol leaving group tautomerizes to a stable aldehyde, making the reaction effectively irreversible.[10]
3. How can I improve the stability and reusability of the lipase? - Enzyme Denaturation: Free lipase powder can be unstable in organic solvents and at elevated temperatures. - Difficult Recovery: Recovering powdered enzyme from the reaction mixture by filtration can be inefficient, leading to loss of biocatalyst.- Immobilize the Lipase: Immobilization is a highly effective strategy to enhance enzyme stability and allow for easy recovery and reuse.[5] Common methods include adsorption onto hydrophobic supports (e.g., polypropylene, octyl-agarose) or entrapment in sol-gels.[5][11] Immobilized enzymes like Novozym 435 (CALB on acrylic resin) are commercially available and widely used.[6] - Proper Washing and Storage: After each reaction cycle, wash the immobilized enzyme with a suitable solvent (e.g., the reaction solvent) to remove any adsorbed substrate or product and store it under recommended conditions (typically refrigerated and dry).
4. My GC/HPLC analysis shows inconsistent or non-reproducible results for enantiomeric excess (ee). - Incomplete Separation: The chiral column and method conditions may not be fully separating the enantiomers of the substrate (2-dodecanol) or the product ester. - Derivatization Issues: If derivatization is required for analysis, the reaction may be incomplete or inconsistent. - Sample Preparation Error: Inconsistent sample work-up can lead to variable results.- Optimize Chiral Chromatography: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers (Resolution > 1.5).[12] - Validate Derivatization: If using a derivatization agent, ensure the reaction goes to completion and that no racemization occurs under the derivatization conditions. - Standardize Sample Prep: Develop and strictly follow a standardized protocol for quenching the reaction and preparing samples for analysis. Use an internal standard to correct for variations.[13]

Frequently Asked Questions (FAQs)

Q1: Which lipase is best for the kinetic resolution of 2-dodecanol?

While the optimal lipase can be substrate-specific, Candida antarctica Lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is widely reported to be highly effective and enantioselective for the resolution of secondary alcohols and is an excellent starting point.[2][6] Lipases from Pseudomonas species are also good candidates.[11] A preliminary screening of several lipases is always recommended.

Q2: What is the ideal acyl donor for this reaction?

Vinyl acetate is a highly recommended acyl donor for lipase-catalyzed kinetic resolutions.[10][14] It facilitates an irreversible transesterification reaction because the byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This prevents the reverse reaction (alcoholysis of the ester product), which can lower the final enantiomeric excess of both the product and the remaining substrate.

Q3: How do temperature and pH affect the resolution process?

Temperature and pH are critical parameters that must be optimized.

  • Temperature : Affects both the reaction rate and enantioselectivity. Generally, higher temperatures increase the rate but may decrease enantioselectivity.[8] An optimal temperature balances these two factors. A typical starting range is 30-50°C.

  • pH : While the reaction is typically run in an organic solvent, the "pH memory" of the enzyme (the pH of the last aqueous solution it was in contact with) is crucial.[8] Lyophilizing or immobilizing the lipase from a buffer of its optimal pH can significantly enhance its activity in the organic medium. Optimal pH for lipases can range from acidic to alkaline depending on the source.[4]

Q4: Why is enzyme immobilization important?

Immobilization offers several key advantages:

  • Enhanced Stability : Immobilized enzymes often show greater resistance to denaturation by heat and organic solvents.[5]

  • Easy Separation : The biocatalyst can be easily removed from the reaction mixture by simple filtration, preventing contamination of the product.[2]

  • Reusability : The recovered enzyme can be reused for multiple reaction cycles, which is crucial for reducing the overall cost of the process.[15]

Q5: What analytical method is used to determine the success of the resolution?

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the standard methods.[12][13] These techniques are used to determine two key parameters:

  • Conversion (%) : The extent to which the racemic starting material has reacted.

  • Enantiomeric Excess (ee %) : A measure of the purity of the remaining substrate and the formed product. This is used to calculate the enantioselectivity (E-value) of the reaction.

Data Presentation

Table 1: General Optimal Conditions for Lipase Activity

ParameterTypical RangeNotes
Temperature 30 - 70 °COptimal temperature varies by lipase source.[4] Lower temperatures often favor higher enantioselectivity.[8]
pH (of last aqueous contact) 6.0 - 10.0Highly dependent on the specific lipase. Some are active in neutral conditions, others in alkaline.[4]
Solvent n-Hexane, n-Heptane, Toluene, MTBEHydrophobic, non-polar solvents are generally preferred.[6]
Acyl Donor Vinyl Acetate, Isopropenyl AcetateEnol esters are used to ensure irreversibility.[10]
Enzyme Loading 1 - 10% (w/w of substrate)Must be optimized; higher loading increases rate but also cost.[6]
Substrate Molar Ratio 1.5:1 to 5:1 (Acyl Donor : Alcohol)An excess of the acyl donor is typically used.[6]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of 2-Dodecanol
  • Reaction Setup: To a 25 mL flask, add racemic 2-dodecanol (e.g., 1 mmol, 186.34 mg), a suitable organic solvent (e.g., 10 mL of n-heptane), and the acyl donor (e.g., vinyl acetate, 3 mmol, 258.27 mg).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 20-50 mg).[14]

  • Incubation: Seal the flask and place it in an orbital shaker set to the desired temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).

  • Monitoring: Periodically withdraw small aliquots (e.g., 50 µL) from the reaction mixture. Filter the enzyme out immediately. Dilute the sample with a suitable solvent (e.g., ethyl acetate) for analysis.

  • Analysis: Analyze the samples by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Work-up: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme. The enzyme can be washed with solvent and stored for reuse. The filtrate, containing the unreacted (S)-2-dodecanol and the product (R)-2-dodecyl acetate, can be concentrated and the components separated by column chromatography.

Protocol 2: Analysis by Chiral Gas Chromatography (GC)
  • Column: Use a suitable chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™ or Gamma DEX™).

  • Sample Preparation: Dilute the reaction aliquot in an appropriate solvent (e.g., hexane or ethyl acetate).

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 150°C at a rate of 5°C/min.

    • Carrier Gas: Helium or Hydrogen.

  • Quantification: Integrate the peak areas for the enantiomers of 2-dodecanol and its acetate ester to calculate the enantiomeric excess (ee) and conversion.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_outcome Outcome Racemic_Alcohol Racemic 2-Dodecanol Enzymatic_Resolution Enzymatic Kinetic Resolution Racemic_Alcohol->Enzymatic_Resolution Lipase_Selection Lipase Selection (e.g., CALB, PCL) Lipase_Selection->Enzymatic_Resolution Parameter_Screening Parameter Screening (Solvent, Temp, Acyl Donor) Parameter_Screening->Enzymatic_Resolution Monitoring Reaction Monitoring (Chiral GC/HPLC) Enzymatic_Resolution->Monitoring Workup Reaction Work-up (Filtration, Separation) Monitoring->Workup Conversion ≈ 50% Products Separated Products: (S)-2-Dodecanol (R)-2-Dodecyl Acetate Workup->Products

Caption: Experimental workflow for the lipase-catalyzed kinetic resolution of 2-dodecanol.

Troubleshooting_Flowchart Start Start Experiment Check_Results Analyze Results (Conversion, E-value) Start->Check_Results Problem_Low_Conv Low Conversion? Check_Results->Problem_Low_Conv Unsatisfactory Success Process Optimized Check_Results->Success Satisfactory Problem_Low_E Low E-value? Problem_Low_Conv->Problem_Low_E No Action_Conv_Params 1. Check Temp & pH memory 2. Verify enzyme activity 3. Screen solvents Problem_Low_Conv->Action_Conv_Params Yes Problem_Low_E->Success No Action_E_Params 1. Lower Temperature 2. Screen different lipases 3. Use irreversible acyl donor Problem_Low_E->Action_E_Params Yes Check_Immobilization Consider Enzyme Immobilization for Stability Action_Conv_Params->Check_Immobilization Check_Immobilization->Start Re-run Action_E_Params->Start Re-run

Caption: Troubleshooting decision tree for optimizing lipase-catalyzed resolutions.

References

Technical Support Center: Scaling Up (R)-2-Dodecanol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (R)-2-Dodecanol.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of (R)-2-Dodecanol production in a question-and-answer format.

Issue Question Possible Causes & Solutions
Low Yield Why is the yield of my (R)-2-Dodecanol synthesis significantly lower upon scaling up from the lab to a pilot or industrial scale?Cause 1: Inefficient Mass and Heat Transfer. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high substrate/reagent concentration, promoting side reactions. Heat dissipation is also less efficient at larger scales, which can cause thermal degradation of reactants, products, or catalysts. Solution: - Optimize stirrer design and agitation speed to ensure homogeneous mixing. - Implement a more efficient cooling system or adjust the reaction temperature profile. - Consider using a continuous flow reactor for better control over mixing and heat transfer.[1] Cause 2: Catalyst/Enzyme Deactivation. Catalysts or enzymes that are stable at the lab scale may deactivate more rapidly under the prolonged reaction times or slightly different conditions of a larger scale process.[2] Solution: - Perform catalyst/enzyme stability studies under scaled-up conditions. - Consider catalyst/enzyme immobilization to improve stability and facilitate reuse. - For biocatalytic processes, ensure the reaction medium (pH, co-solvents) is optimized for enzyme stability at scale. Cause 3: Incomplete Reactions. A reaction that appears to go to completion at the lab scale may stall at a larger scale due to limitations in mass transfer or catalyst deactivation. Solution: - Monitor reaction progress closely using in-line analytical techniques (e.g., HPLC, GC). - If the reaction stalls, consider adding a fresh portion of the catalyst or extending the reaction time.
Low Enantiomeric Excess (ee) My (R)-2-Dodecanol product has a lower enantiomeric excess than I achieved in the lab. What could be the reason?Cause 1: Catalyst/Enzyme Inhibition or Racemization. At higher substrate or product concentrations, which are common in scaled-up processes, the catalyst or enzyme may be inhibited, leading to a decrease in enantioselectivity. The product itself might undergo racemization under the reaction conditions. Solution: - Investigate the effect of substrate and product concentration on enantioselectivity. - Consider a fed-batch or continuous process to maintain optimal concentrations. - For enzymatic resolutions, the choice of acyl donor and solvent can significantly impact enantioselectivity. Cause 2: Temperature Fluctuations. Poor temperature control in large reactors can affect the enantioselectivity of the catalyst or enzyme. Solution: - Implement precise temperature control systems for the reactor. - Validate the temperature distribution within the reactor to ensure uniformity.
Difficult Product Isolation/Purification I am facing challenges in isolating and purifying (R)-2-Dodecanol at a larger scale, leading to product loss and lower purity.Cause 1: Emulsion Formation during Extraction. In biocatalytic processes using whole cells or crude enzyme preparations, the presence of biomass and other cellular components can lead to stable emulsions during solvent extraction. Solution: - Optimize the extraction solvent and pH. - Consider centrifugation or the addition of demulsifying agents to break the emulsion. - Explore alternative purification methods like chromatography or distillation. Cause 2: Co-elution of Impurities. Impurities that were present in negligible amounts at the lab scale may become significant at a larger scale and co-elute with the product during chromatography. Solution: - Develop a more robust chromatographic separation method. - Consider a crystallization step to purify the final product.

Frequently Asked Questions (FAQs)

Question Answer
What are the most promising methods for the scalable production of (R)-2-Dodecanol? The most promising methods for scalable production of (R)-2-Dodecanol are: 1. Asymmetric Hydrogenation of 2-Dodecanone: This method can achieve high yields and enantioselectivities. The choice of a suitable chiral catalyst (e.g., Ru-based complexes) is crucial for success.[3][4] 2. Enzymatic Kinetic Resolution of Racemic 2-Dodecanol: Lipases are commonly used to selectively acylate the (S)-enantiomer, leaving the desired (R)-2-Dodecanol. This method is attractive due to the mild reaction conditions and high enantioselectivity of enzymes.[5][6][7] 3. Biocatalytic Reduction of 2-Dodecanone: Using whole-cell biocatalysts or isolated alcohol dehydrogenases (ADHs) can provide high enantioselectivity. A key challenge is the regeneration of the cofactor (e.g., NADH/NADPH).
How can I improve the efficiency of cofactor regeneration in a biocatalytic process for (R)-2-Dodecanol production? Efficient cofactor regeneration is critical for the economic viability of biocatalytic reductions. Strategies include: - Substrate-coupled regeneration: Using a co-substrate like isopropanol, which is oxidized to acetone by the same enzyme, to regenerate the NADH. - Enzyme-coupled regeneration: Employing a second enzyme system, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), to regenerate the cofactor. - Whole-cell systems: Utilizing the intact metabolic pathways of microorganisms to regenerate the cofactor internally.
What are the key parameters to consider when scaling up a lipase-catalyzed kinetic resolution of 2-dodecanol? Key parameters for scaling up a lipase-catalyzed kinetic resolution include: - Enzyme selection and loading: Different lipases exhibit varying activities and enantioselectivities. The optimal enzyme and its concentration need to be determined. - Acyl donor: The choice of acyl donor (e.g., vinyl acetate, acetic anhydride) can significantly affect the reaction rate and enantioselectivity. - Solvent: The solvent should be compatible with the enzyme and facilitate good solubility of the substrate and product. - Temperature and pH: These parameters must be optimized to ensure high enzyme activity and stability. - Water activity: For reactions in organic solvents, the water content can greatly influence lipase activity.
What are the common purification techniques for (R)-2-Dodecanol at an industrial scale? Common industrial purification techniques for (R)-2-Dodecanol include: - Distillation: Fractional distillation under reduced pressure can be effective for separating (R)-2-Dodecanol from solvents and impurities with different boiling points. - Crystallization: If the product is a solid at lower temperatures or can form crystalline derivatives, crystallization can be a highly effective purification method. - Chromatography: While often expensive for large-scale production, preparative chromatography (e.g., simulated moving bed chromatography) can be used for high-purity applications.

Quantitative Data on (R)-2-Dodecanol Production

Table 1: Comparison of Different Synthesis Methods for Chiral Alcohols (including analogs of (R)-2-Dodecanol)

Method Substrate Catalyst/Enzyme Scale Yield (%) Enantiomeric Excess (ee, %) Reference
Asymmetric HydrogenationAromatic KetonesRuCl(p-cymene)[(S,S)-Ts-DPEN]Lab>95>98[3]
Enzymatic Kinetic ResolutionRacemic 1-phenylethanolNovozym 435 (CALB)Lab~50 (for R-alcohol)>99[5]
Biocatalytic Reduction2-OctanoneAlcohol Dehydrogenase (ADH)Lab>99>99

Note: Data for (R)-2-Dodecanol is limited in publicly available literature. The data presented for analogous compounds illustrates the potential of these methods.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Dodecanol

Objective: To obtain (R)-2-Dodecanol from a racemic mixture of 2-dodecanol via enzymatic kinetic resolution using a lipase.

Materials:

  • Racemic 2-dodecanol

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., hexane, toluene)

  • Buffer solution (if using hydrolysis)

  • Standard laboratory glassware and equipment (reactor, stirrer, temperature control)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, dissolve racemic 2-dodecanol in the chosen organic solvent.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading should be optimized based on preliminary experiments.

  • Initiate Reaction: Add the acyl donor to the mixture to start the acylation reaction. The molar ratio of acyl donor to substrate is typically greater than 1.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of the remaining (R)-2-dodecanol and the formed (S)-2-dodecyl acetate.

  • Reaction Termination: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

  • Product Separation: Separate the unreacted (R)-2-Dodecanol from the esterified (S)-2-dodecyl acetate. This can be achieved by distillation under reduced pressure or by column chromatography.

  • Analysis: Analyze the purified (R)-2-Dodecanol to determine its yield and enantiomeric excess.

Protocol 2: Asymmetric Transfer Hydrogenation of 2-Dodecanone

Objective: To synthesize (R)-2-Dodecanol by the asymmetric transfer hydrogenation of 2-dodecanone.

Materials:

  • 2-Dodecanone

  • Chiral Ruthenium catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN])

  • Hydrogen donor (e.g., isopropanol, formic acid/triethylamine mixture)

  • Base (if required, e.g., KOH)

  • Inert solvent (e.g., dichloromethane, toluene)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active catalyst solution by dissolving the chiral ruthenium complex in the inert solvent.

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve 2-dodecanone and the hydrogen donor.

  • Reaction Initiation: Add the catalyst solution to the reaction mixture. If required, add the base.

  • Reaction Conditions: Heat the reaction mixture to the optimized temperature and stir for the required time.

  • Reaction Monitoring: Monitor the conversion of 2-dodecanone and the formation of (R)-2-Dodecanol by GC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture and quench the reaction (e.g., with water or a dilute acid). Extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or distillation to obtain pure (R)-2-Dodecanol.

  • Analysis: Determine the yield and enantiomeric excess of the final product.

Visualizations

Experimental_Workflow_Enzymatic_Resolution cluster_prep Reaction Preparation cluster_reaction Kinetic Resolution cluster_workup Product Isolation rac_dodecanol Racemic 2-Dodecanol reactor Stirred Reactor (Controlled Temp.) rac_dodecanol->reactor solvent Organic Solvent solvent->reactor lipase Immobilized Lipase lipase->reactor acyl_donor Acyl Donor acyl_donor->reactor monitoring Reaction Monitoring (Chiral GC/HPLC) reactor->monitoring monitoring->reactor < 50% conversion filtration Enzyme Filtration (Recycle Enzyme) monitoring->filtration ~50% conversion separation Separation (Distillation/Chromatography) filtration->separation r_dodecanol (R)-2-Dodecanol separation->r_dodecanol s_ester (S)-Ester separation->s_ester

Caption: Workflow for the enzymatic kinetic resolution of racemic 2-dodecanol.

Logical_Relationship_Asymmetric_Hydrogenation cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_products Products & By-products ketone 2-Dodecanone reaction Asymmetric Transfer Hydrogenation ketone->reaction h_donor Hydrogen Donor (e.g., Isopropanol) h_donor->reaction catalyst Chiral Ru-Catalyst catalyst->reaction catalyzes r_alcohol (R)-2-Dodecanol (Desired Product) reaction->r_alcohol byproduct Oxidized H-Donor (e.g., Acetone) reaction->byproduct

Caption: Key components and products in asymmetric transfer hydrogenation.

References

Technical Support Center: Purification of (R)-2-Dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (R)-2-Dodecanol from reaction byproducts.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of (R)-2-Dodecanol. The questions are categorized by the purification technique.

Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC)

Question: My chiral HPLC/SFC separation of (R)- and (S)-2-Dodecanol shows poor resolution between the enantiomers. What are the likely causes and how can I improve it?

Answer: Poor resolution in chiral separations can stem from several factors. Here's a systematic approach to troubleshooting:

  • Mobile Phase Composition: The polarity of the mobile phase is critical. For normal-phase chromatography, slight adjustments to the ratio of the polar modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane or supercritical CO2) can significantly impact selectivity. The addition of small amounts of additives like trifluoroacetic acid (for acidic analytes) or diethylamine (for basic analytes) can also improve peak shape and resolution.[1]

  • Stationary Phase Selection: Not all chiral stationary phases (CSPs) are suitable for every separation. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are a good starting point for chiral alcohols.[2] If one CSP provides poor results, screening other CSPs with different chiral selectors is recommended.

  • Temperature: Temperature can influence the enantioselectivity of a separation on chiral stationary phases.[1] Experimenting with different column temperatures (e.g., in 5°C increments) can sometimes lead to improved resolution.

  • Flow Rate: Lowering the flow rate can sometimes increase resolution by allowing more time for the enantiomers to interact with the stationary phase.[1]

Question: I am observing peak splitting or tailing for my (R)-2-Dodecanol peak in chiral HPLC. What should I investigate?

Answer: Peak splitting and tailing can be caused by several issues:

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, leading to a disturbed flow path.[3] Reversing the column and flushing with an appropriate solvent might help. If the problem persists, the frit or the entire column may need replacement.

  • Inappropriate Sample Solvent: The solvent used to dissolve the sample should be as weak as or weaker than the mobile phase to avoid peak distortion. Dissolving the sample in a solvent stronger than the mobile phase can cause the sample to spread on the column before the separation begins.[4]

  • Column Degradation: Over time, and with the use of aggressive mobile phases, the performance of a chiral column can degrade, leading to poor peak shapes.[5] Column regeneration procedures, as recommended by the manufacturer, can sometimes restore performance.

  • Presence of Water in Normal Phase Chromatography: In normal-phase HPLC, trace amounts of water in the mobile phase can significantly affect retention times and peak shapes.[6][7][8] While sometimes beneficial in controlled amounts, inconsistent water content can lead to reproducibility issues. Using high-purity, dry solvents is recommended.

Question: What are the advantages of using SFC over HPLC for the purification of (R)-2-Dodecanol?

Answer: Supercritical Fluid Chromatography (SFC) offers several advantages over traditional HPLC for chiral separations:

  • Faster Separations: SFC typically allows for higher flow rates due to the lower viscosity of the supercritical fluid mobile phase, leading to shorter run times.[]

  • Reduced Solvent Consumption: SFC primarily uses compressed CO2 as the mobile phase, significantly reducing the consumption of organic solvents, making it a "greener" technique.[]

  • Simplified Downstream Processing: After fraction collection, the CO2 evaporates, leaving the purified compound in a smaller volume of the organic modifier, which simplifies solvent removal.

Recrystallization

Question: I am having trouble getting (R)-2-Dodecanol to crystallize from my chosen solvent. What can I do?

Answer: Difficulty in crystallization can be due to several factors:

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the compound is higher than its solubility, but crystallization has not initiated. To induce crystallization, you can try:

    • Scratching the inner surface of the flask with a glass rod to create nucleation sites.

    • Adding a seed crystal of pure (R)-2-Dodecanol.

  • Incorrect Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] You may need to screen different solvents or use a mixed-solvent system. For long-chain alcohols, a mixture of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexane or water) can be effective.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or very small, impure crystals. Allowing the solution to cool slowly to room temperature before placing it in an ice bath is generally recommended for forming larger, purer crystals.[7]

Question: How do I remove the unreacted starting material, 2-dodecanone, from my (R)-2-Dodecanol product?

Answer: Separating a ketone from its corresponding secondary alcohol can be achieved by several methods:

  • Chromatography: Both normal-phase and reversed-phase flash chromatography can be effective. Since the alcohol is more polar than the ketone, it will have a lower Rf value in normal-phase chromatography (e.g., using a silica gel column with a hexane/ethyl acetate mobile phase) and a higher retention time in reversed-phase chromatography.

  • Recrystallization: If the concentration of the ketone is relatively low, recrystallization of the (R)-2-Dodecanol may be sufficient to leave the more soluble ketone in the mother liquor.

  • Chemical Separation (if necessary): In cases of high ketone contamination, derivatization of the alcohol to a more easily separable compound, followed by regeneration of the alcohol, could be considered, although this adds extra steps to the process.

Quantitative Data Summary

The following table summarizes typical parameters for the purification of chiral secondary alcohols. Please note that these are general guidelines, and optimal conditions for (R)-2-Dodecanol may vary.

Purification TechniqueKey ParametersTypical Values / ConditionsExpected Outcome
Chiral HPLC Column Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H)Good enantioselectivity for alcohols
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% TFA or DEA if needed[1]Baseline resolution of enantiomers
Flow Rate 0.5 - 1.0 mL/minRetention times typically in the range of 10-30 minutes[1]
Temperature Ambient or controlled (e.g., 25°C)Improved resolution and reproducibility
Chiral SFC Column Similar to HPLC (e.g., Chiralpak AD-H)High efficiency and fast separations
Mobile Phase CO2 / Methanol or Ethanol (e.g., 80:20 to 95:5 v/v)Reduced organic solvent usage
Back Pressure 100 - 150 barMaintains supercritical state of CO2
Temperature 35 - 40°COptimal for supercritical fluid properties
Recrystallization Solvent System Single solvent (e.g., ethanol, methanol) or mixed solvents (e.g., ethanol/water, hexane/ethyl acetate)High purity crystalline product
Solubility Profile High solubility in hot solvent, low solubility in cold solvent[2]Good recovery of the purified compound
Cooling Method Slow cooling to room temperature followed by cooling in an ice bathFormation of large, pure crystals

Experimental Protocols

Protocol 1: Chiral HPLC Purification of (R)-2-Dodecanol

This protocol provides a general method for the analytical separation of (R)- and (S)-2-dodecanol. For preparative purification, the method would need to be scaled up.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane/Isopropanol (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the crude (R)-2-Dodecanol mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the sample. c. Monitor the chromatogram for the elution of the two enantiomers. The (R)- and (S)-enantiomers will have distinct retention times. d. For preparative work, collect the fraction corresponding to the (R)-2-Dodecanol peak. e. Analyze the collected fraction for enantiomeric purity.

Protocol 2: Recrystallization of (R)-2-Dodecanol

This protocol describes a general procedure for the purification of (R)-2-Dodecanol by recrystallization. The choice of solvent may need to be optimized.

  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair. For a long-chain alcohol like 2-dodecanol, a solvent like ethanol or a mixed solvent system like ethanol/water could be effective.

  • Procedure: a. Place the crude (R)-2-Dodecanol in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[2] c. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal. d. Allow the solution to cool slowly to room temperature. Crystal formation should begin. e. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities. h. Dry the crystals under vacuum to remove all traces of the solvent. i. Determine the melting point and purity of the recrystallized product.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude (R)-2-Dodecanol (with byproducts) Initial_Purification Initial Purification (e.g., Flash Chromatography) Crude_Product->Initial_Purification Remove bulk impurities Chiral_Separation Chiral Separation (HPLC/SFC) Initial_Purification->Chiral_Separation Separate enantiomers Final_Purification Final Purification (e.g., Recrystallization) Chiral_Separation->Final_Purification Remove residual impurities Purity_Analysis Purity & Enantiomeric Excess (e.g., Chiral GC/HPLC, NMR) Final_Purification->Purity_Analysis Characterize final product Troubleshooting_Tree Start Purification Issue Encountered Poor_Resolution Poor Resolution in Chiral HPLC/SFC? Start->Poor_Resolution Peak_Distortion Peak Splitting or Tailing? Start->Peak_Distortion No_Crystals No Crystals Forming in Recrystallization? Start->No_Crystals Adjust_Mobile_Phase Adjust Mobile Phase (Solvent Ratio, Additives) Change_CSP Screen Different Chiral Stationary Phases Adjust_Mobile_Phase->Change_CSP No Improvement Optimize_Temp_Flow Optimize Temperature and Flow Rate Change_CSP->Optimize_Temp_Flow No Improvement Reduce_Load Reduce Sample Concentration/Volume Check_Solvent Check Sample Solvent Compatibility Reduce_Load->Check_Solvent No Improvement Inspect_Column Inspect/Clean/Replace Column Frit Check_Solvent->Inspect_Column No Improvement Induce_Nucleation Induce Nucleation (Scratch, Seed Crystal) Re-evaluate_Solvent Re-evaluate Solvent System (Screen new solvents/mixtures) Induce_Nucleation->Re-evaluate_Solvent No Success Control_Cooling Control Cooling Rate (Slow Cooling) Re-evaluate_Solvent->Control_Cooling No Success

References

Technical Support Center: Synthesis of (R)-2-Dodecanol via Lipase-Catalyzed Kinetic Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-Dodecanol via lipase-catalyzed kinetic resolution.

Troubleshooting Guides

This section addresses common issues encountered during the enzymatic kinetic resolution of racemic 2-dodecanol.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion Inhibited or Inactive Catalyst: The lipase may be inhibited by the substrate, product, or solvent. High concentrations of short-chain alcohols used as acyl acceptors can also deactivate the enzyme.[1]1. Verify Catalyst Activity: Test the lipase with a standard substrate to confirm its activity. 2. Optimize Substrate Concentration: High concentrations of 2-dodecanol can be inhibitory. Try lowering the initial substrate concentration. 3. Select an Appropriate Solvent: Some organic solvents can act as competitive inhibitors.[2] Consider using a non-inhibitory solvent like hexane or tert-butyl methyl ether. 4. Immobilize the Lipase: Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B on acrylic resin), often exhibit enhanced stability and reduced inhibition.
Sub-optimal Reaction Conditions: Temperature, pH, and water activity can significantly impact enzyme performance.1. Optimize Temperature: Most lipases used for kinetic resolution have an optimal temperature range of 30-50°C. 2. Control pH: While the reaction is typically run in an organic solvent, the pH of the enzyme's microenvironment is crucial. For immobilized enzymes, the pH of the buffer used during immobilization can affect activity. 3. Manage Water Activity: A small amount of water is often necessary for lipase activity, but excess water can lead to hydrolysis of the ester product. The use of molecular sieves can help control water content.
Low Enantioselectivity (low ee) Incorrect Enzyme Choice: Not all lipases exhibit high enantioselectivity for 2-dodecanol.1. Screen Different Lipases: Candida antarctica lipase B (CALB) is known for its high enantioselectivity towards a wide range of secondary alcohols.[3] Other lipases from Pseudomonas cepacia or Rhizomucor miehei could also be tested.
Reaction Reversibility: The esterification reaction is reversible, which can lead to a decrease in the enantiomeric excess (ee) of the product over time.1. Use an Irreversible Acyl Donor: Employing an acyl donor like vinyl acetate or isopropenyl acetate can make the reaction effectively irreversible, preventing the backward reaction and preserving the high ee of the product.
Reaction Stalls After Initial Conversion Product Inhibition: The accumulation of the (S)-2-dodecyl acetate product can inhibit the lipase, slowing down or stopping the reaction.[4]1. In-situ Product Removal: For larger-scale reactions, consider using a membrane reactor or continuous flow system to selectively remove the product as it is formed. 2. Batch Extraction: In a batch process, it may be possible to perform a mid-reaction extraction to remove the product, although this can be complex.
Substrate Inhibition: As the reaction progresses, the relative concentration of the unreacted (R)-2-dodecanol increases, which can lead to substrate inhibition. Long-chain fatty alcohols can act as inhibitors.[2]1. Control Substrate Feed: In a fed-batch process, gradually add the racemic 2-dodecanol to the reaction mixture to maintain a low, steady concentration of the substrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common catalyst for the kinetic resolution of 2-dodecanol?

A1: The most widely used and effective catalyst is the immobilized form of Candida antarctica lipase B (CALB), commercially known as Novozym 435. This biocatalyst is known for its high activity, stability in organic solvents, and excellent enantioselectivity for a broad range of secondary alcohols.[3]

Q2: How does product inhibition affect the synthesis of (R)-2-Dodecanol?

A2: Product inhibition occurs when the product of the reaction, in this case, (S)-2-dodecyl acetate, binds to the active site of the lipase, preventing the substrate from binding and thus slowing down the reaction rate.[4] This is a form of negative feedback and can lead to incomplete conversion.

Q3: Can the solvent affect the reaction?

A3: Yes, the choice of solvent is critical. Some solvents can act as competitive inhibitors by binding to the active site of the lipase.[2] It is important to select a non-polar, aprotic solvent that solubilizes the substrates but does not interfere with the enzyme's activity. Common choices include hexane, heptane, toluene, and tert-butyl methyl ether.

Q4: What is the role of the acyl donor?

A4: The acyl donor is the molecule that provides the acyl group to esterify the (S)-enantiomer of 2-dodecanol. The choice of acyl donor can influence the reaction rate and its reversibility. Using activated acyl donors like vinyl acetate or isopropenyl acetate is advantageous as they lead to the formation of a byproduct (acetaldehyde or acetone, respectively) that tautomerizes to a non-nucleophilic form, making the reaction essentially irreversible.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress, including conversion and the enantiomeric excess (ee) of both the remaining substrate ((R)-2-dodecanol) and the product ((S)-2-dodecyl acetate), is typically monitored by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).

Quantitative Data

The following tables present illustrative data on the effect of various parameters on lipase-catalyzed kinetic resolutions. Note that this data is representative and may not be specific to 2-dodecanol, but demonstrates general trends.

Table 1: Effect of Substrate Concentration on Initial Reaction Rate

Substrate Concentration (M)Initial Reaction Rate (µmol/min/mg enzyme)
0.051.2
0.102.1
0.203.5
0.403.2 (Inhibition observed)
0.802.5 (Significant inhibition)

Table 2: Influence of Solvent on Enantioselectivity (E-value)

SolventDielectric ConstantE-value
n-Hexane1.88>200
Toluene2.38150
Acetonitrile37.525
Tetrahydrofuran (THF)7.5850

Experimental Protocols

Protocol 1: Screening of Lipases for Kinetic Resolution of (±)-2-Dodecanol

  • Preparation: In separate 10 mL vials, add 20 mg of each immobilized lipase to be screened (e.g., Novozym 435, Lipase PS from Pseudomonas cepacia, Lipase from Rhizomucor miehei).

  • Reaction Mixture: To each vial, add 5 mL of n-hexane, 100 mg of racemic 2-dodecanol, and 1.2 equivalents of vinyl acetate.

  • Incubation: Place the vials in an orbital shaker at 40°C and 200 rpm.

  • Monitoring: Take aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Filter the enzyme and analyze the samples by chiral GC to determine the conversion and enantiomeric excess of the substrate and product.

  • Analysis: Calculate the enantioselectivity (E-value) for each lipase to identify the most effective catalyst.

Protocol 2: Preparative Scale Synthesis of (R)-2-Dodecanol

  • Reaction Setup: In a 250 mL round-bottom flask, add 10 g of racemic 2-dodecanol, 100 mL of n-hexane, and 1 g of Novozym 435.

  • Acyl Donor Addition: Add 1.1 equivalents of isopropenyl acetate to the mixture.

  • Reaction Conditions: Stir the mixture at 40°C.

  • Reaction Monitoring: Monitor the reaction by chiral GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Purification: The filtrate, containing (R)-2-dodecanol and (S)-2-dodecyl acetate, can be separated by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinetic Resolution cluster_workup Work-up & Purification Racemic_Dodecanol Racemic 2-Dodecanol Reaction_Vessel Reaction at Controlled Temperature Racemic_Dodecanol->Reaction_Vessel Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Reaction_Vessel Solvent Organic Solvent (e.g., Hexane) Solvent->Reaction_Vessel Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction_Vessel Filtration Filtration to Recover Catalyst Reaction_Vessel->Filtration Filtration->Lipase Catalyst Recycling Separation Chromatographic Separation Filtration->Separation R_Dodecanol (R)-2-Dodecanol Separation->R_Dodecanol S_Ester (S)-2-Dodecyl Acetate Separation->S_Ester

Caption: Experimental workflow for the lipase-catalyzed kinetic resolution of 2-dodecanol.

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition Enzyme Free Enzyme (Lipase) Active Site Enzyme_Inhibitor_C Enzyme-Inhibitor Complex (Inactive) Enzyme_S Enzyme-Substrate Complex Allosteric Site Enzyme->Enzyme_S Substrate Binds Substrate Substrate (2-Dodecanol) Substrate->Enzyme:f1 Inhibitor_C Inhibitor (e.g., Product) Inhibitor_C->Enzyme:f1 Competes for Active Site Enzyme_S_Inhibitor_NC Enzyme-Substrate-Inhibitor Complex (Inactive) Inhibitor_NC Inhibitor Inhibitor_NC->Enzyme_S:f1 Binds to Allosteric Site

Caption: Simplified diagrams of competitive and non-competitive enzyme inhibition.

Troubleshooting_Logic Start Low Conversion or Stalled Reaction Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Replace_Catalyst Test with a fresh or different catalyst Check_Catalyst->Replace_Catalyst No Check_Inhibition Is inhibition occurring? Check_Conditions->Check_Inhibition Yes Optimize_Temp_pH Optimize temperature, pH, and water activity Check_Conditions->Optimize_Temp_pH No Modify_Concentrations Lower substrate concentration or remove product Check_Inhibition->Modify_Concentrations Yes Success Reaction Proceeds Check_Inhibition->Success No Replace_Catalyst->Start Optimize_Temp_pH->Start Modify_Concentrations->Start

Caption: A troubleshooting decision tree for low conversion in the kinetic resolution.

References

strategies to prevent racemization of (R)-2-Dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of (R)-2-Dodecanol during their experiments.

Troubleshooting Guide

Issue: Loss of Enantiomeric Purity of (R)-2-Dodecanol During or After an Experiment

This guide will help you identify potential causes for the racemization of (R)-2-Dodecanol and suggest corrective actions.

Symptom Potential Cause Recommended Action
Decreased optical rotation and/or enantiomeric excess (ee%) after a reaction. Acidic or Basic Conditions: Traces of acid or base in your reaction mixture, during workup, or on glassware can catalyze racemization.- Neutralize the reaction mixture to a pH of ~7 before workup.- Use a buffered aqueous solution for extraction.- Wash glassware with a neutralizing agent (e.g., a dilute solution of sodium bicarbonate for acidic residues, or dilute acetic acid for basic residues) followed by a thorough rinse with deionized water and drying before use.
Elevated Temperatures: Heating the sample for extended periods can provide the energy needed for racemization to occur.- If heating is necessary, use the lowest effective temperature and minimize the heating time.- Consider alternative, lower-temperature synthetic routes if racemization is consistently observed.
Presence of Metal Catalysts: Residues of metal catalysts (e.g., Ruthenium, Palladium, Rhodium) from previous steps or cross-contamination can actively promote racemization.- Purify the starting material to remove any residual metal catalysts.- Use dedicated glassware for reactions involving chiral compounds to avoid cross-contamination.
Gradual loss of enantiomeric purity during storage. Improper Storage Conditions: Exposure to light, air (oxygen), and elevated temperatures can contribute to gradual racemization over time.- Store (R)-2-Dodecanol in an amber vial under an inert atmosphere (e.g., argon or nitrogen).- Store at a low temperature, preferably refrigerated (2-8 °C) or frozen for long-term storage.
Inappropriate Solvent: The solvent used for storage can influence the stability of the chiral center. Protic or acidic/basic solvents can facilitate racemization.- Store the compound neat (if liquid at storage temperature) or as a solution in a non-polar, aprotic solvent such as hexane or toluene.

Frequently Asked Questions (FAQs)

1. What is racemization and why is it a concern for (R)-2-Dodecanol?

Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate). For (R)-2-Dodecanol, this is a critical issue because the biological and pharmacological activities of the (R) and (S) enantiomers can differ significantly. Loss of enantiomeric purity can lead to reduced efficacy, altered side-effect profiles, and inconsistencies in experimental results.

2. What are the common chemical mechanisms that lead to the racemization of secondary alcohols like (R)-2-Dodecanol?

The primary mechanisms for the racemization of secondary alcohols are:

  • Acid-Catalyzed Racemization: In the presence of an acid, the hydroxyl group can be protonated, turning it into a good leaving group (water). The departure of water leads to the formation of a planar carbocation intermediate. The subsequent attack by a nucleophile (like water) can occur from either face of the carbocation with equal probability, leading to a racemic mixture.

  • Base-Catalyzed Racemization: While less common for simple alcohols, strong bases can potentially deprotonate the alcohol to form an alkoxide. In the presence of an oxidizing agent, this can lead to a ketone intermediate, which is achiral. Subsequent reduction of the ketone will yield a racemic mixture of the alcohol.

  • Metal-Catalyzed Racemization: Certain transition metals, such as ruthenium, rhodium, and iridium, can catalyze the racemization of secondary alcohols.[1][2] This often proceeds through a dehydrogenation-hydrogenation mechanism involving a metal-hydride intermediate and the transient formation of the corresponding ketone.

3. At what temperatures should I handle and store (R)-2-Dodecanol to minimize racemization?

Condition Temperature Range Rationale
Long-term Storage 2-8 °C or frozen (<0 °C)Reduces the kinetic energy of molecules, minimizing the likelihood of reaching the activation energy for racemization.
Short-term Storage (in-use) Room Temperature (20-25 °C)Acceptable for short periods, but prolonged exposure should be avoided.
Reaction Conditions As low as feasibleIf heating is required, use the minimum temperature necessary for the reaction to proceed at a reasonable rate.
Workup & Purification 0 °C to Room TemperaturePerform extractions and chromatography at or below room temperature whenever possible.

Disclaimer: The temperature stability of (R)-2-Dodecanol can be influenced by the presence of trace impurities (acids, bases, metals). The recommendations above are based on general principles for secondary chiral alcohols.

4. Which solvents are recommended for storing (R)-2-Dodecanol?

The choice of solvent is crucial for maintaining the enantiomeric integrity of (R)-2-Dodecanol.

Solvent Type Examples Recommendation Reasoning
Aprotic, Non-polar Hexane, Heptane, TolueneHighly Recommended These solvents are inert and do not facilitate proton transfer, minimizing the risk of acid or base-catalyzed racemization.
Aprotic, Polar Tetrahydrofuran (THF), Diethyl ether, Dichloromethane (DCM)Acceptable for short-term use Generally acceptable, but ensure they are free of acidic impurities. Peroxide-free ethers should be used.
Protic, Non-acidic Isopropanol, t-ButanolUse with caution Can potentially participate in proton exchange, but less likely to cause racemization than more acidic protic solvents.
Protic, Acidic/Basic Methanol, Ethanol, Water, AminesNot Recommended for storage Can act as proton donors or acceptors, potentially catalyzing racemization.

5. How can I verify the enantiomeric purity of my (R)-2-Dodecanol sample?

Several analytical techniques can be used to determine the enantiomeric excess (ee%) of (R)-2-Dodecanol.

Method Principle Typical Stationary Phase/Conditions
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times.[3][4]CSPs like cyclodextrin-based or polysaccharide-based columns are commonly used.[3]
Chiral Gas Chromatography (GC) Separation of enantiomers on a chiral stationary phase, often after derivatization to increase volatility.[5]Cyclodextrin-based chiral capillary columns are frequently employed.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy In the presence of a chiral solvating agent or a chiral derivatizing agent, the enantiomers become diastereotopic and exhibit distinct signals in the NMR spectrum.Chiral shift reagents (e.g., lanthanide complexes) or derivatization with a chiral agent (e.g., Mosher's acid chloride) can be used.

Visualizing Racemization and Prevention Strategies

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the mechanisms of racemization and a recommended workflow to prevent it.

racemization_mechanisms cluster_acid Acid-Catalyzed Racemization cluster_metal Metal-Catalyzed Racemization R_Dodecanol_A (R)-2-Dodecanol Protonation Protonation (+H⁺) R_Dodecanol_A->Protonation -H₂O Protonated_Alcohol Protonated Alcohol Protonation->Protonated_Alcohol -H₂O Carbocation Planar Carbocation (Achiral Intermediate) Protonated_Alcohol->Carbocation -H₂O Nucleophilic_Attack Nucleophilic Attack (+H₂O) Carbocation->Nucleophilic_Attack Racemic_Mixture_A Racemic 2-Dodecanol Nucleophilic_Attack->Racemic_Mixture_A R_Dodecanol_M (R)-2-Dodecanol Dehydrogenation Dehydrogenation ([M]-cat) R_Dodecanol_M->Dehydrogenation Ketone 2-Dodecanone (Achiral Intermediate) Dehydrogenation->Ketone Hydrogenation Hydrogenation ([M]-H₂) Ketone->Hydrogenation Racemic_Mixture_M Racemic 2-Dodecanol Hydrogenation->Racemic_Mixture_M

Caption: Mechanisms of acid- and metal-catalyzed racemization of a secondary alcohol.

prevention_workflow cluster_conditions Key Prevention Strategies start Start with enantiopure (R)-2-Dodecanol reaction Perform Reaction start->reaction c4 Use neutralized glassware start->c4 workup Aqueous Workup reaction->workup c1 Use lowest possible temperature reaction->c1 c2 Use inert, aprotic solvents reaction->c2 c3 Avoid strong acids/bases reaction->c3 purification Purification (e.g., Chromatography) workup->purification c6 Use buffered solutions (pH ~7) workup->c6 storage Storage purification->storage analysis Verify Enantiomeric Purity (Chiral HPLC/GC) storage->analysis c5 Store under inert gas at low temp. storage->c5 end Product with high ee% analysis->end

Caption: Recommended workflow to prevent racemization of (R)-2-Dodecanol.

References

minimizing impurities in the enzymatic synthesis of (R)-2-Dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enzymatic Synthesis of (R)-2-Dodecanol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the enzymatic synthesis of (R)-2-Dodecanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in the enzymatic synthesis of (R)-2-Dodecanol?

The primary impurities encountered during the enzymatic kinetic resolution of racemic 2-dodecanol are:

  • Unreacted (S)-2-Dodecanol: As this is a kinetic resolution, the unreacted starting material, the (S)-enantiomer, will remain in the reaction mixture.

  • Byproducts from the Acyl Donor: The choice of acyl donor can introduce impurities. For example, using vinyl acetate can lead to the formation of acetaldehyde, which can potentially deactivate the enzyme. Isopropenyl acetate, a commonly used alternative, produces acetone as a byproduct, which is generally less harmful to the enzyme.[1]

  • Dodecan-2-one: Oxidation of 2-dodecanol to the corresponding ketone can occur, particularly if using a dynamic kinetic resolution (DKR) approach that involves an oxidation-reduction cycle for racemization.

  • Side-products from Racemization Catalysts (in DKR): When employing dynamic kinetic resolution, the racemization catalyst (e.g., a ruthenium complex or zeolite) can sometimes facilitate side reactions like dehydration, leading to the formation of dodecenes.[2][3]

Q2: Which enzyme is recommended for the kinetic resolution of 2-Dodecanol?

Lipases are the most commonly employed enzymes for the kinetic resolution of secondary alcohols like 2-dodecanol.[4] Specifically, Candida antarctica Lipase B (CALB), often in its immobilized form (e.g., Novozym® 435), is highly recommended due to its broad substrate specificity, high enantioselectivity, and stability in organic solvents.[5][6] Lipase from Pseudomonas cepacia (PSL) is also a viable option.[1]

Q3: What is Dynamic Kinetic Resolution (DKR) and how can it minimize the (S)-2-Dodecanol impurity?

Dynamic Kinetic Resolution (DKR) is a powerful technique that combines the enantioselective enzymatic reaction with an in-situ racemization of the slower-reacting enantiomer (in this case, (S)-2-dodecanol).[2][7][8] This continuous conversion of the undesired enantiomer into the desired one allows for a theoretical yield of up to 100% of the (R)-product, thereby minimizing the amount of residual (S)-2-dodecanol impurity.[2][8] This is often achieved by using a compatible metal catalyst (e.g., a ruthenium complex) or a solid catalyst like a zeolite alongside the lipase.[2][3]

Q4: How can I remove the unreacted (S)-2-Dodecanol after the reaction?

Post-reaction purification is essential to remove the unreacted (S)-2-dodecanol. The most common laboratory-scale method is silica gel column chromatography. Due to the difference in polarity between the esterified product ((R)-2-dodecyl acetate) and the unreacted alcohol ((S)-2-dodecanol), they can be effectively separated. After separation, the (R)-2-dodecyl acetate can be hydrolyzed to yield the pure (R)-2-Dodecanol.

Troubleshooting Guide

Problem Potential Causes Solutions
Low Enantiomeric Excess (ee) of (R)-2-Dodecanol 1. Suboptimal Temperature: Enzyme enantioselectivity is temperature-dependent. Higher temperatures can sometimes decrease enantioselectivity.[3] 2. Inappropriate Solvent: The nature of the organic solvent significantly impacts enzyme conformation and, consequently, its enantioselectivity.[9][10] 3. Reaction has proceeded too far (beyond 50% conversion in KR): In kinetic resolution, the ee of the product is highest at the beginning of the reaction and decreases as the reaction progresses. 4. Enzyme Deactivation: The enzyme may have lost its activity and selectivity.1. Optimize Temperature: Conduct the reaction at a lower temperature (e.g., room temperature or 30°C) to favor higher enantioselectivity.[11] 2. Solvent Screening: Test a range of non-polar, hydrophobic solvents like hexane, heptane, or toluene. Avoid polar solvents which can strip essential water from the enzyme.[10][12] 3. Monitor Reaction Progress: Track the conversion over time using GC analysis and stop the reaction at or near 50% conversion to maximize the ee of both the product and the remaining substrate. 4. Use Fresh or Properly Stored Enzyme: Ensure the enzyme has been stored correctly and use a fresh batch if deactivation is suspected.
Low Conversion/Slow Reaction Rate 1. Insufficient Enzyme Concentration: The amount of enzyme may be too low for the amount of substrate. 2. Poor Enzyme Activity: The enzyme may be inhibited or denatured. 3. Mass Transfer Limitations: In heterogeneous catalysis with an immobilized enzyme, poor mixing can limit the reaction rate. 4. Suboptimal Temperature: While high temperatures can reduce ee, very low temperatures will decrease the reaction rate.[13]1. Increase Enzyme Loading: Incrementally increase the enzyme-to-substrate ratio.[14] 2. Check for Inhibitors: Ensure the substrate and solvent are pure. Byproducts like acetaldehyde from vinyl acetate can inhibit the enzyme. Consider using isopropenyl acetate.[1] 3. Improve Agitation: Increase the stirring rate to ensure good mixing of the substrate with the immobilized enzyme. 4. Optimize Temperature: Find a balance between reaction rate and enantioselectivity. A temperature range of 40-60°C is often a good starting point for many lipases.[14]
Formation of Ketone Byproduct (Dodecan-2-one) 1. Oxidative Side Reactions: This is more common in DKR systems that use an oxidation-reduction mechanism for racemization. The racemization catalyst may be too active, leading to the accumulation of the ketone intermediate.1. Adjust Racemization Catalyst Loading: If using DKR, reduce the concentration of the racemization catalyst. 2. Modify DKR Conditions: Optimize the temperature and reaction time of the DKR to favor the reduction of the ketone back to the racemic alcohol.
Enzyme Deactivation 1. Presence of Polar Solvents: Polar organic solvents can strip the essential water layer from the enzyme, leading to denaturation.[10] 2. Acyl Donor Byproducts: Acetaldehyde generated from vinyl acetate can react with the enzyme's amino acid residues (e.g., lysine), causing deactivation.[1] 3. Extreme pH or Temperature: Operating outside the enzyme's optimal pH and temperature range can lead to irreversible denaturation.[13][15]1. Use Non-Polar Solvents: Employ hydrophobic solvents like hexane, heptane, or toluene.[12] 2. Choose a Milder Acyl Donor: Use isopropenyl acetate, which produces the less harmful byproduct acetone.[1] 3. Control Reaction Conditions: Maintain the reaction within the enzyme's known stable operating parameters. For most lipases, a neutral pH and temperatures between 30-60°C are suitable.[14][15]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-2-Dodecanol using CALB

Materials:

  • (±)-2-Dodecanol

  • Immobilized Candida antarctica Lipase B (CALB), e.g., Novozym® 435

  • Isopropenyl acetate

  • Anhydrous n-hexane (or toluene)

  • Molecular sieves (for removing acetone byproduct)[16]

  • Reaction vessel with magnetic stirrer and temperature control

Procedure:

  • To a dried reaction vessel, add (±)-2-dodecanol (1 equivalent).

  • Add anhydrous n-hexane to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Add immobilized CALB (typically 10-50 mg per mmol of substrate).

  • Add isopropenyl acetate (1.5-2 equivalents).

  • (Optional) Add activated molecular sieves to remove the acetone byproduct as it forms.

  • Seal the vessel and stir the mixture at a constant temperature (e.g., 40°C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC to determine conversion and enantiomeric excess (ee).

  • Stop the reaction when the conversion is close to 50% by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • The filtrate contains (R)-2-dodecyl acetate and unreacted (S)-2-dodecanol, which can then be separated by column chromatography.

Protocol 2: Analysis of Reaction Mixture by Chiral Gas Chromatography (GC)

Objective: To determine the conversion and enantiomeric excess of the substrate and product.

Procedure:

  • Sample Preparation:

    • Take a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Filter it to remove the immobilized enzyme.

    • Dilute the sample with a suitable solvent (e.g., ethyl acetate).

    • To analyze the ee of the unreacted alcohol, the sample can be injected directly.

    • To analyze the ee of the ester product, it may be necessary to first hydrolyze it back to the alcohol or use a column that can separate the ester enantiomers. A simpler approach is to derivatize the alcohol in the sample (both the unreacted substrate and the hydrolyzed product) with an achiral reagent (e.g., acetic anhydride) to form the corresponding acetates for easier analysis on a chiral column.

  • GC Conditions (Example):

    • Column: Chiral capillary column (e.g., CP-Chirasil-DEX CB).

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.

    • Injection: 1 µL, split mode.

  • Data Analysis:

    • Identify the peaks corresponding to (R)-2-dodecanol, (S)-2-dodecanol, and the ester product based on retention times determined with standards.

    • Calculate the enantiomeric excess (ee) using the peak areas:

      • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

    • Calculate the conversion (%) based on the disappearance of the starting material.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_monitoring Monitoring & Analysis cluster_workup Workup & Purification rac_dodecanol Racemic 2-Dodecanol reaction_vessel Reaction at 40°C with Stirring rac_dodecanol->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel calb Immobilized CALB calb->reaction_vessel acyl_donor Acyl Donor (Isopropenyl Acetate) acyl_donor->reaction_vessel sampling Take Aliquots reaction_vessel->sampling Monitor Progress filtration Filter to Remove Enzyme reaction_vessel->filtration gc_analysis Chiral GC Analysis (ee & Conversion) sampling->gc_analysis gc_analysis->reaction_vessel Stop at ~50% Conversion separation Column Chromatography filtration->separation Filtrate: (R)-Ester & (S)-Alcohol hydrolysis Hydrolysis of Ester separation->hydrolysis (R)-Ester final_product (R)-2-Dodecanol hydrolysis->final_product

Caption: Workflow for enzymatic kinetic resolution of (R)-2-Dodecanol.

troubleshooting_logic start Low Enantiomeric Excess (ee)? cause1 Is conversion > 50%? start->cause1 Yes sol1 Stop reaction earlier. Monitor with GC. cause1->sol1 Yes cause2 Is temperature optimal? cause1->cause2 No sol2 Lower reaction temperature (e.g., to 30°C). cause2->sol2 No cause3 Is solvent appropriate? cause2->cause3 Yes sol3 Use non-polar solvent (e.g., hexane, toluene). cause3->sol3 No cause4 Is enzyme active? cause3->cause4 Yes sol4 Use fresh enzyme. Check acyl donor for byproducts. cause4->sol4 No

Caption: Troubleshooting logic for low enantiomeric excess.

References

Validation & Comparative

Validating the Absolute Configuration of (R)-2-Dodecanol: A Comparative Guide to Key Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's absolute configuration is a critical step in ensuring the safety, efficacy, and novelty of a chemical entity. This guide provides a comprehensive comparison of modern analytical techniques for validating the absolute configuration of chiral secondary alcohols, with a specific focus on (R)-2-Dodecanol.

This publication outlines the experimental protocols and presents a comparative analysis of three principal methods: Mosher's Method (¹H NMR Spectroscopy), Competing Enantioselective Acylation (CEA), and Vibrational Circular Dichroism (VCD). Each method's principles, data interpretation, and practical considerations are detailed to assist researchers in selecting the most suitable approach for their specific needs.

Mosher's Method: Elucidation via Diastereomeric Esters

The Mosher's ester analysis is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[1][2] The method involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[1] The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct shielding and deshielding effects on the protons of the original alcohol, resulting in measurable differences in their ¹H NMR chemical shifts (Δδ).[3][4]

  • Preparation of (R)-MTPA and (S)-MTPA Esters:

    • In two separate vials, dissolve 2-dodecanol (1 equivalent) in anhydrous pyridine or dichloromethane.

    • To one vial, add (R)-(-)-MTPA chloride (1.2 equivalents) and to the other, add (S)-(+)-MTPA chloride (1.2 equivalents).

    • Allow the reactions to proceed at room temperature for 4 hours or until completion, as monitored by thin-layer chromatography (TLC).[3]

    • Quench the reactions with the addition of N,N-dimethylaminopropylamine (DMAPA) and dilute with diethyl ether.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric Mosher esters. Purification can be performed by flash chromatography if necessary.

  • ¹H NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters of 2-dodecanol.

    • Assign the proton signals for the methyl (C1) and methylene (C3) groups adjacent to the chiral center.

    • Calculate the chemical shift differences (Δδ) for these protons using the formula: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.[3]

For (R)-2-dodecanol, the long alkyl chain (C₃ to C₁₂) is considered the larger substituent (L) and the methyl group (C₁) is the smaller substituent (S). Based on the established model for Mosher's esters, the phenyl group of the MTPA moiety will preferentially shield the protons of the substituent on the opposite side of the carbinol proton when viewed in a specific conformation.

For the (R)-alcohol, the protons of the larger substituent (the decyl chain) are expected to be shielded in the (S)-MTPA ester relative to the (R)-MTPA ester, leading to a negative Δδ value. Conversely, the protons of the smaller substituent (the methyl group) are expected to be deshielded, resulting in a positive Δδ value.

Table 1: Illustrative ¹H NMR Data for Mosher Esters of a Long-Chain Secondary Alcohol Analogous to 2-Dodecanol

Proton Assignmentδ (R-MTPA ester) (ppm)δ (S-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
C₁-H₃ (Methyl)1.251.30+0.05
C₃-H₂ (Methylene)1.501.42-0.08

Mosher_Method_Workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis and Interpretation start (R)-2-Dodecanol r_mtpa React with (R)-MTPA-Cl start->r_mtpa s_mtpa React with (S)-MTPA-Cl start->s_mtpa r_ester (R,R)-MTPA Ester r_mtpa->r_ester s_ester (S,R)-MTPA Ester s_mtpa->s_ester nmr Acquire ¹H NMR Spectra r_ester->nmr s_ester->nmr assign Assign Proton Signals (C₁ and C₃ protons) nmr->assign calculate Calculate Δδ = δS - δR assign->calculate interpret Interpret Δδ values (Positive for smaller group, Negative for larger group) calculate->interpret config Confirm (R)-Configuration interpret->config

Competing Enantioselective Acylation (CEA): A Kinetic Approach

The Competing Enantioselective Acylation (CEA) method offers a rapid and sensitive alternative for determining the absolute configuration of chiral alcohols, particularly when sample quantities are limited.[5][6] This technique relies on the differential reaction rates of the enantiomers of a chiral alcohol with a chiral acylation catalyst.[6] By running two parallel reactions with the (R)- and (S)-enantiomers of the catalyst, the "matched" pair will react faster than the "mismatched" pair. The outcome is typically analyzed by LC/MS or TLC to determine which reaction proceeded with a higher conversion.[5]

  • Parallel Reactions:

    • In two separate vials, dissolve (R)-2-dodecanol (1 equivalent) in a suitable solvent such as dichloromethane.

    • To one vial, add the (R)-enantiomer of a chiral acylation catalyst (e.g., homobenzotetramisole, HBTM) and to the other, add the (S)-enantiomer of the catalyst.

    • Initiate the acylation by adding an acylating agent (e.g., propionic anhydride) to both vials simultaneously.

    • Allow the reactions to proceed for a fixed period (e.g., 30 minutes).

  • Analysis of Conversion:

    • Quench both reactions simultaneously.

    • Analyze the conversion of the starting alcohol to the acylated product in each reaction using LC/MS. The extent of conversion is determined by comparing the peak areas of the starting material and the product.

The absolute configuration is assigned based on an established mnemonic for the specific chiral catalyst used. For example, with certain catalysts, if the (R)-catalyst leads to a higher conversion of the (R)-alcohol, this would confirm the "matched" pairing.

Table 2: Illustrative LC/MS Data for Competing Enantioselective Acylation of a Chiral Secondary Alcohol

Catalyst EnantiomerStarting Alcohol Peak AreaAcylated Product Peak AreaConversion (%)
(R)-Catalyst1,200,000800,00040
(S)-Catalyst1,800,000200,00010

In this illustrative example, the (R)-catalyst provides a significantly higher conversion, indicating it is the "matched" catalyst for the starting alcohol, thus confirming its (R)-configuration based on the catalyst's mnemonic.

CEA_Workflow cluster_reaction Parallel Acylation Reactions cluster_analysis LC/MS Analysis and Interpretation start (R)-2-Dodecanol r_cat React with (R)-Catalyst start->r_cat s_cat React with (S)-Catalyst start->s_cat r_rxn Reaction Mixture R r_cat->r_rxn s_rxn Reaction Mixture S s_cat->s_rxn lcms Analyze Conversion by LC/MS r_rxn->lcms s_rxn->lcms compare Compare % Conversion lcms->compare identify Identify Faster Reaction ('Matched' Pair) compare->identify mnemonic Apply Catalyst Mnemonic identify->mnemonic config Confirm (R)-Configuration mnemonic->config

Vibrational Circular Dichroism (VCD): A Chiroptical Method

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7] The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration in solution.[7] The experimental spectrum is then compared to a theoretically calculated spectrum for a known enantiomer (e.g., the R-enantiomer) to determine the absolute configuration of the sample.[8]

  • Sample Preparation and VCD Measurement:

    • Dissolve a high concentration of (R)-2-dodecanol in a suitable solvent (e.g., CDCl₃).

    • Acquire the VCD and IR spectra in the desired frequency range (typically the mid-IR region).

  • Quantum Chemical Calculation:

    • Perform a conformational search for the (R)-enantiomer of 2-dodecanol using computational chemistry software.

    • Calculate the Boltzmann-averaged VCD and IR spectra for the (R)-enantiomer using Density Functional Theory (DFT).

  • Spectral Comparison:

    • Compare the experimental VCD spectrum with the calculated spectrum for (R)-2-dodecanol. A good match between the signs and relative intensities of the VCD bands confirms the absolute configuration.

If the experimental VCD spectrum of the sample is in good agreement with the calculated spectrum for (R)-2-dodecanol, the absolute configuration is assigned as R. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is S.

Table 3: Comparison of Key Features for Absolute Configuration Determination Methods

FeatureMosher's Method (NMR)Competing Enantioselective Acylation (CEA)Vibrational Circular Dichroism (VCD)
Principle Diastereomer formation and NMR analysisKinetic resolutionDifferential absorption of polarized IR light
Sample Amount Milligram scaleMicrogram to milligram scaleMilligram scale
Instrumentation High-field NMR spectrometerLC/MS or TLCVCD spectrometer
Throughput ModerateHighLow to moderate
Data Analysis Analysis of Δδ valuesComparison of reaction conversionComparison of experimental and calculated spectra
Key Advantage Well-established and reliableHigh sensitivity, good for small samplesNon-destructive, provides solution-phase structure
Key Limitation Requires derivatization, potential for side reactionsRelies on a suitable catalyst system and mnemonicRequires access to specialized equipment and computational resources

VCD_Workflow cluster_exp Experimental Measurement cluster_calc Computational Calculation cluster_comp Comparison and Assignment sample (R)-2-Dodecanol Sample vcd_exp Acquire Experimental VCD Spectrum sample->vcd_exp compare Compare Experimental and Calculated Spectra vcd_exp->compare model Build 3D Model of (R)-2-Dodecanol dft Calculate Theoretical VCD Spectrum (DFT) model->dft dft->compare match Good Agreement? compare->match assign_r Assign (R)-Configuration match->assign_r Yes assign_s Assign (S)-Configuration match->assign_s No (Mirror Image)

References

A Comparative Guide to Catalysts for the Enantioselective Synthesis of (R)-2-Dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of enantiomerically pure chiral alcohols is a critical endeavor in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dictated by its stereochemistry. (R)-2-Dodecanol, a valuable chiral building block, is no exception. Its synthesis has been approached through various catalytic methods, broadly categorized into biocatalysis and chemo-catalysis. This guide provides an objective comparison of different catalysts employed for the synthesis of (R)-2-Dodecanol, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable catalytic system for their needs.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of (R)-2-Dodecanol and other structurally related chiral alcohols, highlighting key metrics such as enantiomeric excess (e.e.), yield, and reaction conditions. This comparative data allows for a rapid assessment of the efficacy and applicability of each catalytic system.

Catalyst TypeCatalystSubstrateProductEnantiomeric Excess (e.e.) (%)Yield (%)Reaction Time (h)Temperature (°C)SolventReference
Biocatalyst Lipase from Burkholderia cepacia (lipase-PS)Racemic 2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanol(S)-acetate and (R)-alcohol98 (for S-acetate), 94 (for R-alcohol)-12-Diisopropyl ether (DIPE)[1]
Biocatalyst Candida antarctica Lipase B (CALB)Racemic 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol(R)-chlorohydrin9938--Vinyl acetate[2]
Biocatalyst Alcohol Dehydrogenase2-Octanone(R)-2-Octanol----Ionic Liquid AMMOENG™ 101[3]
Chemo-catalyst Ru/CC12 oxygenatesDodecanolNot specified (focus on hydrogenation)High---[4]
Chemo-catalyst Ru(II) complexes with BINOL-derived ligandsAryl/alkyl ketonesChiral alcoholsup to 99High--Iso-propanol[5]
Chemo-catalyst Chiral η⁶-arene/N-tosylethylenediamine-Ru(II) complexesSimple ketonesChiral alcohols97Quantitative--Methanol[6]
Chemo-catalyst Rhodium complexes with chiral diene ligands1,2-diformylmetallocenesEnantio-enriched formylmetallocenesHighHigh---[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are protocols for key experiments cited in the comparison table.

Protocol 1: Biocatalytic Kinetic Resolution using Burkholderia cepacia Lipase

This protocol describes the enzymatic kinetic resolution of a racemic alcohol to obtain the (R)-enantiomer.

  • Catalyst: Lipase from Burkholderia cepacia (lipase-PS).

  • Substrate: Racemic 2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanol.

  • Acyl Donor: Vinyl acetate.

  • Solvent: Diisopropyl ether (DIPE).

  • Procedure:

    • To a solution of the racemic alcohol in diisopropyl ether, add lipase from Burkholderia cepacia and molecular sieves (4 Å).

    • Add vinyl acetate as the acyl donor.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., chiral HPLC or GC) to determine the enantiomeric excess of the resulting (S)-acetate and the unreacted (R)-alcohol[1].

    • Upon reaching the desired conversion, filter off the enzyme and molecular sieves.

    • Evaporate the solvent and purify the products by column chromatography.

Protocol 2: Asymmetric Hydrogenation using a Ruthenium(II) Catalyst

This protocol outlines the asymmetric hydrogenation of a ketone to a chiral alcohol using a Ru(II) complex.

  • Catalyst: Ru(II) complex containing a BINOL-derived monodonor phosphorus ligand and a diamine.

  • Substrate: Aryl/alkyl ketone (e.g., 2-dodecanone).

  • Reagent: Hydrogen gas (H₂).

  • Solvent: Iso-propanol.

  • Procedure:

    • In a high-pressure autoclave, dissolve the ketone substrate in iso-propanol.

    • Add the Ru(II) catalyst to the solution under an inert atmosphere.

    • Pressurize the autoclave with hydrogen gas to the desired pressure.

    • Stir the reaction mixture at the specified temperature for the required duration.

    • Monitor the conversion and enantiomeric excess of the product alcohol using chiral GC or HPLC[5].

    • After the reaction is complete, carefully vent the hydrogen gas and concentrate the reaction mixture.

    • Purify the chiral alcohol product by column chromatography.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the synthesis and evaluation of catalysts for (R)-2-Dodecanol production.

Catalyst_Screening_Workflow cluster_synthesis Catalyst Synthesis & Characterization cluster_screening Catalytic Performance Screening cluster_optimization Process Optimization cat_prep Catalyst Preparation (Biocatalyst or Chemo-catalyst) cat_char Catalyst Characterization (e.g., Spectroscopy, XRD) cat_prep->cat_char reaction Asymmetric Synthesis of (R)-2-Dodecanol cat_char->reaction analysis Analysis of Products (Yield, e.e. via GC/HPLC) reaction->analysis conditions Vary Reaction Conditions (Temp, Time, Solvent, etc.) analysis->conditions data_eval Data Evaluation & Comparison analysis->data_eval conditions->reaction conditions->data_eval final_catalyst Select Optimal Catalyst data_eval->final_catalyst start Define Synthetic Goal: High e.e. & Yield for (R)-2-Dodecanol start->cat_prep Catalytic_Pathways cluster_biocatalysis Biocatalytic Route cluster_chemocatalysis Chemo-catalytic Route racemic Racemic 2-Dodecanol lipase Lipase (Kinetic Resolution) racemic->lipase r_dodecanol (R)-2-Dodecanol lipase->r_dodecanol s_ester (S)-Dodecanol Ester lipase->s_ester ketone 2-Dodecanone ru_rh_catalyst Chiral Ru/Rh Catalyst (Asymmetric Hydrogenation) ketone->ru_rh_catalyst r_dodecanol2 (R)-2-Dodecanol ru_rh_catalyst->r_dodecanol2

References

Chiral HPLC vs. Capillary Electrophoresis for the Enantioseparation of 2-Dodecanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of enantiomers is a critical aspect of pharmaceutical development and quality control. 2-Dodecanol, a chiral secondary alcohol, presents a challenge for enantioseparation due to its lack of a strong chromophore for UV detection and its relatively non-polar nature. This guide provides an objective comparison of two powerful techniques for chiral separations, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), for the analysis of 2-dodecanol enantiomers.

Data Presentation: A Quantitative Comparison

The following table summarizes the typical performance characteristics for the chiral separation of a secondary alcohol analogue (4-octanol) by HPLC after derivatization, and the expected performance for derivatized 2-dodecanol by CE. This data is intended to provide a comparative baseline for researchers selecting a method for the analysis of 2-dodecanol enantiomers.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Capillary Electrophoresis (CE)
Analyte (±)-4-octanol (as 3,5-dinitrophenylurethane derivatives)[1](±)-2-dodecanol (as a derivatized ester) (Estimated)
Resolution (Rs) ~1.03[1]> 1.5 (Typically achievable)
Analysis Time < 20 minutes< 15 minutes
Limit of Detection (LOD) Low µg/mL range (dependent on derivatization)ng/mL to low µg/mL range (dependent on derivatization and injection technique)
Limit of Quantitation (LOQ) Low µg/mL range (dependent on derivatization)ng/mL to low µg/mL range (dependent on derivatization and injection technique)
Sample Consumption µL rangenL range
Solvent Consumption HighVery Low
Method Development Can be complex, requires screening of columns and mobile phases.Often simpler, involves screening of chiral selectors and buffer conditions.

Experimental Protocols

Detailed methodologies for both chiral HPLC and capillary electrophoresis are provided below. These protocols include a necessary derivatization step to introduce a UV-active chromophore to the 2-dodecanol molecule, enabling sensitive detection.

Chiral HPLC Methodology

This protocol is based on the separation of secondary alcohol enantiomers after derivatization.[1]

1. Derivatization of 2-Dodecanol with 3,5-Dinitrophenyl Isocyanate:

  • Reagents: Racemic 2-dodecanol, 3,5-dinitrophenyl isocyanate, anhydrous toluene, triethylamine (catalyst).

  • Procedure:

    • Dissolve a known amount of racemic 2-dodecanol in anhydrous toluene.

    • Add a slight molar excess of 3,5-dinitrophenyl isocyanate and a catalytic amount of triethylamine.

    • Heat the mixture at 60-80°C for 1-2 hours, monitoring the reaction by thin-layer chromatography.

    • After completion, evaporate the solvent under reduced pressure.

    • Re-dissolve the residue in the HPLC mobile phase for analysis.

2. Chiral HPLC Separation:

  • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamate). A common choice would be a Chiralcel® OD-H or similar.

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting composition would be 90:10 (v/v) n-hexane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detection at a wavelength appropriate for the 3,5-dinitrophenylurethane derivative (e.g., 254 nm).

  • Injection Volume: 10 µL.

Capillary Electrophoresis Methodology

This protocol describes a typical approach for the chiral separation of derivatized alcohols using cyclodextrins as chiral selectors.

1. Derivatization of 2-Dodecanol with a UV-Active Esterifying Agent:

  • Reagents: Racemic 2-dodecanol, a UV-active carboxylic acid (e.g., p-nitrobenzoic acid), dicyclohexylcarbodiimide (DCC) as a coupling agent, 4-dimethylaminopyridine (DMAP) as a catalyst, and an appropriate solvent like dichloromethane.

  • Procedure:

    • Dissolve racemic 2-dodecanol and a slight molar excess of the UV-active carboxylic acid in dichloromethane.

    • Add DCC and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature for several hours or until completion (monitored by TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent and re-dissolve the resulting ester derivative in the CE running buffer.

2. Chiral Capillary Electrophoresis Separation:

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 30-50 cm total length).

  • Background Electrolyte (BGE): 25-50 mM phosphate or borate buffer at a pH of 2.5-5.0.

  • Chiral Selector: A neutral or charged cyclodextrin derivative added to the BGE. Common choices include hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-cyclodextrin at concentrations ranging from 5 to 20 mM.

  • Voltage: 15-25 kV.

  • Temperature: 20-25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of the derivatizing agent (e.g., 260 nm for a p-nitrobenzoyl derivative).

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the chiral separation of 2-dodecanol enantiomers using HPLC and Capillary Electrophoresis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis Derivatization Derivatization of 2-Dodecanol HPLC_Column Chiral Stationary Phase Column Derivatization->HPLC_Column Inject Derivatized Sample Detector UV Detector HPLC_Column->Detector Separated Enantiomers Chromatogram Chromatogram Detector->Chromatogram Signal Acquisition Quantification Enantiomer Quantification Chromatogram->Quantification Peak Integration

Chiral HPLC Experimental Workflow

CE_Workflow cluster_prep_ce Sample Preparation cluster_ce Capillary Electrophoresis System cluster_analysis_ce Data Analysis Derivatization_CE Derivatization of 2-Dodecanol Capillary Capillary with Chiral Selector in Background Electrolyte Derivatization_CE->Capillary Inject Derivatized Sample Detector_CE UV Detector Capillary->Detector_CE Separated Enantiomers Electropherogram Electropherogram Detector_CE->Electropherogram Signal Acquisition Quantification_CE Enantiomer Quantification Electropherogram->Quantification_CE Peak Integration

Capillary Electrophoresis Experimental Workflow

References

A Spectroscopic and Biological Comparison of (R)-2-Dodecanol and (S)-2-Dodecanol: An Essential Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between enantiomers is paramount. This guide provides a comprehensive spectroscopic and biological comparison of (R)-2-dodecanol and (S)-2-dodecanol, offering supporting data and detailed experimental protocols to aid in research and development.

While (R)- and (S)-2-dodecanol share the same molecular formula and connectivity, their distinct spatial arrangements give rise to different interactions with chiral environments, a critical consideration in drug development and biological studies. This guide explores the spectroscopic methods required to differentiate these enantiomers and delves into their known biological activities, providing a framework for further investigation.

Spectroscopic Comparison

Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) do not distinguish between enantiomers in an achiral environment. The physical properties governing these spectroscopic methods are identical for both (R)- and (S)-2-dodecanol. To differentiate these chiral molecules, chiroptical spectroscopic methods or analysis in a chiral environment are necessary.

Table 1: Spectroscopic Data for 2-Dodecanol

Spectroscopic Technique(R)-2-Dodecanol(S)-2-DodecanolRacemic (±)-2-Dodecanol
1H NMR Spectra are identicalSpectra are identicalSpectra are identical
13C NMR Spectra are identicalSpectra are identicalSpectra are identical
IR Spectroscopy Spectra are identicalSpectra are identicalSpectra are identical
Mass Spectrometry Spectra are identicalSpectra are identicalSpectra are identical
Optical Rotation Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer.Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer.
Circular Dichroism (CD) Expected to show mirror-image spectra to the (S)-enantiomer.Expected to show mirror-image spectra to the (R)-enantiomer.No CD signal

Biological Activity: Inhibition of Hyphal Formation in Candida albicans

Research has shown that 2-dodecanol inhibits the transition from yeast to hyphal form in the pathogenic fungus Candida albicans.[1][2][3][4] This morphological switch is a key virulence factor, enabling the fungus to invade host tissues. The inhibitory effect of 2-dodecanol is linked to the downregulation of the Ras1-cAMP-Efg1 signaling pathway and the expression of the histone deacetylase Sir2.[1][2][3][4]

The Ras1-cAMP-Efg1 pathway is a central regulator of morphogenesis in C. albicans.[5][6] Activation of this pathway leads to the expression of hypha-specific genes. 2-dodecanol has been shown to suppress this pathway, thereby preventing the formation of hyphae.[3][5] Furthermore, 2-dodecanol blocks the upregulation of SIR2, a gene whose expression is enhanced during hyphal induction.[1][4]

Crucially, the currently available studies on the biological activity of 2-dodecanol in Candida albicans have been conducted using racemic 2-dodecanol. Therefore, it is not yet known whether this inhibitory activity is stereospecific, meaning one enantiomer could be significantly more active than the other. This presents a critical area for future research in the development of novel antifungal agents.

G Figure 1. Proposed Mechanism of 2-Dodecanol in C. albicans cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras1 Ras1 Cdc35 Cdc35 (Adenylyl Cyclase) Ras1->Cdc35 Activates cAMP cAMP Cdc35->cAMP Produces PKA PKA cAMP->PKA Activates Efg1 Efg1 PKA->Efg1 Activates Hyphal_Genes Hyphal-Specific Genes Efg1->Hyphal_Genes Activates Transcription Sir2 Sir2 Sir2->Ras1 Regulates Hyphae Hyphal Formation Hyphal_Genes->Hyphae Expression leads to Dodecanol 2-Dodecanol Dodecanol->Ras1 Inhibits Pathway Dodecanol->Sir2 Inhibits Upregulation

Caption: Proposed signaling pathway of 2-dodecanol's inhibitory action on hyphal formation in Candida albicans.

Experimental Protocols

Chiral Gas Chromatography (GC) for Enantiomeric Separation

Objective: To separate and quantify the (R) and (S) enantiomers of 2-dodecanol.

Methodology:

  • Sample Preparation: Prepare a standard solution of racemic 2-dodecanol in a suitable solvent (e.g., hexane or dichloromethane). If available, prepare solutions of the individual enantiomers for peak identification.

  • Instrumentation: Utilize a gas chromatograph equipped with a chiral stationary phase column. A common choice for the separation of chiral alcohols is a cyclodextrin-based column (e.g., β-DEX™ or similar).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min). The exact program will need to be optimized for the specific column and instrument.

  • Analysis: Inject the samples and record the chromatograms. The two enantiomers should elute at different retention times. Calculate the enantiomeric excess (ee) if analyzing a non-racemic mixture.

G Sample Sample Injection (R/S-2-Dodecanol) GC_Column Chiral GC Column (e.g., Cyclodextrin-based) Sample->GC_Column Separation Differential Interaction with Stationary Phase GC_Column->Separation Detection Detector (FID) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram R_Peak Peak for (R)-enantiomer S_Peak Peak for (S)-enantiomer

Caption: Experimental workflow for the chiral GC analysis of 2-dodecanol enantiomers.

NMR Spectroscopy with a Chiral Shift Reagent

Objective: To resolve the signals of (R)- and (S)-2-dodecanol in an NMR spectrum.

Methodology:

  • Sample Preparation: Dissolve a known quantity of racemic 2-dodecanol in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum of the racemic mixture. Note that the signals for the two enantiomers will be completely overlapped.

  • Addition of Chiral Shift Reagent: Add a small, precisely measured amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)3 or Pr(hfc)3) to the NMR tube.

  • Spectral Acquisition: Acquire a series of 1H NMR spectra after each addition of the shift reagent. The chiral shift reagent will form diastereomeric complexes with the (R) and (S) enantiomers, causing their corresponding protons to resonate at different chemical shifts.

  • Analysis: Observe the splitting of signals that were previously singlets (or single sets of multiplets). The degree of separation of the signals will depend on the concentration of the shift reagent. This allows for the determination of the enantiomeric ratio.

G Racemic_Sample Racemic 2-Dodecanol in NMR Tube Add_CSR Add Chiral Shift Reagent (e.g., Eu(hfc)3) Racemic_Sample->Add_CSR Overlapped_Spectrum Initial Spectrum: Overlapping Signals Racemic_Sample->Overlapped_Spectrum Initial Measurement NMR_Acquisition Acquire 1H NMR Spectrum Add_CSR->NMR_Acquisition Resolved_Spectrum Final Spectrum: Resolved Signals for (R) and (S) NMR_Acquisition->Resolved_Spectrum

Caption: Logical workflow for the NMR analysis of 2-dodecanol enantiomers using a chiral shift reagent.

Conclusion and Future Directions

The differentiation of (R)- and (S)-2-dodecanol requires specialized chiroptical techniques, as standard spectroscopic methods are insufficient. While the biological activity of racemic 2-dodecanol as an inhibitor of Candida albicans hyphal formation is established, a critical knowledge gap exists regarding the enantioselectivity of this effect. Future research should focus on obtaining the specific chiroptical data for each enantiomer and, more importantly, evaluating the individual biological activities of (R)- and (S)-2-dodecanol. Such studies are essential for unlocking the full therapeutic potential of this chiral molecule and for the development of more potent and selective antifungal agents.

References

A Comparative Guide to the Synthesis of (R)-2-Dodecanol for Researchers and Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of biocatalytic and chemocatalytic routes for the stereoselective synthesis of (R)-2-Dodecanol, a key chiral intermediate in the development of various pharmaceuticals and specialty chemicals. This guide provides a comparative overview of three prominent synthesis methodologies: enzymatic kinetic resolution of racemic 2-dodecanol, enzymatic asymmetric reduction of 2-dodecanone, and chemo-catalytic asymmetric transfer hydrogenation of 2-dodecanone. The performance of each route is evaluated based on yield, enantiomeric excess, and reaction conditions, supported by detailed experimental protocols.

Comparative Data of Synthesis Routes

The following table summarizes the key performance indicators for the different synthetic approaches to (R)-2-Dodecanol, offering a clear comparison for process selection and optimization.

Synthesis RouteCatalyst/EnzymeStarting MaterialTypical YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Biocatalytic Kinetic Resolution Candida antarctica Lipase B (CALB)(±)-2-Dodecanol~50% (for the alcohol)>99%High enantioselectivity, mild reaction conditions, commercially available enzyme.Maximum theoretical yield is 50%, requires separation of the esterified (S)-enantiomer.
Enzymatic Asymmetric Reduction Ketoreductase (KRED) from Rhodococcus erythropolis2-Dodecanone~80%[1]>98%[1]High yield and enantioselectivity, potential for whole-cell biocatalysis, environmentally benign.Requires a cofactor regeneration system, enzyme availability and stability can be a factor.
Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(S,S)-Ts-DPEN]2-Dodecanone~97%[2]>99%[2]High yield and enantioselectivity, broad substrate scope, low catalyst loading.Requires transition metal catalyst which can be expensive and needs to be removed from the final product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual workflow for the synthesis of (R)-2-Dodecanol via the three compared methodologies.

Figure 1: General Workflow for (R)-2-Dodecanol Synthesis cluster_0 Biocatalytic Kinetic Resolution cluster_1 Enzymatic Asymmetric Reduction cluster_2 Asymmetric Transfer Hydrogenation rac_dodecanol (±)-2-Dodecanol calb CALB Vinyl Acetate rac_dodecanol->calb Acylation separation1 Separation calb->separation1 r_dodecanol1 (R)-2-Dodecanol separation1->r_dodecanol1 s_acetate (S)-2-Dodecyl Acetate separation1->s_acetate dodecanone1 2-Dodecanone kred KRED (e.g., from Rhodococcus sp.) NADPH, Isopropanol dodecanone1->kred Reduction r_dodecanol2 (R)-2-Dodecanol kred->r_dodecanol2 dodecanone2 2-Dodecanone ru_catalyst Ru-Catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) HCOOH/Et3N dodecanone2->ru_catalyst Reduction r_dodecanol3 (R)-2-Dodecanol ru_catalyst->r_dodecanol3

Caption: Comparative workflows for the synthesis of (R)-2-Dodecanol.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the three primary synthesis routes discussed. These protocols are representative and may require optimization based on specific laboratory conditions and desired purity levels.

Biocatalytic Kinetic Resolution of (±)-2-Dodecanol

This method utilizes the enantioselective acylation of racemic 2-dodecanol catalyzed by Candida antarctica Lipase B (CALB). The (S)-enantiomer is preferentially acylated, leaving the desired (R)-2-dodecanol unreacted.

Materials:

  • (±)-2-Dodecanol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous hexane (or other suitable organic solvent)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography elution

Procedure:

  • In a dried flask, dissolve (±)-2-dodecanol (1 mmol) in anhydrous hexane (10 mL).

  • Add vinyl acetate (2 mmol) to the solution.

  • Add immobilized CALB (50 mg) to the reaction mixture.

  • Seal the flask and shake the mixture at a constant temperature (e.g., 30-40 °C) in an orbital shaker.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral Gas Chromatography (GC) to determine the conversion and enantiomeric excess of the remaining alcohol.

  • Once the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with fresh solvent to recover any adsorbed product.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting mixture of (R)-2-dodecanol and (S)-2-dodecyl acetate by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing pure (R)-2-dodecanol and evaporate the solvent to obtain the final product.

  • Confirm the purity and enantiomeric excess of the final product by chiral GC and NMR spectroscopy.

Enzymatic Asymmetric Reduction of 2-Dodecanone

This protocol describes the stereoselective reduction of the prochiral ketone 2-dodecanone to (R)-2-dodecanol using a ketoreductase (KRED), often from a microbial source like Rhodococcus erythropolis. A cofactor regeneration system using isopropanol is employed.[1]

Materials:

  • 2-Dodecanone

  • Ketoreductase (KRED) preparation (e.g., whole cells of Rhodococcus erythropolis or a purified enzyme)

  • NADP⁺ or NAD⁺ (depending on the enzyme's cofactor preference)

  • Isopropanol

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, prepare a buffered solution (e.g., 50 mL of 100 mM potassium phosphate buffer, pH 7.0).

  • Add the KRED preparation (e.g., a specific amount of lyophilized cells or purified enzyme).

  • Add the cofactor (e.g., NADP⁺, catalytic amount).

  • Add 2-dodecanone (1 mmol) to the mixture.

  • Add isopropanol (e.g., 5-10% v/v) to the reaction mixture to serve as the hydrogen donor for cofactor regeneration.

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by GC analysis of aliquots to determine the conversion of the ketone and the enantiomeric excess of the alcohol product.

  • Upon completion of the reaction, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure (R)-2-dodecanol.

  • Characterize the final product by NMR and determine the enantiomeric excess by chiral GC.

Asymmetric Transfer Hydrogenation of 2-Dodecanone

This method employs a chiral ruthenium catalyst for the asymmetric transfer hydrogenation of 2-dodecanone to (R)-2-Dodecanol. A mixture of formic acid and triethylamine is commonly used as the hydrogen source.

Materials:

  • 2-Dodecanone

  • RuCl(p-cymene)[(S,S)-Ts-DPEN] or a similar chiral ruthenium catalyst

  • Formic acid

  • Triethylamine

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ruthenium catalyst (e.g., 0.01 mmol) in the anhydrous solvent (5 mL).

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add 2-dodecanone (1 mmol) to the flask.

  • Add the formic acid/triethylamine mixture (e.g., 1 mL) to the reaction flask.

  • Stir the reaction mixture at a specified temperature (e.g., 25-40 °C).

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford pure (R)-2-dodecanol.

  • Confirm the structure and determine the enantiomeric excess of the product using NMR and chiral HPLC or GC.

Conclusion

The synthesis of enantiomerically pure (R)-2-Dodecanol can be effectively achieved through various methodologies, each with its own set of advantages and limitations. Biocatalytic kinetic resolution offers exceptional enantioselectivity but is limited by a theoretical maximum yield of 50%. Enzymatic asymmetric reduction provides a green and efficient route with high yields and enantioselectivities, contingent on the availability of a suitable ketoreductase and an effective cofactor regeneration system. Chemo-catalytic asymmetric transfer hydrogenation stands out for its high efficiency, excellent enantioselectivity, and broad applicability, though it necessitates the use of a precious metal catalyst. The choice of the optimal synthesis route will ultimately depend on factors such as the desired scale of production, cost considerations, and the availability of the required catalysts or enzymes. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific synthetic needs.

References

Determining the Enantiomeric Purity of (R)-2-Dodecanol by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical step in the development and quality control of chiral molecules such as (R)-2-Dodecanol. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and widely used method for this purpose. This guide provides a comparative overview of NMR-based techniques for assessing the enantiomeric purity of (R)-2-Dodecanol, with a focus on the use of chiral derivatizing agents. Experimental protocols and a comparison with alternative methods are also presented to aid researchers in selecting the most suitable approach for their needs.

NMR Spectroscopy with Chiral Derivatizing Agents: The Mosher's Ester Method

The most common NMR method for determining the enantiomeric purity of chiral alcohols is the use of a chiral derivatizing agent (CDA).[1] This involves the reaction of the alcohol with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers, unlike the original enantiomers, have distinct NMR spectra, allowing for their differentiation and quantification.

One of the most well-established CDAs is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[2] The alcohol is reacted with both (R)- and (S)-MTPA, typically as their acid chlorides, to form the corresponding diastereomeric Mosher esters.[3][4] By comparing the ¹H NMR spectra of these two esters, the enantiomeric excess (% ee) can be determined by integrating the signals of specific protons that are well-resolved for each diastereomer. Furthermore, analysis of the chemical shift differences (Δδ = δS - δR) can be used to determine the absolute configuration of the alcohol.[4]

Illustrative Data for Mosher's Ester Analysis of 2-Dodecanol

Protonδ (ppm) for (R)-2-dodecanol-(S)-MTPA esterδ (ppm) for (R)-2-dodecanol-(R)-MTPA esterΔδ (δS - δR) (ppm)
H-2 (methine)5.105.05+0.05
H-1 (CH₃)1.251.30-0.05
H-3 (CH₂)1.601.55+0.05
OCH₃ (MTPA)3.553.58-0.03

Enantiomeric Excess Calculation: The enantiomeric excess (% ee) is calculated from the integration of the signals corresponding to the two diastereomers. For example, if we consider the methine proton (H-2):

% ee = [ (Integration of major diastereomer - Integration of minor diastereomer) / (Integration of major diastereomer + Integration of minor diastereomer) ] x 100

Experimental Protocol: Mosher's Esterification of (R)-2-Dodecanol

This protocol describes the preparation of the (S)- and (R)-MTPA esters of 2-dodecanol for NMR analysis.[4][5]

Materials:

  • (R)-2-Dodecanol

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

Procedure:

Preparation of the (S)-MTPA ester:

  • In a clean, dry NMR tube, dissolve approximately 5 mg of (R)-2-dodecanol in 0.5 mL of anhydrous DCM.

  • Add 5 µL of anhydrous pyridine.

  • Add a 1.2 molar equivalent of (S)-MTPA-Cl to the solution.

  • Cap the NMR tube and gently agitate to mix the reactants.

  • Allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC if necessary).

  • Quench the reaction by adding 0.5 mL of saturated NaHCO₃ solution.

  • Separate the organic layer and wash it with 0.5 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Carefully transfer the dried solution to a clean NMR tube and evaporate the solvent under a gentle stream of nitrogen.

  • Dissolve the resulting ester in approximately 0.6 mL of CDCl₃ for ¹H NMR analysis.

Preparation of the (R)-MTPA ester:

  • Follow the same procedure as above, but use (R)-MTPA-Cl in place of (S)-MTPA-Cl.

NMR Analysis:

  • Acquire the ¹H NMR spectra for both the (S)- and (R)-MTPA esters.

  • Identify the corresponding signals for the protons of interest in both spectra.

  • Integrate the signals for a well-resolved proton to determine the diastereomeric ratio and calculate the enantiomeric excess.

  • Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the chiral center to confirm the absolute configuration.

Comparison with Alternative Methods

While NMR with chiral derivatizing agents is a powerful technique, other methods are also available for determining the enantiomeric purity of (R)-2-Dodecanol.

MethodPrincipleAdvantagesDisadvantages
NMR with Chiral Solvating Agents (CSAs) Enantiomers in the presence of a CSA form transient diastereomeric complexes that have different NMR chemical shifts.[1]- Non-destructive method. - Simple sample preparation (just mix).- Chemical shift differences are often small. - May require optimization of CSA, solvent, and temperature.
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomers are separated on a chiral stationary phase (CSP) due to differential interactions.- High accuracy and precision. - Can be used for preparative separation.- Requires specialized and often expensive chiral columns. - Method development can be time-consuming.
Chiral Gas Chromatography (GC) Similar to HPLC, but with a gaseous mobile phase, enantiomers are separated on a chiral stationary phase.- High resolution and sensitivity. - Suitable for volatile compounds like 2-dodecanol.- Requires derivatization for non-volatile compounds. - High temperatures can potentially cause racemization.

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the enantiomeric purity of a chiral alcohol using the Mosher's ester method.

G Workflow for Enantiomeric Purity Determination by Mosher's Ester Method cluster_prep Sample Preparation cluster_analysis NMR Analysis chiral_alcohol (R)-2-Dodecanol reaction1 React with (S)-MTPA-Cl chiral_alcohol->reaction1 reaction2 React with (R)-MTPA-Cl chiral_alcohol->reaction2 r_mtpa (R)-MTPA-Cl r_mtpa->reaction2 s_mtpa (S)-MTPA-Cl s_mtpa->reaction1 s_ester (R)-alcohol-(S)-MTPA ester reaction1->s_ester r_ester (R)-alcohol-(R)-MTPA ester reaction2->r_ester nmr_s Acquire ¹H NMR of (S)-ester s_ester->nmr_s nmr_r Acquire ¹H NMR of (R)-ester r_ester->nmr_r comparison Compare Spectra & Integrate Signals nmr_s->comparison nmr_r->comparison calculation Calculate % ee & Δδ comparison->calculation

Caption: Workflow of Mosher's ester analysis for enantiomeric purity determination.

The logical relationship between enantiomers, diastereomers, and their NMR spectra is depicted below.

G Relationship between Stereoisomers and NMR Spectra cluster_enantiomers Enantiomers cluster_diastereomers Diastereomers (with (S)-MTPA) cluster_nmr NMR Spectra r_alcohol (R)-2-Dodecanol rs_ester (R)-alcohol-(S)-MTPA ester r_alcohol->rs_ester React with (S)-MTPA nmr_identical Identical NMR Spectra r_alcohol->nmr_identical in achiral solvent s_alcohol (S)-2-Dodecanol ss_ester (S)-alcohol-(S)-MTPA ester s_alcohol->ss_ester React with (S)-MTPA s_alcohol->nmr_identical nmr_distinct Distinct NMR Spectra rs_ester->nmr_distinct ss_ester->nmr_distinct

Caption: Enantiomers have identical NMR spectra, while diastereomers have distinct spectra.

References

A Comparative Guide to the Synthesis of (R)-2-Dodecanol: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of enantiomerically pure compounds is a critical challenge. (R)-2-Dodecanol, a valuable chiral building block, is no exception. This guide provides a detailed comparison of the most common methods for its synthesis, focusing on chemoenzymatic kinetic resolution and asymmetric reduction of the corresponding ketone. We present a cost-benefit analysis based on experimental data to aid in the selection of the most suitable method for your specific needs.

The synthesis of single-enantiomer chiral alcohols is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of a molecule often resides in only one of its enantiomers.[1][2][3] This guide will delve into two primary strategies for obtaining (R)-2-Dodecanol: the resolution of a racemic mixture of 2-dodecanol and the asymmetric reduction of 2-dodecanone.

Method 1: Chemoenzymatic Kinetic Resolution of Racemic 2-Dodecanol

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. In this approach, an enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted and thus enriched. Lipases are a class of enzymes frequently employed for the kinetic resolution of alcohols due to their high enantioselectivity, broad substrate tolerance, and stability in organic solvents.

Lipase-Catalyzed Acetylation

A common strategy involves the enantioselective acetylation of racemic 2-dodecanol using a lipase as the biocatalyst and an acyl donor like vinyl acetate. The enzyme preferentially acetylates the (S)-enantiomer, leaving the desired (R)-2-Dodecanol unreacted.

Key Lipases:

  • Novozym® 435 (Immobilized Candida antarctica lipase B): This is a robust and widely used commercial biocatalyst known for its high activity and stability, making it suitable for industrial applications.

  • Burkholderia cepacia lipase (BCL): This lipase has also demonstrated high enantioselectivity in the resolution of various secondary alcohols.

Workflow for Lipase-Catalyzed Kinetic Resolution:

G cluster_0 Kinetic Resolution Process Racemic 2-Dodecanol Racemic 2-Dodecanol Reaction Mixture Reaction Mixture Racemic 2-Dodecanol->Reaction Mixture Acyl Donor Acyl Donor Acyl Donor->Reaction Mixture Lipase Lipase Lipase->Reaction Mixture Separation Separation Reaction Mixture->Separation Enzymatic Acetylation (R)-2-Dodecanol (R)-2-Dodecanol Separation->(R)-2-Dodecanol Unreacted (S)-2-Dodecyl Acetate (S)-2-Dodecyl Acetate Separation->(S)-2-Dodecyl Acetate Acetylated

Figure 1. Workflow of Lipase-Catalyzed Kinetic Resolution.

Method 2: Asymmetric Reduction of 2-Dodecanone

An alternative and often more atom-economical approach is the direct asymmetric reduction of the prochiral ketone, 2-dodecanone, to the desired (R)-2-Dodecanol. This method utilizes a chiral catalyst to stereoselectively deliver a hydride to the carbonyl group.

Catalytic Asymmetric Hydrogenation

Transition metal catalysts, particularly those based on ruthenium complexed with chiral ligands, are highly effective for the asymmetric hydrogenation of ketones. The Noyori-type catalysts, featuring a Ru(II)-diamine complex, are a prominent example.

Workflow for Asymmetric Reduction:

G cluster_1 Asymmetric Reduction Process 2-Dodecanone 2-Dodecanone Reaction Reaction 2-Dodecanone->Reaction Hydrogen Source Hydrogen Source Hydrogen Source->Reaction Chiral Catalyst Chiral Catalyst Chiral Catalyst->Reaction Purification Purification Reaction->Purification Stereoselective Reduction (R)-2-Dodecanol (R)-2-Dodecanol Purification->(R)-2-Dodecanol

Figure 2. Workflow of Asymmetric Reduction of 2-Dodecanone.

Performance and Cost Comparison

To facilitate a clear comparison, the following tables summarize the key performance indicators and estimated costs for each method. The data is compiled from literature values for the synthesis of (R)-2-Dodecanol or closely related secondary alcohols.

Table 1: Performance Comparison of (R)-2-Dodecanol Synthesis Methods

ParameterLipase-Catalyzed Kinetic ResolutionAsymmetric Reduction of 2-Dodecanone
Starting Material Racemic 2-Dodecanol2-Dodecanone
Typical Catalyst Novozym® 435 or Burkholderia cepacia lipaseRu-TsDPEN or Rh-DIPAMP
Theoretical Max. Yield 50%100%
Reported Yield 40-48%90-99%
Enantiomeric Excess (ee) >99%>98%
Reaction Time 24-72 hours4-24 hours
Reaction Temperature 30-50 °C25-80 °C
Solvent Organic Solvents (e.g., hexane, toluene)Alcohols (e.g., isopropanol, methanol)
Catalyst Reusability High (can be recycled multiple times)Moderate to High (depends on catalyst and recovery method)

Table 2: Estimated Cost Analysis per 100g of (R)-2-Dodecanol

Cost FactorLipase-Catalyzed Kinetic ResolutionAsymmetric Reduction of 2-Dodecanone
Starting Material Racemic 2-Dodecanol (~$20-30/100g)2-Dodecanone (~$15-25/100g)
Catalyst Novozym® 435 (~
5070/10g)/BCL(50-70/10g) / BCL (~50−70/10g)/BCL(
30-50/g)
Chiral Ru/Rh catalysts (~$100-500+/g)
Reagents & Solvents ModerateModerate
Energy Consumption Low to ModerateLow to Moderate
Waste Generation (S)-enantiomer as byproductMinimal
Catalyst Recycling Well-established, reduces cost significantlyPossible, but can be more complex and costly
Overall Estimated Cost
$

Note: Costs are estimates and can vary based on supplier, purity, and scale.

Detailed Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Dodecanol
  • Materials: Racemic 2-dodecanol, Novozym® 435 (or Burkholderia cepacia lipase), vinyl acetate, and an organic solvent (e.g., n-hexane).

  • Procedure:

    • Dissolve racemic 2-dodecanol (1 equivalent) in n-hexane.

    • Add vinyl acetate (1.5-2 equivalents) as the acyl donor.

    • Add the immobilized lipase (e.g., 10-20% w/w of the substrate).

    • Stir the mixture at a controlled temperature (e.g., 40°C).

    • Monitor the reaction progress by gas chromatography (GC) until approximately 50% conversion is reached.

    • Filter off the immobilized enzyme for reuse.

    • Remove the solvent under reduced pressure.

    • Separate the unreacted (R)-2-dodecanol from the (S)-2-dodecyl acetate by column chromatography.

Protocol 2: Asymmetric Transfer Hydrogenation of 2-Dodecanone
  • Materials: 2-Dodecanone, a chiral ruthenium catalyst (e.g., (R,R)-TsDPEN-RuCl), a hydrogen donor (e.g., isopropanol or formic acid/triethylamine mixture), and a suitable solvent (e.g., isopropanol).

  • Procedure:

    • In an inert atmosphere, dissolve 2-dodecanone and the chiral ruthenium catalyst (e.g., 0.1-1 mol%) in the solvent.

    • Add the hydrogen donor.

    • Stir the reaction mixture at a specific temperature (e.g., 50°C).

    • Monitor the reaction by GC or TLC until the starting material is consumed.

    • Quench the reaction and remove the solvent.

    • Purify the resulting (R)-2-dodecanol by column chromatography to remove the catalyst and any byproducts.

Cost-Benefit Analysis and Conclusion

Chemoenzymatic Kinetic Resolution offers a robust and highly enantioselective method for producing (R)-2-Dodecanol. The primary advantages are the high enantiomeric excess achievable and the excellent reusability of immobilized lipases, which significantly reduces the overall catalyst cost per batch. However, the theoretical maximum yield is limited to 50%, and the process generates the (S)-enantiomer as a byproduct, which may need to be racemized or utilized elsewhere to improve the overall process economy.

Asymmetric Reduction of 2-Dodecanone provides a more direct route with a theoretical yield of 100%. This method is highly atom-economical and can be faster than enzymatic resolutions. The main drawback is the higher initial cost of the chiral metal catalysts and ligands. While catalyst recycling is possible, it can be more complex and may involve some loss of catalytic activity over cycles.

Recommendation:

  • For large-scale industrial production where catalyst cost and reusability are paramount, chemoenzymatic kinetic resolution with an immobilized lipase like Novozym® 435 is often the more economically viable option, especially if the undesired (S)-enantiomer can be recycled.

  • For smaller-scale synthesis or when high atom economy and shorter reaction times are critical , asymmetric reduction of 2-dodecanone can be the preferred method, provided the higher initial catalyst investment is feasible.

Ultimately, the choice of synthesis method will depend on a careful evaluation of the specific requirements of the project, including scale, budget, and desired purity. This guide provides the foundational data and protocols to make an informed decision.

References

(R)-2-Dodecanol as a Chiral Auxiliary: An Evaluation of Efficacy in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals a notable absence of (R)-2-Dodecanol as a documented chiral auxiliary for asymmetric synthesis. Extensive searches for its application in key transformations such as aldol reactions, Diels-Alder cycloadditions, and alkylations, and in comparison to established auxiliaries, did not yield any published experimental data detailing its efficacy. This suggests that (R)-2-Dodecanol is not a commonly employed or effective chiral auxiliary for inducing stereoselectivity in these reactions.

For researchers, scientists, and drug development professionals seeking to control the stereochemical outcome of a reaction, a variety of well-established chiral auxiliaries are available with extensive supporting data. This guide provides a comparative overview of some of these alternatives, focusing on their performance in achieving high diastereomeric or enantiomeric excess.

Overview of Common Chiral Auxiliaries

Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction. The choice of auxiliary is critical and depends on the specific reaction, desired stereoisomer, and ease of removal. Below is a comparison of several widely used chiral auxiliaries.

Table 1: Performance of Common Chiral Auxiliaries in Asymmetric Aldol Reactions
Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (de)Yield (%)Reference
Evans' Oxazolidinone Propionyl ImideIsobutyraldehyde>99:185[Fictionalized Data for Illustration]
Pseudoephedrine PropionamideBenzaldehyde95:592[Fictionalized Data for Illustration]
Camphorsultam Acetyl SultamPyruvaldehyde98:288[Fictionalized Data for Illustration]
Table 2: Performance of Common Chiral Auxiliaries in Asymmetric Alkylation
Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (de)Yield (%)Reference
Evans' Oxazolidinone Propionyl ImideBenzyl Bromide99:195[Fictionalized Data for Illustration]
Pseudoephedrine PropionamideMethyl Iodide97:390[Fictionalized Data for Illustration]
SAMP/RAMP Hydrazone Propanal HydrazoneEthyl Iodide>95:585[Fictionalized Data for Illustration]
Table 3: Performance of Common Chiral Auxiliaries in Asymmetric Diels-Alder Reactions
Chiral AuxiliaryDienophileDieneDiastereomeric Excess (de)Yield (%)Reference
Evans' Oxazolidinone Acryloyl ImideCyclopentadiene94:690[Fictionalized Data for Illustration]
Camphorsultam Acryloyl SultamIsoprene90:1082[Fictionalized Data for Illustration]
(R)-Pantolactone Acrylate EsterCyclopentadiene85:1575[Fictionalized Data for Illustration]

Experimental Protocols: General Considerations

While specific protocols are highly dependent on the chosen auxiliary, substrates, and reagents, the following provides a general workflow for an asymmetric reaction using a chiral auxiliary.

1. Attachment of the Chiral Auxiliary: The chiral auxiliary is first covalently bonded to the prochiral substrate. For example, a carboxylic acid can be converted to an amide or ester with a chiral amine or alcohol, respectively.

2. Diastereoselective Reaction: The key stereochemistry-defining reaction is then performed. This typically involves the formation of an enolate or other reactive intermediate, which then reacts with an electrophile. The steric and electronic properties of the chiral auxiliary block one face of the reactive intermediate, forcing the electrophile to attack from the less hindered face.

3. Cleavage of the Chiral Auxiliary: After the desired stereocenter has been created, the chiral auxiliary is removed under conditions that do not racemize the product. The auxiliary can often be recovered and reused.

Visualizing Asymmetric Induction with Chiral Auxiliaries

The following diagrams illustrate the general principles and workflows involved in using chiral auxiliaries.

Asymmetric_Synthesis_Workflow General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary sub Prochiral Substrate sub_aux Substrate-Auxiliary Adduct sub->sub_aux + Auxiliary aux Chiral Auxiliary product_aux Diastereomeric Product sub_aux->product_aux + Reagent (Diastereoselective Reaction) reagent Reagent product Enantiomerically Enriched Product product_aux->product Cleavage recovered_aux Recovered Auxiliary product_aux->recovered_aux Cleavage

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Evans_Aldol_Reaction Conceptual Pathway of an Evans Aldol Reaction start N-Acyl Oxazolidinone enolate Boron Enolate (Z-geometry) start->enolate Bu2BOTf, i-Pr2NEt transition_state Zimmerman-Traxler Transition State enolate->transition_state aldehyde Aldehyde aldehyde->transition_state aldol_adduct Syn Aldol Adduct transition_state->aldol_adduct

Safety Operating Guide

Proper Disposal of (R)-2-Dodecanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of (R)-2-Dodecanol in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

Immediate Safety Considerations

(R)-2-Dodecanol is a combustible liquid that can cause skin and serious eye irritation.[1][2] It is also classified as very toxic to aquatic life with long-lasting effects.[2][3] Therefore, preventing its release into the environment is of paramount importance.[2] Under no circumstances should (R)-2-Dodecanol or its containers be disposed of down the drain or in regular trash.

Personal Protective Equipment (PPE) during handling and disposal:

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Skin and Body Protection: Use a lab coat to prevent skin contact.

  • Respiratory Protection: Ensure adequate ventilation. If ventilation is poor, use a suitable respirator.

Quantitative Hazard and Physical Data

The disposal procedure is informed by the toxicological and physical properties of the substance. While specific data for the (R)-isomer is limited, the data for dodecanol provides a strong basis for risk assessment.

PropertyValueReference / Comment
Acute Oral Toxicity LD50 (rat): 4150 mg/kg[1]
Aquatic Toxicity (Fish) LC50 (Pimephales promelas): 1.01 mg/L (96 h)[3] Indicates high toxicity to fish.
Aquatic Toxicity (Invertebrates) EC50 (Daphnia magna): 0.765 mg/L (48 h)[3] Indicates high toxicity to aquatic invertebrates.
Aquatic Toxicity (Algae) EC50 (Desmodesmus subspicatus): 0.33 mg/L (72 h)[3] Indicates high toxicity to algae.
Physical State LiquidInsoluble in water.[1]
Flash Point > 93.3 °C (> 200.0 °F)[2] Classified as a combustible liquid.
GHS Hazard Statements H319, H410Causes serious eye irritation. Very toxic to aquatic life with long lasting effects.

Step-by-Step Disposal Procedure

This procedure outlines the collection and disposal of (R)-2-Dodecanol waste. The primary method of disposal is collection by a licensed professional waste disposal service for incineration.

Step 1: Waste Segregation

  • Immediately segregate waste containing (R)-2-Dodecanol from other waste streams at the point of generation.

  • Do not mix with other wastes, especially incompatible materials such as strong oxidizing agents, acids, or bases.[1]

  • Collect waste in a dedicated, properly labeled hazardous waste container.

Step 2: Waste Container Selection and Labeling

  • Use a container made of a material compatible with alcohols (e.g., high-density polyethylene, glass). The container must have a secure, leak-proof screw cap.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(R)-2-Dodecanol".

  • Indicate the specific hazards using pictograms (e.g., irritant, environmentally hazardous).

Step 3: Accumulation of Waste

  • Store the waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be in a cool, dry, well-ventilated area, away from ignition sources.[2]

  • Ensure secondary containment is in place to capture any potential leaks.

Step 4: Disposal of Empty Containers

  • Empty containers that held (R)-2-Dodecanol must be treated as hazardous waste unless properly decontaminated.

  • To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • Collect all rinsate as hazardous waste and add it to your (R)-2-Dodecanol waste container.

  • After triple rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware. Deface the original label before disposal.

Step 5: Arranging for Final Disposal

  • Once the waste container is full or has been in storage for the maximum allowed time (per institutional or local regulations), arrange for pickup.

  • Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to transport the waste to an approved treatment, storage, and disposal facility (TSDF).

  • Ensure all required paperwork is completed for the waste manifest.

Experimental Protocol: Spill Management

In the event of a spill, the following experimental protocol should be followed to minimize exposure and environmental contamination.

Methodology for Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the area. If the spill is large, evacuate the immediate vicinity. Ensure the area is well-ventilated. Remove all sources of ignition.[2]

  • Don PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to dike the spill and prevent it from spreading or entering drains.[2] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Absorb and Collect: Once contained, absorb the remaining spilled material with the inert absorbent.

  • Package Waste: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Clean the Area: Wipe the spill area with a cloth dampened with a solvent like ethanol, followed by soap and water. Collect the cleaning materials as hazardous waste.

  • Dispose of Waste: Seal and label the container with the spill cleanup debris as hazardous waste. Arrange for disposal through your EHS office.

  • Report: Report the spill to your laboratory supervisor and EHS office as required by your institution's policies.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of (R)-2-Dodecanol waste in a laboratory setting.

G start Waste Generation (R)-2-Dodecanol is_empty Is it an empty container? start->is_empty collect_liquid Collect as Liquid Hazardous Waste is_empty->collect_liquid  No   triple_rinse Triple rinse with suitable solvent is_empty->triple_rinse Yes store_waste Store in labeled, sealed container in SAA collect_liquid->store_waste collect_rinsate Collect rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface original label triple_rinse->deface_label collect_rinsate->store_waste dispose_container Dispose of rinsed container per lab protocol deface_label->dispose_container ehs_pickup Arrange for EHS/ Contractor Pickup store_waste->ehs_pickup end Final Disposal (Incineration) ehs_pickup->end

Caption: Disposal workflow for (R)-2-Dodecanol waste.

References

Safeguarding Your Research: A Guide to Handling (R)-2-Dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the handling and disposal of (R)-2-Dodecanol are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural steps for researchers, scientists, and drug development professionals.

(R)-2-Dodecanol is a combustible liquid that requires careful handling to prevent skin and eye irritation. Adherence to proper personal protective equipment (PPE) protocols, operational procedures, and disposal plans is mandatory to minimize risks.

Key Physical and Chemical Properties

A summary of the essential quantitative data for (R)-2-Dodecanol is provided in the table below for easy reference.

PropertyValue
Molecular FormulaC₁₂H₂₆O[1][2]
Molecular Weight186.33 g/mol [1][3]
FormLiquid[3]
Boiling Point249-250 °C[3][4]
Density0.829 g/mL at 20 °C[3]
Flash Point113 °C (235.4 °F) - closed cup[3]
Storage Class10 - Combustible liquids[3]
Operational Plan: Step-by-Step Handling Procedures

To ensure the safe handling of (R)-2-Dodecanol, the following experimental protocol must be followed:

1. Risk Assessment and Preparation:

  • Conduct a thorough risk assessment for the planned experiment, considering the quantities of (R)-2-Dodecanol to be used and the specific laboratory conditions.

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.

  • Verify that all personnel involved are trained in the handling of combustible and irritant chemicals.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[3][5]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[5] If working in a poorly ventilated area or with heated (R)-2-Dodecanol, a respirator may be necessary.

3. Handling in the Laboratory:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Keep (R)-2-Dodecanol away from heat, sparks, and open flames, as it is a combustible liquid.

  • Use sealed containers for storage and transport to minimize the risk of spills.[6]

  • Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Do not eat, drink, or smoke in the laboratory area where (R)-2-Dodecanol is being handled.[6]

4. Storage:

  • Store (R)-2-Dodecanol in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6]

  • Keep containers tightly closed when not in use.

Disposal Plan: Managing (R)-2-Dodecanol Waste

Proper disposal of (R)-2-Dodecanol is crucial to protect the environment and comply with regulations.

1. Waste Collection:

  • Collect waste (R)-2-Dodecanol in a dedicated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

2. Labeling and Storage of Waste:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "(R)-2-Dodecanol".

  • Store the waste container in a designated satellite accumulation area, ensuring it is closed at all times except when adding waste.

3. Disposal Procedure:

  • Dispose of the waste through your institution's EHS-approved hazardous waste disposal program.

  • Follow all local, state, and federal regulations for the disposal of combustible chemical waste.[7] Never dispose of (R)-2-Dodecanol down the drain.

Visual Workflow and Safety Logic

To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and the logical relationship of safety measures.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal RiskAssessment 1. Risk Assessment DonPPE 2. Don PPE RiskAssessment->DonPPE Proceed if safe UseInHood 3. Use in Fume Hood DonPPE->UseInHood AvoidIgnition 4. Avoid Ignition Sources UseInHood->AvoidIgnition StoreProperly 5. Store Securely AvoidIgnition->StoreProperly CollectWaste 6. Collect Waste StoreProperly->CollectWaste LabelWaste 7. Label Waste CollectWaste->LabelWaste DisposeViaEHS 8. Dispose via EHS LabelWaste->DisposeViaEHS

Caption: Workflow for the safe handling of (R)-2-Dodecanol.

SafetyLogic cluster_hazard Hazard Identification cluster_assessment Risk Assessment cluster_control Control Measures Hazard (R)-2-Dodecanol (Combustible, Irritant) Assess Evaluate Exposure Potential (Inhalation, Skin/Eye Contact) Hazard->Assess Engineering Engineering Controls (Fume Hood) Assess->Engineering Administrative Administrative Controls (SOPs, Training) Assess->Administrative PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat) Assess->PPE

Caption: Hierarchy of controls for managing (R)-2-Dodecanol risks.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.